Product packaging for 2-(Ethylamino)pyridine(Cat. No.:CAS No. 37059-57-7)

2-(Ethylamino)pyridine

Cat. No.: B1365222
CAS No.: 37059-57-7
M. Wt: 122.17 g/mol
InChI Key: CXGFWBPQQXZELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Ethylamino)pyridine is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2 B1365222 2-(Ethylamino)pyridine CAS No. 37059-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-8-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGFWBPQQXZELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472988
Record name 2-(Ethylamino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37059-57-7
Record name 2-(Ethylamino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Ethylamino)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Ethylamino)pyridine: Core Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Ethylamino)pyridine (CAS No: 37059-57-7), a pivotal heterocyclic amine in modern organic synthesis and medicinal chemistry.[1][2] It is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into its fundamental properties, structure, synthesis, and key applications.

Introduction and Significance

This compound, also known as N-ethyl-2-pyridinamine, is an organic compound featuring a pyridine ring substituted at the second position with an ethylamino group.[1][2] This structural motif is of significant interest in pharmaceutical and materials science due to the versatile reactivity of the pyridine and secondary amine functionalities. The pyridine ring is a common scaffold in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall impact on the pharmacological activity of a molecule.[3] The presence of the N-ethyl group modulates the compound's basicity, solubility, and steric profile, making it a valuable building block for creating complex, biologically active molecules.[4][5][6] Its applications span from being a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, to its use as a ligand in coordination chemistry.[4][7]

Physicochemical and Structural Properties

This compound is typically a colorless to light yellow, clear liquid with a characteristic amine-like odor.[1][8] It is an air-sensitive, combustible liquid that should be stored under an inert atmosphere in a cool, dark place.[8]

Core Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂[1][2]
Molecular Weight 122.17 g/mol [2][8]
CAS Number 37059-57-7[2][8]
Appearance Colorless to light yellow clear liquid[1][8]
Boiling Point 82 °C at 3.8 mmHg[8][9]
Density (Predicted) 1.029 ± 0.06 g/cm³[9]
Refractive Index 1.5600 to 1.5640[9]
pKa (Predicted) 6.71 ± 0.10[9]
Flash Point 86 °C[8]
Solubility Soluble in polar organic solvents[1]
Structural Identifiers
IdentifierValueSource
IUPAC Name N-ethylpyridin-2-amine[2]
SMILES CCNC1=CC=CC=N1[2]
InChI InChI=1S/C7H10N2/c1-2-8-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,8,9)[2]
InChIKey CXGFWBPQQXZELI-UHFFFAOYSA-N[2]
Spectroscopic Characterization

The structural elucidation of this compound is routinely confirmed using a combination of spectroscopic methods.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the hydrogen and carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups, such as the N-H stretch of the secondary amine and the characteristic vibrations of the pyridine ring.[10]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[2][10]

Synthesis and Purification

The synthesis of 2-(alkylamino)pyridines, including the ethyl derivative, can be achieved through several routes, often starting from the readily available 2-aminopyridine.[11] A common and efficient method involves the N-alkylation of a protected 2-aminopyridine derivative, followed by deprotection.[11]

Synthesis Workflow

The following diagram illustrates a typical three-step synthesis of this compound from 2-aminopyridine.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection A 2-Aminopyridine C 2-(Boc-amino)pyridine A:e->C:w Protection of Amino Group B Boc Anhydride, tert-Butyl Alcohol B->C Reagent D 2-(Boc-amino)pyridine F 2-[N-(tert-Butoxycarbonyl)- N-ethylamino]pyridine D:e->F:w N-Alkylation E Sodium Hydride, Ethyl Iodide, DMF E->F Reagents G 2-[N-(tert-Butoxycarbonyl)- N-ethylamino]pyridine I This compound G:e->I:w Removal of Boc Group H Acid Hydrolysis (e.g., HCl) H->I Reagent

Caption: A three-step synthesis of this compound.

Detailed Experimental Protocol (Adapted from literature)

This protocol describes the synthesis via a Boc-protected intermediate, which generally provides high yields.[11]

Step 1: Synthesis of 2-[N-(tert-Butoxycarbonyl)amino]pyridine

  • To a solution of 2-aminopyridine in tert-butyl alcohol, add di-tert-butyl dicarbonate (Boc anhydride).

  • Stir the reaction mixture at room temperature.

  • Upon completion (monitored by TLC), evaporate the solvent.

  • Recrystallize the crude solid from a suitable solvent like isopropyl alcohol to obtain pure 2-(Boc-amino)pyridine.[11]

    • Rationale: The Boc group is an excellent protecting group for amines as it is stable to many reaction conditions but can be easily removed under acidic conditions.

Step 2: Synthesis of 2-[N-(tert-Butoxycarbonyl)-N-ethylamino]pyridine

  • Dissolve the Boc-protected aminopyridine in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).

  • Add sodium hydride (NaH) portion-wise at 0 °C to deprotonate the amine.

  • Add ethyl iodide and allow the reaction to proceed at room temperature.

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the product by column chromatography.[11]

    • Rationale: Sodium hydride is a strong base used to deprotonate the N-H of the carbamate, forming a nucleophile that readily reacts with the electrophilic ethyl iodide.

Step 3: Synthesis of this compound (Deprotection)

  • Treat the product from Step 2 with an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), in a suitable solvent.

  • Stir until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent and purify by distillation or chromatography to yield this compound.[11]

    • Rationale: The tert-butoxycarbonyl group is labile in acidic conditions, releasing the desired secondary amine.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by the nucleophilic character of the exocyclic nitrogen and the electronic properties of the pyridine ring. It can participate in a variety of chemical transformations, making it a versatile intermediate.

Key Reactions
  • N-Alkylation/Acylation: The secondary amine can be further alkylated or acylated to introduce a wide range of substituents.

  • Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The position of substitution is influenced by the directing effect of the ethylamino group.

  • Coordination Chemistry: The nitrogen atoms of both the pyridine ring and the amino group can act as ligands, coordinating with metal ions to form stable complexes. This property is valuable in catalysis and materials science.[4]

Applications in Drug Development

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with diverse therapeutic applications.[3][6][12] this compound serves as a key building block in the synthesis of more complex molecules with potential biological activity.[4]

  • Central Nervous System (CNS) Agents: Derivatives of aminopyridines are explored for their potential in treating neurological disorders. For instance, related structures have been investigated as potent and selective agonists for serotonin receptors (e.g., 5-HT1A), which are targets for antidepressant and anxiolytic drugs.[7]

  • Antimicrobial and Antiviral Agents: The pyridine nucleus is a core component of many compounds with antimicrobial and antiviral properties.[5][6]

  • Anticancer Agents: Many pyridine-containing compounds have demonstrated antitumor activity and are used in cancer chemotherapy.[5]

The following diagram illustrates the central role of the this compound scaffold in accessing diverse, biologically relevant chemical space.

Applications A This compound Scaffold B Further Functionalization (e.g., Acylation, Alkylation) A->B C Coordination to Metal Centers A->C D Incorporation into Larger Molecules A->D E CNS Agent Precursors (e.g., 5-HT1A Agonists) B->E G Antimicrobial Agents B->G H Anticancer Drug Leads B->H F Novel Catalysts and Materials C->F D->E D->G D->H

Caption: Applications of the this compound scaffold.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[13][14]

  • Hazards: It is harmful if swallowed, and causes skin and serious eye irritation.[2][8] It may also be harmful if inhaled or absorbed through the skin.[2][15]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[13][14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][13] It is air-sensitive and should be stored under an inert gas.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8][15]

Conclusion

This compound is a fundamentally important building block in organic and medicinal chemistry. Its unique combination of a pyridine ring and a secondary amine group provides a versatile platform for the synthesis of a wide array of functional molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers aiming to leverage this scaffold in the development of novel pharmaceuticals, catalysts, and materials. The protocols and data presented in this guide serve as a comprehensive resource for the safe and effective use of this compound in a research and development setting.

References

A Comprehensive Technical Guide to the Characterization of 2-(Ethylamino)pyridine (CAS: 37059-57-7)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Ethylamino)pyridine, with the CAS registry number 37059-57-7, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a key building block in the synthesis of a variety of pharmacologically active compounds. As a research chemical, its purity and well-defined characterization are paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides an in-depth technical overview of the essential analytical techniques for the comprehensive characterization of this compound, offering insights from a seasoned application scientist's perspective. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the identity and purity of the compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in synthetic protocols. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 37059-57-7[Generic]
Molecular Formula C₇H₁₀N₂[Generic]
Molecular Weight 122.17 g/mol [Generic]
Appearance Colorless to light yellow liquid[Generic]
Boiling Point 82 °C at 3.8 mmHg[Generic]
Purity (typical) >98.0% (GC)[Generic]

Synthesis and Purification: A Validated Approach

The reliable synthesis and effective purification of this compound are critical prerequisites for its accurate characterization. A well-established and efficient three-step synthesis starting from the readily available 2-aminopyridine is outlined below. This method, adapted from Krein and Lowary (2002), provides a high overall yield of the target compound.[1]

Synthetic Workflow

Synthesis_Workflow Start 2-Aminopyridine Step1 Protection (Boc Anhydride) Start->Step1 Intermediate N-Boc-2-aminopyridine Step1->Intermediate Step2 Alkylation (NaH, Ethyl Iodide) Intermediate->Step2 Protected_Product N-Boc-N-ethyl-2-aminopyridine Step2->Protected_Product Step3 Deprotection (TFA) Protected_Product->Step3 Final_Product This compound Step3->Final_Product

Caption: A three-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Protection of 2-Aminopyridine

  • To a solution of 2-aminopyridine in a suitable solvent (e.g., tert-butyl alcohol), add di-tert-butyl dicarbonate (Boc anhydride).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like isopropyl alcohol to yield N-Boc-2-aminopyridine.[1]

Step 2: N-Alkylation

  • To a solution of N-Boc-2-aminopyridine in an anhydrous aprotic solvent such as dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C.

  • After the evolution of hydrogen gas ceases, add ethyl iodide and allow the reaction to proceed at room temperature.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-N-ethyl-2-aminopyridine.

Step 3: Deprotection

  • Dissolve the crude N-Boc-N-ethyl-2-aminopyridine in a suitable solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) and stir the mixture at room temperature.

  • Once the deprotection is complete, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic phase, and concentrate to yield crude this compound.

Purification Protocol

Purification of the crude product is essential to remove any unreacted starting materials, reagents, or byproducts. A combination of techniques is often employed for optimal results.

Chromatographic Purification:

  • Technique: Flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The polarity of the eluent can be adjusted based on TLC analysis of the crude product.

  • Rationale: This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. Non-polar impurities will elute first, followed by the desired product, and then more polar impurities.

Acid-Base Extraction:

  • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

  • Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic phase.

  • Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the liberated free base back into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified product.

Spectroscopic Characterization

A multi-technique spectroscopic approach is indispensable for the unambiguous structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

  • Expected Chemical Shifts (δ) and Multiplicities:

    • Pyridine Ring Protons: The four protons on the pyridine ring will appear as distinct signals in the aromatic region (typically δ 6.0-8.5 ppm). The proton at the 6-position is expected to be the most downfield due to its proximity to the ring nitrogen.

    • Ethyl Group Protons: The methylene protons (-CH₂-) adjacent to the amino group will appear as a quartet, and the methyl protons (-CH₃) will be an upfield triplet.

    • Amine Proton (N-H): This proton will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

  • ¹H NMR Data (500 MHz, CDCl₃): [1]

    • δ 8.07 (ddd, 1H)

    • δ 7.40 (ddd, 1H)

    • δ 6.54 (ddd, 1H)

    • δ 6.38 (ddd, 1H)

    • δ 4.57 (br. s, 1H, NH)

    • δ 3.28 (dq, 2H)

    • δ 1.25 (t, 3H)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Expected Chemical Shifts (δ):

    • Pyridine Ring Carbons: The five carbon atoms of the pyridine ring will have distinct chemical shifts, with the carbon atom at the 2-position (attached to the amino group) being the most downfield.

    • Ethyl Group Carbons: The methylene carbon (-CH₂-) will appear at a lower field than the methyl carbon (-CH₃).

  • ¹³C NMR Data (125 MHz, CDCl₃): [1]

    • δ 158.9

    • δ 148.2

    • δ 137.4

    • δ 112.6

    • δ 106.4

    • δ 36.9

    • δ 14.9

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Vibrational Modes:

  • N-H Stretch: A moderate to sharp absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the secondary amine N-H bond.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed below 3000 cm⁻¹.

  • C=C and C=N Stretches: The stretching vibrations of the pyridine ring (both C=C and C=N bonds) will give rise to a series of sharp absorption bands in the 1400-1600 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibration of the ethylamino group is expected in the 1250-1350 cm⁻¹ region.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibrational Mode
~3260N-H Stretch
~3090Aromatic C-H Stretch
~2970Aliphatic C-H Stretch
~1600C=C/C=N Ring Stretch
~1515C=C/C=N Ring Stretch
~1445C=C/C=N Ring Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Expected Fragmentation Pattern (Electron Ionization - EI): The molecular ion peak (M⁺) should be observed at m/z = 122. The fragmentation of N-alkylaminopyridines is expected to be dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.

  • Molecular Ion (M⁺): m/z = 122

  • Alpha-Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable resonance-stabilized cation at m/z = 107. This is often the base peak.

  • Other Fragments: Loss of an ethyl group, and fragmentation of the pyridine ring can also occur, leading to smaller fragment ions.

Mass_Spec_Fragmentation Parent This compound (m/z = 122) Fragment1 Loss of •CH₃ (m/z = 107) Parent->Fragment1 α-cleavage Fragment2 Pyridine Ring Fragments Parent->Fragment2 Ring Cleavage

Caption: Predicted mass spectrometry fragmentation of this compound.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of synthetic chemistry and advanced analytical techniques. This guide has provided a detailed framework for the synthesis, purification, and spectroscopic analysis of this important research chemical. By following these validated protocols and understanding the underlying principles of each characterization method, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

A Comprehensive Technical Guide to the Biological Activity of 2-Aminopyridine Derivatives and the Emerging Potential of the 2-(Ethylamino)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-aminopyridine structural motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities. Derivatives of this class have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth exploration of the key biological activities of 2-aminopyridine derivatives, focusing on their mechanisms of action and the experimental methodologies used for their evaluation. While the broader class is well-studied, this guide also presents a focused case study on the specific, albeit less explored, 2-(ethylamino)pyridine core, highlighting its validated role in acetylcholinesterase inhibition. We consolidate field-proven experimental protocols, analyze structure-activity relationships, and present forward-looking perspectives for researchers, scientists, and drug development professionals.

The 2-Aminopyridine Scaffold: A Foundation for Diverse Biological Activity

The pyridine ring is a fundamental heterocyclic structure found in numerous FDA-approved drugs and natural products.[1] Its ability to form hydrogen bonds, its inherent basicity, and its compact size make it an ideal building block for molecules designed to interact with biological targets.[1] When substituted with an amino group at the C2 position, the resulting 2-aminopyridine scaffold gains additional hydrogen bonding capabilities and synthetic handles, making it a highly effective pharmacophore for a wide array of therapeutic targets.[2] Research has consistently shown that derivatives of this scaffold possess potent biological activities, with anticancer and antimicrobial effects being the most prominent.[1]

Anticancer Activity: Targeting Key Signaling Cascades

A primary mechanism through which 2-aminopyridine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4]

Mechanism of Action: VEGFR-2 Inhibition

One of the most crucial targets in anti-angiogenic cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] Tumor cells secrete VEGF-A, which binds to and activates VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes the formation of new blood vessels (angiogenesis) to supply the tumor with nutrients and oxygen.[6][7] By inhibiting VEGFR-2, 2-aminopyridine derivatives can effectively cut off this supply line, starving the tumor and inhibiting its growth.

Upon activation, VEGFR-2 autophosphorylates key tyrosine residues in its intracellular domain, which then act as docking sites for various signaling proteins. This initiates multiple downstream pathways:

  • Proliferation Pathway: Activation of the PLCγ-PKC-Raf-MEK-MAPK pathway transmits signals to the nucleus, promoting DNA synthesis and endothelial cell proliferation.[7][8]

  • Survival Pathway: Activation of the PI3K-AKT pathway inhibits apoptosis, promoting endothelial cell survival.[7][8]

  • Migration & Permeability Pathway: Activation of FAK and Src family kinases is crucial for cell migration and increasing the permeability of blood vessels.[8]

VEGFR2_Signaling_Pathway cluster_prolif Proliferation Pathway cluster_survival Survival & Migration Pathway VEGF VEGF-A Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY951 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Transcription AKT AKT PI3K->AKT AKT->Nucleus Apoptosis Inhibition Inhibitor 2-Aminopyridine Derivative Inhibitor->VEGFR2 Inhibits ATP Binding

Figure 1: VEGFR-2 signaling pathway and point of inhibition. (Within 100 characters)

Quantitative Data for Representative 2-Aminopyridine Derivatives

The following table summarizes the in vitro anticancer activity of several representative 2-aminopyridine-based kinase inhibitors.

Compound IDTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
PD-089828 PDGFr, FGFr, EGFr, c-src-1.11, 0.13, 0.45, 0.22[3]
Compound 4e FGFr (selective)-0.060[3]
Compound 73 CDK2 (selective)-0.044[4]
HB 4 EGFR / VEGFR2HepG2 / A5492.7 / 3.1[9]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[7][11] The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue exclusion).

    • Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Include wells for "untreated control" (cells + medium), "vehicle control" (cells + medium + solvent, e.g., 0.1% DMSO), and "blank" (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound test derivatives in the culture medium.

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the medium containing the respective compound concentrations to the treatment wells. Add fresh medium to control and blank wells.

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate the plate for 2-4 hours at 37°C. During this period, purple formazan crystals will become visible within the viable cells.[11]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the adherent cells.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[11]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[10][11]

    • Use a reference wavelength of >650 nm (e.g., 690 nm) to correct for background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The this compound Scaffold: A Focused Case Study

While the broader 2-aminopyridine class is extensively studied, literature specifically detailing the biological activities of This compound derivatives is less common. This suggests an under-explored yet potentially valuable area of chemical space. A notable exception is found in the field of bioinorganic chemistry, where this specific ligand has been incorporated into a metal complex to probe a key neurological target.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibiting AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[11]

A novel ruthenium(II) polypyridyl complex, cis-[Ru(Bpy)₂(EtPy)₂]²⁺ (where EtPy = 4,2-Ethylamino-pyridine), was synthesized and evaluated as a potential AChE inhibitor.[11]

Key Findings:

  • Potent Inhibition: The complex demonstrated significant inhibitory activity against human AChE with an IC50 of 39 µM and a low inhibition constant (Ki ≈ 16.8 µM ).[11]

  • Competitive Mechanism: Kinetic studies revealed that the complex acts as a competitive inhibitor, meaning it binds to the active site of the enzyme, directly competing with the natural substrate.[11]

  • Crucial Role of the Ligand: Saturation Transfer Difference (STD)-NMR spectroscopy, a technique used to map ligand-protein interactions, showed that the 4,2-Ethylamino-pyridine group is spatially closer to the AChE surface than the other ligands in the complex. This indicates that the ethylamino-pyridine motif plays a key role in the inhibitory action and is crucial for the molecule's binding and efficacy.[11]

Enzyme_Inhibition cluster_A Normal Enzyme Function cluster_B Competitive Inhibition E1 Enzyme (AChE) S1 Substrate (Acetylcholine) E1->S1 + P1 Products S1->P1 Binds & is Converted E2 Enzyme (AChE) I2 Inhibitor (Ru-EtPy Complex) E2->I2 + S2 Substrate I2->S2 Binding Blocked

Figure 2: Mechanism of competitive enzyme inhibition. (Within 100 characters)

Structure-Activity Relationships (SAR) and Future Perspectives

SAR studies on 2-aminopyridine derivatives have revealed key structural features that modulate their biological activity.[1]

  • Substitutions on the Pyridine Ring: Electron-withdrawing or donating groups on the pyridine ring can alter the pKa of the molecule, influencing its binding affinity and cell permeability.

  • Substitutions on the Amino Group: The nature of the substituent on the exocyclic nitrogen is critical. As seen in kinase inhibitors, large, complex aryl groups are often required for potent activity.[3] The ethyl group in this compound provides a simple, small alkyl substitution.

  • Lipophilicity: The ethyl group increases the lipophilicity of the molecule compared to the parent 2-aminopyridine. This can enhance membrane permeability and improve pharmacokinetic properties, but excessive lipophilicity can lead to off-target effects or poor solubility.

SAR R1 Modulates pKa, steric interactions R2 Key interaction point. Alkyl (e.g., Ethyl) vs. Aryl greatly alters target profile. R3 Influences solubility, can form H-bonds Base->R1 Base->R2 Base->R3

Figure 3: General SAR points on the 2-aminopyridine scaffold. (Within 100 characters)

Future Directions:

The confirmed biological relevance of the this compound ligand in a complex system, combined with the proven therapeutic potential of the broader 2-aminopyridine class, strongly suggests that derivatives of this compound are a promising yet underexplored field. Future research should focus on:

  • Synthesizing and screening a library of this compound derivatives against panels of cancer cell lines and microbial strains.

  • Investigating their potential as kinase inhibitors , where the ethyl group may offer a different steric and electronic profile compared to commonly used aryl substituents.

  • Evaluating their ADME-Tox properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) to determine their drug-likeness.

Synthesis Overview

Modern synthetic methods allow for the efficient and regioselective preparation of N-substituted 2-aminopyridines. A common and effective strategy involves the activation of readily available pyridine N-oxides.

One such method uses a phosphonium coupling reagent like PyBroP to activate the N-oxide, which then readily reacts with a primary or secondary amine (such as ethylamine) to yield the desired N-substituted 2-aminopyridine in a one-pot procedure under mild conditions.[12] Alternative methods include reactions with activated isocyanides or classical approaches like the Chichibabin reaction, though the latter often requires harsher conditions.[2][10]

Conclusion

The 2-aminopyridine scaffold remains a highly valuable and versatile core in modern drug discovery, with a proven track record in the development of potent anticancer and antimicrobial agents. This guide has detailed the molecular mechanisms, particularly kinase inhibition, that underpin these activities and has provided robust, field-proven protocols for their evaluation.

While the specific subclass of this compound derivatives is currently underrepresented in the literature, the successful application of this ligand in a potent acetylcholinesterase inhibitor demonstrates its clear biological relevance. This specific case, coupled with the vast potential of its parent scaffold, positions this compound as a promising frontier for future research. It offers a unique structural variation that may lead to novel selectivity profiles and improved pharmacokinetic properties, warranting further synthetic exploration and biological screening.

References

The Versatile Precursor: A Technical Guide to 2-(Ethylamino)pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Pyridine Building Block

2-(Ethylamino)pyridine, a colorless to pale yellow liquid with a characteristic amine-like odor, is a heterocyclic amine that has emerged as a valuable and versatile precursor in the landscape of organic synthesis.[1][2] Its unique structural combination of a pyridine ring and a secondary ethylamino group imparts a rich and tunable reactivity, making it a sought-after building block in the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and agrochemicals.[2] This guide provides a comprehensive technical overview of this compound, delving into its synthesis, key reactions, mechanistic underpinnings, and practical applications, with a focus on empowering researchers and drug development professionals to leverage its full synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective application in synthesis.

PropertyValueReference
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 82 °C / 3.8 mmHg[3]
IUPAC Name N-ethylpyridin-2-amine[1]
CAS Number 37059-57-7[1]

The spectroscopic signature of this compound is crucial for its identification and for monitoring reaction progress.

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the two carbons of the ethyl group and the five carbons of the pyridine ring.[1]

  • FTIR: The infrared spectrum displays characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching vibrations of the pyridine ring.[1]

Synthesis of the Precursor: A Convenient Three-Step Approach

A reliable and scalable synthesis of this compound is essential for its widespread use. A convenient three-step method starting from the readily available 2-aminopyridine has been reported, offering high overall yields.[4]

Synthesis_of_2_Ethylaminopyridine cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection 2-Aminopyridine 2-Aminopyridine N-Boc-2-aminopyridine N-Boc-2-aminopyridine 2-Aminopyridine->N-Boc-2-aminopyridine t-BuOH Boc_Anhydride Boc Anhydride Boc_Anhydride->N-Boc-2-aminopyridine N-Boc-2-aminopyridine_2 N-Boc-2-aminopyridine Alkylated_Intermediate N-Boc-N-ethyl-2-aminopyridine N-Boc-2-aminopyridine_2->Alkylated_Intermediate NaH, DMF Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Alkylated_Intermediate Alkylated_Intermediate_2 N-Boc-N-ethyl-2-aminopyridine 2-Ethylaminopyridine 2-Ethylaminopyridine Alkylated_Intermediate_2->2-Ethylaminopyridine Acidic Hydrolysis

Synthesis of this compound

Experimental Protocol: Synthesis of this compound [4]

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-2-aminopyridine

  • To a solution of 2-aminopyridine (1.0 eq) in tert-butanol, add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude solid from isopropyl alcohol to afford N-(tert-butoxycarbonyl)-2-aminopyridine in high yield (typically >90%).

Step 2: Synthesis of 2-[N-(tert-Butoxycarbonyl)-N-ethylamino]pyridine

  • To a solution of N-(tert-butoxycarbonyl)-2-aminopyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alkylated product.

Step 3: Synthesis of this compound

  • Dissolve the crude 2-[N-(tert-butoxycarbonyl)-N-ethylamino]pyridine in a suitable solvent such as methanol.

  • Add a strong acid, such as hydrochloric acid, and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the deprotection is complete.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain pure this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its two key functional components: the nucleophilic secondary amine and the electron-deficient pyridine ring.

Reactivity_of_2_Ethylaminopyridine cluster_amine Amine Reactivity cluster_ring Pyridine Ring Reactivity 2-EAP This compound Alkylation Alkylation (on N) 2-EAP->Alkylation R-X Acylation Acylation (on N) 2-EAP->Acylation RCOCl Electrophilic_Sub Electrophilic Aromatic Substitution (C3, C5) 2-EAP->Electrophilic_Sub E+ Nucleophilic_Sub Nucleophilic Aromatic Substitution (activated ring) 2-EAP->Nucleophilic_Sub Nu-

Key Reaction Pathways of this compound
N-Alkylation and N-Acylation

The lone pair of electrons on the nitrogen atom of the ethylamino group makes it a potent nucleophile, readily participating in alkylation and acylation reactions.

N-Alkylation: Reaction with alkyl halides (e.g., ethyl iodide) in the presence of a base affords the corresponding tertiary amine. This reaction is fundamental for introducing further diversity into molecules derived from this compound.

Experimental Protocol: N-Alkylation of this compound

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile.

  • Add a base, such as potassium carbonate or sodium hydride (1.2 eq), and stir the mixture.

  • Add the alkylating agent (e.g., ethyl iodide, 1.1 eq) dropwise.

  • Heat the reaction mixture if necessary and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purify the product by column chromatography or distillation.

N-Acylation: Treatment with acylating agents like acyl chlorides or anhydrides in the presence of a base (often pyridine itself or a non-nucleophilic base like triethylamine) yields the corresponding N-acyl derivative. This transformation is crucial for the synthesis of many biologically active compounds.[5]

Experimental Protocol: N-Acylation of this compound with Acetic Anhydride [6]

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-ethyl-N-(pyridin-2-yl)acetamide by recrystallization or column chromatography.

Reactions of the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents. The ethylamino group at the 2-position acts as an activating, ortho-, para-directing group for electrophilic aromatic substitution, favoring substitution at the 3- and 5-positions. Conversely, the electron-withdrawing nature of the ring nitrogen deactivates the ring towards electrophiles but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present.[3][7]

Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The true value of this compound as a precursor is most evident in its application in medicinal chemistry, where it serves as a key starting material for the synthesis of a diverse array of biologically active molecules.

Synthesis of Pyridopyrimidines: A Privileged Scaffold

One of the most significant applications of this compound and its analogues is in the synthesis of pyridopyrimidines.[8][9] This fused heterocyclic system is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy.[10][11]

The synthesis of pyridopyrimidines often involves the condensation of a 2-aminopyridine derivative with a β-dicarbonyl compound or its equivalent, followed by cyclization. The ethylamino group can participate in these cyclization reactions, leading to the formation of the pyrimidine ring fused to the pyridine core.

Pyridopyrimidine_Synthesis 2-EAP This compound Condensation Condensation 2-EAP->Condensation Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Pyridopyrimidine Pyridopyrimidine (e.g., Kinase Inhibitor) Cyclization->Pyridopyrimidine

General scheme for Pyridopyrimidine Synthesis

The mechanism typically involves an initial nucleophilic attack of the exocyclic amino group onto one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization involving the pyridine nitrogen or the remaining amino hydrogen, and subsequent dehydration to form the aromatic pyridopyrimidine ring system.[12][13] The specific reaction conditions and the nature of the substituents on both the this compound and the dicarbonyl compound can influence the regioselectivity and the overall yield of the reaction.[8]

Precursor to Antimicrobial and Antifungal Agents

The pyridine moiety is a common feature in many antimicrobial and antifungal agents.[10][14] this compound serves as a valuable starting material for the synthesis of novel compounds with potential antimicrobial activity. For instance, it can be incorporated into larger molecular frameworks that are designed to interact with specific targets in bacteria or fungi. The synthesis of such compounds often involves leveraging the nucleophilicity of the amino group for substitution or condensation reactions.

While a specific marketed drug with a publicly disclosed synthesis directly from this compound is not readily identifiable, its structural motif is present in numerous investigational compounds. For example, derivatives of 2-pyridinemethylamine, which can be conceptually derived from 2-(alkylamino)pyridines, have been investigated as potent and selective 5-HT1A receptor agonists with potential antidepressant activity.

Conclusion

This compound is a precursor of significant strategic importance in modern organic synthesis. Its accessible synthesis, well-defined reactivity, and proven utility in the construction of medicinally relevant scaffolds, such as pyridopyrimidines, underscore its value to the research and drug development community. A thorough understanding of its chemical behavior, as outlined in this guide, is key to unlocking its full potential in the design and synthesis of novel and impactful molecules. The continued exploration of the reactivity of this versatile building block will undoubtedly lead to the discovery of new synthetic methodologies and the development of next-generation pharmaceuticals and agrochemicals.

References

A Technical Guide to the Synthesis of 2-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to precisely install substituents at the 2-position of the pyridine ring is of paramount importance as it directly influences the molecule's biological activity, physical properties, and potential for further diversification. This guide provides an in-depth analysis of the principal synthetic strategies for accessing 2-substituted pyridines, balancing classical methods with modern, catalytic innovations. We will explore the causality behind methodological choices, present validated protocols, and offer a comparative overview to aid in synthetic planning.

The Enduring Relevance of Classical Methodologies

While modern catalytic methods have revolutionized pyridine synthesis, classical condensation and cyclization reactions remain valuable for their robustness, scalability, and access to specific substitution patterns from simple acyclic precursors.

Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine.[2] This method is particularly effective for symmetrically substituted pyridines.[2]

Causality of Experimental Choices: The choice of oxidant is critical for the aromatization step. While classical oxidants like nitric acid are effective, milder reagents such as ferric chloride or manganese dioxide are often preferred to avoid harsh conditions and improve functional group tolerance.[1] The reaction is driven thermodynamically by the formation of the stable aromatic ring.[1]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis offers a highly flexible route to polysubstituted pyridines, including 2-substituted variants. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[3] The pyridinium salt acts as a synthetic equivalent of a 1,3-dicarbonyl compound.

Mechanism Insight: The reaction proceeds via a Michael addition of the enolate of the ketone to the unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. This intermediate then undergoes cyclization with ammonia (from ammonium acetate) and subsequent dehydration and aromatization to yield the pyridine ring. The use of a pre-formed pyridinium salt offers excellent control and generally leads to high yields under mild conditions.

Modern Era: Transition-Metal Catalysis

The advent of transition-metal catalysis has profoundly impacted the synthesis of 2-substituted pyridines, enabling the direct functionalization of pre-existing pyridine rings through cross-coupling and C-H activation strategies. These methods often provide superior regioselectivity and functional group compatibility compared to classical approaches.

Cross-Coupling Reactions of 2-Halopyridines

2-Halopyridines (chloro-, bromo-, or iodo-) are versatile building blocks for introducing a wide array of substituents via transition-metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a 2-halopyridine with a boronic acid or ester to form a C(sp²)–C(sp²) bond, ideal for synthesizing 2-arylpyridines. The choice of ligand (e.g., phosphines like SPhos or XPhos) is crucial for achieving high catalytic turnover and preventing catalyst deactivation. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid partner.

  • Stille Coupling: Involves the coupling of a 2-halopyridine with an organostannane reagent, catalyzed by palladium. While effective, the toxicity of organotin compounds is a significant drawback.

  • Negishi Coupling: Utilizes a pre-formed 2-pyridylzinc reagent (prepared from a 2-halopyridine) and couples it with an organic halide in the presence of a palladium or nickel catalyst. This method is known for its high reactivity and tolerance of sensitive functional groups.

Direct C–H Functionalization

Directly converting a C–H bond into a C–C or C-X bond is the most atom-economical approach. The pyridine nitrogen atom plays a dual role: it deactivates the ring towards electrophilic attack but also serves as an intrinsic directing group for metal catalysts, favoring functionalization at the C2 position.[4]

Transition-Metal-Catalyzed C-H Activation: Catalytic systems based on palladium, rhodium, iridium, and ruthenium can mediate the direct arylation, alkylation, or alkenylation of the C2–H bond.[4][5] The reaction typically involves the coordination of the metal to the pyridine nitrogen, followed by a cyclometalation step to form a metallacyclic intermediate. This intermediate then reacts with a coupling partner to forge the new bond.[4]

The Minisci Reaction (Radical C-H Alkylation): For introducing alkyl groups, the Minisci reaction is a powerful tool. It involves the addition of a nucleophilic carbon-centered radical to a protonated (electron-deficient) pyridine ring.[6] The radicals are typically generated from carboxylic acids via oxidative decarboxylation using a silver catalyst and a persulfate oxidant.[6][7] This reaction preferentially occurs at the C2 and C4 positions due to the stability of the resulting radical adduct intermediate.[8]

Causality of Experimental Choices: The acidic conditions are mandatory to protonate the pyridine nitrogen, which significantly enhances its electrophilicity and reactivity towards the nucleophilic radical.[6] The choice of radical precursor allows for the introduction of a diverse range of primary, secondary, and tertiary alkyl groups.[7]

Functionalization via Pyridine N-Oxides

Pyridine N-oxides are highly versatile intermediates that exhibit reversed reactivity compared to their parent pyridines. The N-oxide group activates the C2 and C6 positions for nucleophilic attack and facilitates reactions that are otherwise difficult.[9][10][11]

  • Nucleophilic Addition: Grignard reagents and other organometallics readily add to the C2 position of pyridine N-oxides. Subsequent deoxygenation (e.g., with PCl₃ or H₂) yields the 2-substituted pyridine.[11][12]

  • Palladium-Catalyzed Direct Arylation: Pyridine N-oxides can undergo direct C-H arylation at the 2-position with aryl bromides under palladium catalysis, often with high selectivity.[11]

Comparative Analysis of Synthetic Strategies

The optimal synthetic route depends heavily on the target molecule, available starting materials, and required functional group tolerance.

MethodStarting MaterialsKey AdvantagesKey Limitations
Hantzsch Synthesis Aldehyde, β-ketoester, ammoniaBuilds highly functionalized rings from simple precursors.Requires an oxidation step; often limited to symmetrical products.[1]
Kröhnke Synthesis α-pyridinium methyl ketone, α,β-unsaturated carbonylHigh yields, mild conditions, broad substrate scope.[3]Requires synthesis of the pyridinium salt precursor.
Suzuki Coupling 2-Halopyridine, boronic acidExcellent functional group tolerance, commercially available reagents.Requires pre-functionalized pyridine; potential for side reactions.
Minisci Reaction Pyridine, carboxylic acidDirect C-H functionalization, uses inexpensive starting materials.[6]Often gives mixtures of C2/C4 isomers; acidic conditions.[6][8]
Pyridine N-Oxide Pyridine N-oxide, nucleophile/coupling partnerActivates the C2 position for a wide range of transformations.[9][11]Requires an extra step for N-oxide formation and deoxygenation.

Experimental Protocols

Protocol 1: Synthesis of 2-tert-Butylpyridine via Minisci Reaction

This protocol describes the alkylation of pyridine using pivalic acid as the source for the tert-butyl radical.[6]

Step-by-Step Methodology:

  • To a solution of pyridine (1 equiv.) and pivalic acid (1.5 equiv.) in a suitable solvent (e.g., acetonitrile), add sulfuric acid (1 equiv.) carefully at 0 °C.

  • Add silver nitrate (AgNO₃, 0.1 equiv.) to the solution.

  • Slowly add a solution of ammonium persulfate ((NH₄)₂S₂O₈, 1.5 equiv.) in water while maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

  • Basify the mixture with aqueous sodium hydroxide (NaOH) to pH > 10.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-tert-butylpyridine.

Protocol 2: Synthesis of 2-Phenylpyridine via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.

Step-by-Step Methodology:

  • In a reaction vessel, combine 2-bromopyridine (1 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2 equiv.).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02 equiv.) or a combination of Pd(OAc)₂ (0.02 equiv.) and a suitable ligand like SPhos (0.04 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield 2-phenylpyridine.

Visualizing Synthetic Pathways

Diagrams created using the DOT language illustrate the logical flow of key synthetic strategies.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd(0) Pd(0)Ln OxAdd Oxidative Addition (R¹-Pd(II)-X)Ln Pd(0)->OxAdd R¹-X Transmetal Transmetalation (R¹-Pd(II)-R²)Ln OxAdd->Transmetal R²-B(OR)₂ RedElim Reductive Elimination (R¹-Pd(II)-R²)Ln Transmetal->RedElim RedElim->Pd(0) R¹-R² Product 2-Substituted Pyridine (R¹-R²) RedElim->Product R1X 2-Halopyridine (R¹-X) R1X->OxAdd R2B Boronic Acid (R²-B(OR)₂) R2B->Transmetal Base Base Base->Transmetal caption Fig 1. Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Caption: Fig 1. Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Workflow for Minisci C-H Alkylation

Minisci_Workflow start Start: Pyridine & Carboxylic Acid step1 Combine Reagents: Add Pyridine, R-COOH, AgNO₃, and H₂SO₄ start->step1 step2 Radical Generation: Slowly add (NH₄)₂S₂O₈ (Oxidative Decarboxylation) step1->step2 step3 Reaction: Stir at RT (2-4h) Monitor progress step2->step3 step4 Workup: Quench, Basify (pH>10), and Extract step3->step4 step5 Purification: Dry, Concentrate, and Column Chromatography step4->step5 end Product: 2-Alkylpyridine step5->end caption Fig 2. Experimental Workflow for a Typical Minisci Reaction.

Caption: Fig 2. Experimental Workflow for a Typical Minisci Reaction.

Conclusion and Future Outlook

The synthesis of 2-substituted pyridines is a mature yet continuously evolving field. While classical methods provide powerful tools for constructing the pyridine core, modern transition-metal-catalyzed reactions, particularly direct C-H functionalization, offer unparalleled efficiency and precision for late-stage modification.[4][13] The Minisci reaction remains a go-to method for direct alkylation due to its operational simplicity and use of inexpensive reagents.[6] Future developments will likely focus on enhancing the regioselectivity of C-H activation at other positions, developing more sustainable and environmentally benign catalytic systems, and applying these powerful methods to increasingly complex molecular architectures in drug discovery and materials science.

References

The 2-(Ethylamino)pyridine Scaffold: A Versatile Core in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 2-(ethylamino)pyridine moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique structural and electronic properties allow it to interact with a variety of biological targets, leading to applications in antihistaminic, anti-inflammatory, and central nervous system (CNS)-targeted therapies. This guide provides a comprehensive overview of the this compound core, including its synthesis, physicochemical characteristics, and extensive applications in drug design, supported by detailed experimental protocols and an analysis of its structure-activity relationships.

The this compound Scaffold: Physicochemical Properties and Synthetic Strategies

The this compound core, with the molecular formula C₇H₁₀N₂, is characterized by a pyridine ring substituted with an ethylamino group at the 2-position. This substitution pattern imparts a unique combination of basicity, lipophilicity, and hydrogen bonding capabilities, which are crucial for its interactions with biological macromolecules.

Physicochemical Properties

PropertyValueReference
Molecular Weight122.17 g/mol --INVALID-LINK--
AppearanceColorless to pale yellow liquid--INVALID-LINK--
Boiling Point82 °C at 3.8 mmHg--INVALID-LINK--
pKa6.71 ± 0.10 (Predicted)--INVALID-LINK--

The pyridine nitrogen and the secondary amine provide sites for hydrogen bonding, both as donors and acceptors, facilitating interactions with receptor pockets. The ethyl group contributes to the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthetic Strategies

The synthesis of this compound and its derivatives can be achieved through several established routes. The most common approaches involve the N-alkylation of 2-aminopyridine or the reductive amination of 2-aminopyridine with acetaldehyde.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound from 2-aminopyridine and acetaldehyde using a borohydride reducing agent.

Materials:

  • 2-Aminopyridine

  • Acetaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄) or a milder reducing agent like sodium triacetoxyborohydride (STAB)

  • Glacial acetic acid (if using STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in methanol.

  • Imine Formation: To the stirred solution, add acetaldehyde (1.1 equivalents). If using STAB, add glacial acetic acid (1.1 equivalents) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. If using STAB, the reaction can often be run at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and transfer to a separatory funnel.

  • Work-up: Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents 2-Aminopyridine 2-Aminopyridine Imine_Formation Imine Formation 2-Aminopyridine->Imine_Formation 1. Acetaldehyde Acetaldehyde Acetaldehyde->Imine_Formation 1. Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH4) Reduction Reduction Reducing_Agent->Reduction 2. Imine_Formation->Reduction 2. Workup Aqueous Work-up Reduction->Workup 3. Quenching & Extraction Purification Purification (Column Chromatography) Workup->Purification 4. Product This compound Purification->Product Yields

Caption: Reductive amination workflow for this compound synthesis.

Applications in Drug Discovery: A Scaffold of Diverse Activities

The this compound scaffold is a key component in a variety of clinically important drugs and investigational compounds. Its versatility allows for its incorporation into molecules targeting different biological systems.

Antihistamines: Targeting the Histamine H1 Receptor

One of the earliest and most well-known applications of the 2-aminopyridine core is in the development of first-generation antihistamines. These drugs act as inverse agonists at the histamine H1 receptor, alleviating the symptoms of allergic reactions. A prominent example is Mepyramine (Pyrilamine) , which features a substituted ethylenediamine linker attached to the 2-amino position of the pyridine ring.[1]

Mechanism of Action: Histamine, released from mast cells and basophils, binds to H1 receptors, initiating a signaling cascade that leads to allergic symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction. First-generation antihistamines, like mepyramine, cross the blood-brain barrier and competitively block the binding of histamine to H1 receptors in both the periphery and the central nervous system. This blockade prevents the downstream signaling events, thereby reducing the allergic response.[1] The sedative side effects of these drugs are attributed to their action on H1 receptors in the CNS.[1]

Histamine_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling H1R Histamine H1 Receptor Gq Gq Protein Activation H1R->Gq Histamine Histamine Histamine->H1R Binds and Activates Mepyramine Mepyramine (this compound derivative) Mepyramine->H1R Blocks Binding PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response (Vasodilation, etc.) Ca_PKC->Allergic_Response

Caption: Mepyramine blocks histamine-induced H1 receptor signaling.

Structure-Activity Relationship (SAR) Insights for 2-Aminopyridine-based Antihistamines:

R-Group Modification at the Amino NitrogenEffect on H1 Receptor Antagonism
Small alkyl groups (e.g., methyl, ethyl)Generally well-tolerated, maintains activity.
Bulky alkyl or aryl groupsCan decrease or abolish activity due to steric hindrance.
Introduction of a second basic nitrogen in the side chain (as in ethylenediamine)Often enhances potency.
Aromatic substitution on the pyridine ringCan modulate potency and selectivity.
Central Nervous System (CNS) Applications: Modulating Neuronal Activity

Derivatives of 2-aminopyridine have shown significant activity in the central nervous system, with applications as anticonvulsants and potential treatments for other neurological disorders.[2] The ability of these compounds to cross the blood-brain barrier is a key factor in their CNS activity.

Mechanism of Action in Anticonvulsant Activity: The precise mechanism of action for many 2-aminopyridine-based anticonvulsants is not fully elucidated but is thought to involve the modulation of voltage-gated ion channels, such as sodium and potassium channels. By blocking these channels, the compounds can reduce neuronal hyperexcitability, a hallmark of seizures.[3]

Experimental Protocol: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

Materials:

  • Male albino mice (20-25 g)

  • Test compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Phenytoin (positive control)

  • Vehicle (negative control)

  • Corneal electrodes

  • Electroconvulsive shock apparatus

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer the test compound, positive control, or vehicle to different groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.

  • Induction of Seizure: At a predetermined time after dosing (e.g., 30 minutes for i.p., 60 minutes for p.o.), apply a maximal electroshock (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each group. The dose that protects 50% of the animals (ED₅₀) can be determined using probit analysis.

Anti-inflammatory Properties: A Growing Area of Investigation

Recent research has highlighted the potential of 2-aminopyridine derivatives as anti-inflammatory agents.[4] These compounds may exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

Potential Signaling Pathways in Inflammation:

While the specific pathways for many this compound derivatives are still under investigation, potential targets include:

  • Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and/or COX-2 would reduce the production of prostaglandins, key mediators of inflammation.

  • Lipoxygenase (LOX) enzymes: Inhibition of LOX enzymes would decrease the synthesis of leukotrienes, which are involved in inflammatory and allergic responses.

  • Nuclear Factor-kappa B (NF-κB) signaling pathway: Inhibition of the NF-κB pathway would lead to a decrease in the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

  • Histamine H4 Receptor: Some 2-aminopyrimidine derivatives have been shown to be potent antagonists of the histamine H4 receptor, which is involved in inflammatory cell recruitment and cytokine production.[5][6]

Anti_Inflammatory_Pathways cluster_pathways Potential Targets for this compound Derivatives Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Tissue Injury) COX COX Enzymes Inflammatory_Stimulus->COX LOX LOX Enzymes Inflammatory_Stimulus->LOX NFkB NF-κB Pathway Inflammatory_Stimulus->NFkB H4R Histamine H4 Receptor Inflammatory_Stimulus->H4R Prostaglandins Prostaglandins COX->Prostaglandins Produce Leukotrienes Leukotrienes LOX->Leukotrienes Produce Pro_inflammatory_Genes Pro_inflammatory_Genes NFkB->Pro_inflammatory_Genes Activates Transcription of Inflammatory_Cell_Recruitment Inflammatory_Cell_Recruitment H4R->Inflammatory_Cell_Recruitment Mediates Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pro_inflammatory_Genes->Inflammation Inflammatory_Cell_Recruitment->Inflammation

Caption: Potential anti-inflammatory mechanisms of this compound derivatives.

Metabolism and Toxicological Profile

The metabolic fate of 2-aminopyridine derivatives is an important consideration in drug design. Based on studies of related compounds like 4-aminopyridine, the primary metabolic pathways are likely to involve oxidation and conjugation.[7]

Predicted Metabolic Pathways:

  • Hydroxylation: The pyridine ring can undergo hydroxylation, primarily at the positions ortho or para to the nitrogen atom.

  • N-dealkylation: The ethyl group on the amino substituent can be removed through oxidative dealkylation.

  • Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to facilitate their excretion.[7]

Toxicology:

2-Aminopyridine itself is known to be toxic and can be absorbed through the skin.[3][8] Symptoms of acute exposure can include headache, nausea, and convulsions.[3][9] Therefore, careful toxicological evaluation of any new drug candidate containing this scaffold is essential. Key toxicological assessments include:

  • Acute toxicity studies: To determine the LD₅₀ in animal models.

  • Repeat-dose toxicity studies: To evaluate the effects of long-term exposure.

  • Genotoxicity assays (e.g., Ames test): To assess the potential for mutagenicity.

  • Safety pharmacology studies: To investigate potential effects on vital organ systems (cardiovascular, respiratory, and central nervous systems).

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in drug discovery. Its ability to be readily functionalized allows for the fine-tuning of physicochemical and pharmacological properties, enabling the development of potent and selective ligands for a wide range of biological targets.

Future research in this area is likely to focus on:

  • Development of more selective ligands: By exploring a wider range of substitutions on both the pyridine ring and the ethylamino group, it may be possible to develop compounds with improved selectivity for specific receptor subtypes or enzyme isoforms.

  • Exploration of new therapeutic areas: The diverse biological activities of 2-aminopyridine derivatives suggest that they may have potential in other therapeutic areas beyond those already explored.

  • Application of computational methods: In silico modeling and virtual screening can be used to accelerate the discovery of new and potent this compound-based drug candidates.

References

A-Z Guide to Nucleophilic Aromatic Substitution on Pyridines: Mechanisms and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals due to its unique electronic properties and ability to engage in a variety of chemical transformations.[1] Among these, nucleophilic aromatic substitution (SNAr) stands out as a pivotal reaction for the functionalization of the pyridine scaffold. This guide provides a comprehensive overview of the mechanisms governing these reactions, offering field-proven insights for professionals in drug development.

Part 1: The Unique Reactivity of the Pyridine Ring

Unlike the electron-rich benzene, the pyridine ring is inherently electron-deficient. This is a direct consequence of the electronegative nitrogen atom within the six-membered aromatic ring, which withdraws electron density from the carbon atoms.[2][3][4][5] This electron deficiency makes the pyridine ring susceptible to attack by nucleophiles, a characteristic that is fundamental to its utility in synthesis.[4][5]

The reactivity of pyridine towards nucleophiles is not uniform across the ring. Nucleophilic attack is strongly favored at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom.[6][7] This regioselectivity is a critical concept for any scientist working with pyridine chemistry to understand. The rationale lies in the stability of the reaction intermediate, a concept we will explore in detail in the next section.

Part 2: The Addition-Elimination (SNAr) Mechanism: The Predominant Pathway

The most common mechanism for nucleophilic aromatic substitution on pyridines is the SNAr pathway, which proceeds in two key steps: nucleophilic addition followed by elimination of a leaving group.[8][9]

Step 1: Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient pyridine ring, typically at the C-2 or C-4 position.[4][10] This initial attack is the rate-determining step of the reaction and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[4][11][12]

The stability of this Meisenheimer complex is paramount to the facility of the SNAr reaction.[7] When the attack occurs at the C-2 or C-4 positions, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance.[4][6][7] This provides significant stabilization that is not possible when the attack occurs at the C-3 (meta) position.[4][7] Consequently, SNAr reactions at the C-3 position are kinetically unfavorable under normal conditions.[4][6]

Meisenheimer_Complex_Formation cluster_0 Nucleophilic Attack at C-2 cluster_1 Nucleophilic Attack at C-4 Pyridine_C2 Pyridine (Leaving Group at C-2) Meisenheimer_C2 Meisenheimer Complex (Charge on N) Pyridine_C2->Meisenheimer_C2 + Nu⁻ (Rate-Determining Step) Nucleophile_C2 Nu⁻ Product_C2 2-Substituted Pyridine Meisenheimer_C2->Product_C2 - LG⁻ Pyridine_C4 Pyridine (Leaving Group at C-4) Meisenheimer_C4 Meisenheimer Complex (Charge on N) Pyridine_C4->Meisenheimer_C4 + Nu⁻ (Rate-Determining Step) Nucleophile_C4 Nu⁻ Product_C4 4-Substituted Pyridine Meisenheimer_C4->Product_C4 - LG⁻ Aryne_Mechanism cluster_0 Pyridyne Formation and Trapping Start Halopyridine Pyridyne Pyridyne Intermediate Start->Pyridyne + Base - HX Base Strong Base (e.g., NaNH₂) Anion Anionic Adduct Pyridyne->Anion + Nu⁻ Nucleophile Nu⁻ Product Substituted Pyridine Anion->Product + H⁺

References

An In-depth Technical Guide to the Reaction Scope of N-Alkylated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate reactivity of N-alkylated pyridines is paramount. These versatile intermediates open a gateway to a vast chemical space of novel N-heterocycles, which are foundational scaffolds in numerous pharmaceuticals.[1][2][3][4] This guide provides a comprehensive exploration of the reaction scope of N-alkylated pyridines, moving beyond a mere catalog of reactions to elucidate the underlying principles that govern their reactivity. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Foundation: Synthesis and Intrinsic Reactivity of N-Alkylated Pyridines

The journey into the reaction scope of N-alkylated pyridines begins with their synthesis. The most common method involves the direct N-alkylation of pyridines with alkyl halides.[5] This seemingly straightforward SN2 reaction is influenced by the electronic nature of both the pyridine and the alkylating agent. Electron-donating groups on the pyridine ring enhance the nucleophilicity of the nitrogen atom, accelerating the reaction, while electron-withdrawing groups have the opposite effect.[6] The choice of solvent and temperature also plays a crucial role in optimizing the yield and purity of the resulting N-alkyl pyridinium salt.[7]

The quaternization of the pyridine nitrogen fundamentally alters its electronic properties, transforming the electron-deficient pyridine ring into a highly electrophilic species. This activation is the cornerstone of the diverse reactivity of N-alkylated pyridines, making them susceptible to a range of transformations that are inaccessible to their unactivated parent pyridines.[8]

Visualizing the N-Alkylation of Pyridine

G Pyridine Pyridine TransitionState Sₙ2 Transition State Pyridine->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState PyridiniumSalt N-Alkyl Pyridinium Salt TransitionState->PyridiniumSalt Halide Departure

Caption: General workflow for the synthesis of N-alkyl pyridinium salts.

A Gateway to Complexity: Nucleophilic Additions

The enhanced electrophilicity of the N-alkylated pyridine ring makes it a prime target for nucleophilic attack. Hard nucleophiles, such as organometallic reagents and hydrides, typically add to the C2 position.[9] However, the regioselectivity of nucleophilic addition is a nuanced interplay of steric, electronic, and chelation effects.[1] A comprehensive study on the dearomative addition of organomagnesium nucleophiles to N-alkyl pyridinium electrophiles has shown that substituent patterns on the pyridinium ring can lead to predictable and often additive directing effects.[1] For instance, esters and nitriles tend to direct addition to the para-position (C4), whereas amides and halides favor ortho-addition (C2).[1]

Protocol for Regioselective Nucleophilic Addition

A representative protocol for the nucleophilic addition of a Grignard reagent to an N-alkylated pyridine is as follows:

  • N-Alkylation: To a solution of the substituted pyridine (1.0 equiv) in dichloromethane (0.2 M) at room temperature, add methyl triflate (1.1 equiv). Stir the mixture for 2-4 hours until complete consumption of the starting material is observed by TLC.

  • Nucleophilic Addition: Cool the resulting solution of the N-methyl pyridinium salt to -78 °C. Slowly add the Grignard reagent (e.g., 3-butenylmagnesium bromide, 1.5 equiv) dropwise over 30 minutes.

  • Quenching and Work-up: After stirring at -78 °C for 1-2 hours, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with dichloromethane. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired dihydropyridine product.

This protocol, adapted from studies on dearomative additions, underscores the importance of precise temperature control and stoichiometry to achieve high yields and regioselectivity.[1]

Building Rings with Precision: Cycloaddition Reactions

N-alkylated pyridines are precursors to pyridinium ylides, which are versatile 1,3-dipoles in cycloaddition reactions.[10][11][12][13][14] These ylides are typically generated in situ by treating the corresponding N-alkyl pyridinium salt with a base. The reactivity of the pyridinium ylide in cycloadditions is heavily influenced by the nature of the substituents on both the ylide and the dipolarophile.[12][15]

Electron-withdrawing groups on the pyridinium ylide and the alkyne dipolarophile generally lead to higher yields in the formation of indolizine scaffolds.[12][14] The choice of base, solvent, and reaction temperature are critical parameters that must be optimized for each specific substrate combination.[12]

Illustrative Cycloaddition Mechanism

G PyridiniumSalt N-Alkyl Pyridinium Salt PyridiniumYlide Pyridinium Ylide (1,3-Dipole) PyridiniumSalt->PyridiniumYlide Deprotonation Base Base Base->PyridiniumYlide Cycloadduct Initial Cycloadduct PyridiniumYlide->Cycloadduct [3+2] Cycloaddition Alkyne Alkyne Dipolarophile Alkyne->Cycloadduct Indolizine Indolizine Cycloadduct->Indolizine Aromatization

Caption: Mechanism of [3+2] cycloaddition of a pyridinium ylide with an alkyne.

Forging C-H Bonds: Radical-Mediated Functionalization

The direct functionalization of C-H bonds in pyridines has been a long-standing challenge in organic synthesis.[16][17] The Minisci reaction, a radical-based substitution, offers a powerful solution for the alkylation of electron-deficient N-heterocycles.[18][19][20] In the context of N-alkylated pyridines, the reaction typically proceeds under acidic conditions to ensure protonation of the heterocycle. However, recent advances have focused on developing milder, photoredox-catalyzed approaches that operate under neutral conditions.[21][22]

A significant challenge in Minisci-type reactions is controlling the regioselectivity, as multiple positions on the pyridine ring can be susceptible to radical attack.[22] The use of N-functionalized pyridinium salts has emerged as a key strategy to direct the functionalization to specific positions, such as C4, by employing a blocking group on the nitrogen atom.[23][24]

Quantitative Comparison of Regioselective Minisci Reactions
N-Protecting GroupAlkyl Radical SourceRegioselectivity (C4:C2)Yield (%)Reference
Proton (acidic)Pivalic AcidMixtureModerate[18]
MaleateVarious Carboxylic Acids>20:1Good to Excellent[23][24]
N-(Acyloxy)phthalimideN/A (serves as precursor)High C4 selectivityGood to Excellent[21]

Harnessing Light: The Rise of Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized the field of organic synthesis, and its application to the chemistry of N-alkylated pyridines is a testament to its power.[25][26] Pyridinium salts can serve as precursors for generating radical species under mild, light-initiated conditions.[25] This approach has enabled a wide range of stereoselective transformations, including deaminative alkylation and the construction of complex molecular architectures.[25][27]

The general mechanism involves a single electron transfer (SET) to the pyridinium salt, leading to the formation of a neutral radical. Subsequent fragmentation of the N-X bond generates the desired radical species for further reaction.[25]

Workflow for Photoredox-Catalyzed Deaminative Alkylation

G cluster_photo Photoredox Cycle cluster_radical Radical Generation cluster_coupling Cross-Coupling PC Photocatalyst (e.g., Ir(ppy)₃) PC_excited Excited Photocatalyst* PC->PC_excited Visible Light PyridiniumSalt N-Alkyl Pyridinium Salt PC_excited->PyridiniumSalt SET PC_oxidized Oxidized Photocatalyst+ PC_oxidized->PC Reduction RadicalIntermediate Alkyl Radical PyridiniumSalt->RadicalIntermediate Fragmentation CouplingPartner Coupling Partner (e.g., Alkene) RadicalIntermediate->CouplingPartner Radical Addition Product Functionalized Product CouplingPartner->Product

Caption: Generalized workflow for photoredox-catalyzed reactions of N-alkylated pyridines.

The Zincke Reaction: A Classic Transformation with Modern Relevance

The Zincke reaction is a classic named reaction in which a pyridine is converted into a pyridinium salt via reaction with 2,4-dinitrochlorobenzene and a primary amine.[28][29][30][31] The reaction proceeds through the formation of an N-(2,4-dinitrophenyl)pyridinium salt, often referred to as a Zincke salt. Subsequent treatment with a primary amine leads to the opening of the pyridinium ring, followed by displacement of 2,4-dinitroaniline and the formation of a new pyridinium salt.[28][29] This transformation follows an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism.[28][29][31] When secondary amines are used, the reaction can lead to the formation of so-called Zincke aldehydes.[32]

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[2][33] The ability to functionalize the pyridine ring through the reactions of N-alkylated derivatives provides a powerful tool for generating diverse libraries of compounds for drug discovery campaigns. The transformations discussed in this guide enable the introduction of a wide range of substituents, allowing for the fine-tuning of the physicochemical and pharmacological properties of lead compounds.

References

Methodological & Application

Application Note & Protocol Guide: Synthesis of 2-(Ethylamino)pyridine from 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details two robust and efficient synthetic routes for the preparation of 2-(Ethylamino)pyridine, a critical ligand and intermediate in pharmaceutical and materials science. Starting from the readily available 2-aminopyridine, we explore the challenges of direct N-alkylation and present superior, field-proven methodologies: (1) Direct Reductive Amination and (2) A Multi-step Protection-Alkylation-Deprotection Strategy . This document provides in-depth theoretical discussions, step-by-step experimental protocols, safety precautions, and comparative analysis to aid researchers in selecting and executing the optimal synthesis for their specific needs. Each protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and high yields.

Introduction: The Synthetic Challenge

This compound is a valuable building block, notably serving as a ligand in asymmetric reduction reactions.[1] While the direct N-ethylation of 2-aminopyridine with an ethyl halide appears straightforward, this approach is fraught with difficulties. The primary amine is susceptible to over-alkylation, leading to the formation of undesired 2-(diethylamino)pyridine. Furthermore, the pyridine ring's nitrogen atom can compete in the alkylation, forming a quaternary pyridinium salt. These challenges necessitate more controlled and sophisticated synthetic strategies to achieve high purity and yield. This guide elucidates two such successful strategies.

Comparative Overview of Synthetic Strategies

Two primary, effective pathways for the synthesis of this compound from 2-aminopyridine are presented. The choice between them depends on factors such as scale, available reagents, and desired purity profile.

  • Method A: Direct Reductive Amination: A one-pot procedure that couples 2-aminopyridine with acetaldehyde to form an imine intermediate, which is immediately reduced to the target secondary amine. This method is atom-economical and efficient for rapid synthesis.[2][3]

  • Method B: N-Boc Protection Strategy: A three-step sequence involving protection of the amino group, alkylation, and deprotection. This route offers exceptional control, preventing over-alkylation and consistently delivering high yields of pure product, making it ideal for large-scale synthesis.[1]

G cluster_0 Synthetic Pathways cluster_A Method A: Reductive Amination cluster_B Method B: Protection Strategy start 2-Aminopyridine A1 One-Pot Reaction: + Acetaldehyde + Reducing Agent start->A1 B1 Step 1: N-Boc Protection start->B1 end_product This compound A1->end_product B2 Step 2: N-Ethylation B1->B2 B3 Step 3: Deprotection B2->B3 B3->end_product

Diagram 1: High-level comparison of the two synthetic routes.

Method A: Direct Reductive Amination

Principle and Mechanism

Reductive amination is a powerful transformation that converts a carbonyl group and an amine into a more substituted amine.[2] The reaction proceeds in two key stages within a single pot:

  • Imine Formation: The nucleophilic primary amine of 2-aminopyridine attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by a reversible loss of water to form a Schiff base, or imine, intermediate.[2] This step is typically favored under weakly acidic conditions.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to the corresponding secondary amine.[2]

A suitable reducing agent is crucial. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder than sodium borohydride, less toxic than sodium cyanoborohydride, and reacts much faster with the protonated imine intermediate than with the starting aldehyde, thus minimizing the side-reaction of reducing acetaldehyde to ethanol.[3][4]

G Mechanism of Reductive Amination r1 2-Aminopyridine hemi Hemiaminal Intermediate r1->hemi r2 Acetaldehyde r2->hemi plus1 + h2o - H₂O hemi->h2o imine Imine Intermediate (Schiff Base) reductant [H] (e.g., NaBH(OAc)₃) imine->reductant h2o->imine product This compound reductant->product

Diagram 2: The reaction mechanism for reductive amination.

Experimental Protocol

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2-Aminopyridine94.124.71 g50.01.0
Acetaldehyde44.052.65 g (3.4 mL)60.01.2
Sodium Triacetoxyborohydride211.9412.7 g60.01.2
Dichloroethane (DCE)-200 mL--
Acetic Acid60.052.86 mL50.01.0

Procedure

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-aminopyridine (4.71 g, 50.0 mmol) and dichloroethane (200 mL).

  • Add acetic acid (2.86 mL, 50.0 mmol) to the suspension.

  • Add acetaldehyde (3.4 mL, 60.0 mmol) and stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (12.7 g, 60.0 mmol) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield this compound as a clear oil.

Method B: N-Boc Protection Strategy

Principle and Rationale

This three-step method, adapted from a high-yield synthesis reported by the American Chemical Society, provides excellent control over the reaction.[1] The rationale is as follows:

  • Protection: The primary amino group of 2-aminopyridine is first protected with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc protected amine is no longer nucleophilic enough to react with an alkyl halide, preventing over-alkylation.

  • Alkylation: The protected intermediate is deprotonated with a strong base (e.g., Sodium Hydride, NaH) to form an amide anion. This anion is a potent nucleophile that cleanly reacts with an ethylating agent (e.g., Ethyl Iodide) to form the N-ethylated, N-Boc protected product.

  • Deprotection: The Boc group is easily removed under acidic conditions (e.g., Trifluoroacetic Acid or HCl) to liberate the final product, this compound, in high purity.

G start 2-Aminopyridine step1 Step 1: Protection (+ Boc₂O) start->step1 inter1 2-(N-Boc-amino)pyridine step1->inter1 step2 Step 2: Ethylation (+ NaH, + EtI) inter1->step2 inter2 2-(N-Boc-N-ethylamino)pyridine step2->inter2 step3 Step 3: Deprotection (+ Acid) inter2->step3 end_product This compound step3->end_product

Diagram 3: Experimental workflow for the N-Boc protection strategy.

Experimental Protocols

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2-Aminopyridine94.1218.82 g2001.0
Di-tert-butyl dicarbonate (Boc₂O)218.2548.02 g2201.1
tert-Butyl alcohol-1.3 L--

Procedure

  • To a solution of di-tert-butyl dicarbonate (48.02 g, 220 mmol) in tert-butyl alcohol (1.3 L), slowly add 2-aminopyridine (18.82 g, 200 mmol).[1]

  • Stir the mixture for 24 hours at 25 °C.

  • Evaporate the solvent under reduced pressure to obtain an off-white semi-solid.

  • Recrystallize the crude solid from isopropyl alcohol to yield the pure product. Further product can be obtained by chromatography of the mother liquor. The total reported yield is 98%.[1]

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2-(N-Boc-amino)pyridine194.239.71 g50.01.0
Sodium Hydride (60% in oil)40.002.20 g55.01.1
Ethyl Iodide155.978.58 g (4.4 mL)55.01.1
Anhydrous DMF-150 mL--

Procedure

  • Dissolve 2-(N-Boc-amino)pyridine (9.71 g, 50.0 mmol) in anhydrous DMF (150 mL) in a flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.20 g of 60% dispersion, 55.0 mmol) portion-wise. Caution: Flammable hydrogen gas is evolved.[1]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl iodide (4.4 mL, 55.0 mmol) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • The crude product can be used in the next step without further purification, as the reported yield is excellent (99%).[1]

Materials & Reagents

ReagentMW ( g/mol )Amount (from previous step)Moles (mmol)Equivalents
2-(N-Boc-N-ethylamino)pyridine222.28~11.1 g~50.01.0
Dichloromethane (DCM)-100 mL--
Trifluoroacetic Acid (TFA)114.0238.5 mL50010.0

Procedure

  • Dissolve the crude 2-(N-Boc-N-ethylamino)pyridine (~50.0 mmol) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (38.5 mL, 500 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with 5M NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography (hexanes/EtOAc) to afford this compound as a clear, colorless oil. The reported yield for this step is 90%.[1]

Safety Precautions

  • 2-Aminopyridine: This compound is toxic if swallowed or in contact with skin and causes serious eye and skin irritation.[5][6] Always handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9]

  • Acetaldehyde: Highly flammable liquid and vapor. It is a carcinogen and causes serious eye irritation. All work should be performed in a fume hood away from ignition sources.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and use appropriate quenching procedures.

  • Ethyl Iodide: A toxic and lachrymatory agent. Handle with care in a fume hood.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care using appropriate PPE.

Conclusion

The synthesis of this compound from 2-aminopyridine can be accomplished efficiently by moving beyond simplistic direct alkylation. The Direct Reductive Amination method offers a rapid, one-pot synthesis suitable for quick access to the material. For applications demanding high purity and scalability, the N-Boc Protection Strategy is superior, providing excellent control over the reaction and delivering high overall yields.[1] The selection of the synthetic route should be guided by the specific requirements of the research or development project, including scale, timeline, and available equipment.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a multitude of pharmacologically active agents.[1][2] Its prevalence underscores the continuous need for efficient, versatile, and scalable synthetic methodologies. This document provides a detailed guide for researchers, scientists, and drug development professionals on the one-pot synthesis of substituted 2-aminopyridines. We will delve into the mechanistic underpinnings of key synthetic strategies, provide field-proven, step-by-step protocols, and offer insights into experimental design and optimization.

Introduction: The Significance of the 2-Aminopyridine Moiety

The 2-aminopyridine structural motif is a privileged scaffold in drug design due to its ability to engage in a variety of non-covalent interactions with biological targets.[1][2] This simple, low molecular weight fragment is a key component in a diverse range of therapeutic agents, including antivirals, anticancer agents, and kinase inhibitors. The development of robust and efficient synthetic routes to access structurally diverse 2-aminopyridine derivatives is therefore a critical endeavor in modern pharmaceutical research. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, resource efficiency, and environmental impact.[3]

Key One-Pot Synthetic Strategies

Several powerful one-pot methodologies have emerged for the synthesis of substituted 2-aminopyridines. This section will explore some of the most prominent and versatile approaches, elucidating the causality behind their experimental design.

Multicomponent Reactions (MCRs) Reminiscent of the Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classical method for pyridine synthesis.[4][5][6] Modern adaptations of this reaction have enabled the one-pot, multicomponent synthesis of highly functionalized 2-aminopyridines. These reactions typically involve the condensation of a β-dicarbonyl compound, an active methylene nitrile (like malononitrile), and an amine source.

Mechanism Insight: The reaction proceeds through a cascade of condensation, cyclization, and aromatization steps. The initial Knoevenagel condensation between an aldehyde and malononitrile, followed by a Michael addition of a ketone enolate, and subsequent cyclization and aromatization, leads to the formation of the pyridine ring. The use of ammonium acetate often serves as both the ammonia source and a catalyst.[7]

A notable example is the one-pot reaction of malononitrile, an aromatic aldehyde, a methyl ketone, and ammonium acetate under microwave irradiation, which provides a rapid and environmentally friendly route to 2-amino-3-cyanopyridines.[7]

Workflow for Guareschi-Thorpe Type One-Pot Synthesis

cluster_0 Reactant Mixing A Malononitrile E Microwave Irradiation (Solvent-free) A->E B Aromatic Aldehyde B->E C Methyl Ketone C->E D Ammonium Acetate D->E F Reaction Work-up (e.g., Recrystallization) E->F G Substituted 2-Amino-3-cyanopyridine F->G

Caption: Workflow for a one-pot Guareschi-Thorpe type synthesis.

Synthesis from β-Enaminones

β-Enaminones are versatile building blocks for the synthesis of a wide array of heterocyclic compounds, including 2-aminopyridines.[3][8] One-pot procedures utilizing β-enaminones offer a high degree of convergence and allow for the introduction of diverse substituents.

Mechanism Insight: A common strategy involves the reaction of a β-enaminone with malononitrile and a primary amine. The proposed mechanism suggests an initial Knoevenagel condensation between the enaminone and malononitrile.[3] This is followed by the addition of the primary amine to a nitrile group, subsequent intramolecular cyclization, and finally, aromatization to yield the 2-aminopyridine product.[3]

Another innovative approach involves the base-promoted cascade reaction of N-propargylic β-enaminones with formamides at room temperature.[9] This transition-metal-free method is environmentally friendly and highly efficient.[9]

Proposed Mechanism for 2-Aminopyridine Synthesis from β-Enaminones

A β-Enaminone + Malononitrile B Knoevenagel Condensation Intermediate I A->B Knoevenagel C Primary Amine Addition Intermediate II B->C + Primary Amine D Intramolecular Cyclization Intermediate III C->D Cyclization E Aromatization D->E F Substituted 2-Aminopyridine E->F

Caption: Mechanistic pathway from β-enaminones to 2-aminopyridines.

Synthesis from Pyridine N-Oxides

Pyridine N-oxides serve as effective precursors for the synthesis of 2-aminopyridines under mild conditions, offering an alternative to traditional nucleophilic aromatic substitution (SNAr) reactions.[10][11]

Mechanism Insight: This transformation can be achieved through a one-pot, two-step process. The pyridine N-oxide is first activated, for example, with a phosphonium salt like PyBroP, to facilitate nucleophilic attack by an amine at the C2 position.[10] A subsequent in-situ deprotection or rearrangement step then yields the final 2-aminopyridine product.[12] This method exhibits excellent regioselectivity and functional group tolerance.[11][13]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired products.

Protocol 1: One-Pot Synthesis of 2-Amino-3-cyanopyridines via Microwave-Assisted Reaction

This protocol is adapted from a solvent-free, microwave-assisted method.[7]

Materials:

  • Malononitrile

  • Substituted aromatic aldehyde

  • Substituted methyl ketone

  • Ammonium acetate

  • Ethanol (for recrystallization)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine malononitrile (1.0 mmol), the aromatic aldehyde (1.0 mmol), the methyl ketone (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Thoroughly mix the reactants using a spatula.

  • Place the vessel in the microwave reactor and irradiate at a suitable power and temperature (e.g., 100-120 °C) for 5-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add a small amount of ethanol to the solidified product and triturate to obtain a slurry.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Protocol 2: One-Pot Synthesis of 2-Aminopyridines from β-Enaminones

This protocol is based on the multicomponent reaction of β-enaminones, malononitrile, and primary amines.[3]

Materials:

  • Substituted β-enaminone

  • Malononitrile

  • Primary amine

  • Solvent (e.g., ethanol or solvent-free)

  • Heating source (if required)

Procedure:

  • In a round-bottom flask, combine the β-enaminone (1.0 mmol), malononitrile (1.0 mmol), and the primary amine (1.0 mmol).

  • If conducting the reaction under solvent-free conditions, heat the mixture at an optimized temperature (e.g., 80-100 °C) and monitor by TLC.

  • Alternatively, the reactants can be refluxed in a solvent such as ethanol.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following table summarizes typical yields for the one-pot synthesis of various 2-aminopyridine derivatives.

Synthetic MethodKey ReactantsProductTypical Yield (%)Reference
Microwave-assisted MCRMalononitrile, Benzaldehyde, Acetophenone, Ammonium Acetate2-Amino-4-phenyl-6-methyl-3-cyanopyridine~90%[7]
β-Enaminone MCR(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, Malononitrile, Benzylamine2-(Benzylamino)-4-phenyl-3-cyanopyridineHigh[3]
N-Propargylic β-Enaminone CascadeN-propargylic β-enaminone, Formamide, NaOHSubstituted 2-aminopyridine50-90%[9]
Pyridine N-oxide AminationPyridine N-oxide, Amine, PyBroPSubstituted 2-aminopyridineVariable[10]

Conclusion

The one-pot synthesis of substituted 2-aminopyridines represents a powerful and efficient approach for accessing this vital class of compounds. The methodologies discussed herein, including multicomponent reactions and syntheses from β-enaminones and pyridine N-oxides, offer broad substrate scope, operational simplicity, and often, improved environmental credentials over traditional multi-step syntheses. By understanding the underlying mechanisms and following robust protocols, researchers can effectively generate diverse libraries of 2-aminopyridine derivatives for applications in drug discovery and materials science.

References

Synthesis of 2-(Alkylamino)pyridines: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(alkylamino)pyridine scaffold is a privileged motif in medicinal chemistry and materials science, frequently serving as a critical pharmacophore or a key ligand in catalysis.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this important class of molecules. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, including the Chichibabin reaction, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed Buchwald-Hartwig amination. Detailed, step-by-step protocols are provided for each major method, accompanied by expert insights into reaction optimization, troubleshooting, and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of 2-(alkylamino)pyridine synthesis.

Introduction: The Significance of the 2-(Alkylamino)pyridine Moiety

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. When functionalized with an alkylamino group at the 2-position, the resulting 2-(alkylamino)pyridine derivatives exhibit a remarkable range of biological activities and chemical properties. This structural unit is found in numerous pharmaceutical agents, acting as kinase inhibitors, antihistamines, and antibacterial agents, among other therapeutic classes.[1] The nitrogen atom of the pyridine ring and the adjacent amino group can act as a bidentate ligand, enabling the formation of stable complexes with various metal ions. This chelating ability is not only crucial for their biological function but also renders them valuable as ligands in transition metal catalysis.[3]

The synthesis of 2-(alkylamino)pyridines can be approached through several distinct strategies, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern on both the pyridine ring and the alkylamino group, as well as the presence of other functional groups in the molecule. This guide will explore the most prominent and synthetically useful methods for their preparation.

Key Synthetic Strategies

The primary methods for the synthesis of 2-(alkylamino)pyridines can be broadly categorized into three main approaches:

  • Direct Amination of the Pyridine Ring: The Chichibabin reaction.

  • Nucleophilic Aromatic Substitution (SNAr) of 2-Halopyridines.

  • Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination.

The following sections will provide a detailed examination of each of these methods, including their reaction mechanisms, substrate scope, and practical considerations.

The Chichibabin Reaction: Direct C-H Amination

The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a classic method for the direct amination of pyridines and related heterocycles.[4][5] It involves the reaction of a pyridine with a strong nucleophilic amide, typically sodium amide (NaNH₂), to introduce an amino group at the 2-position.[6]

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring.[4] This is followed by the elimination of a hydride ion (H⁻), which is then quenched by a proton source during workup, to regenerate the aromatic system.[1][6]

Chichibabin_Mechanism cluster_reactants Reactants cluster_products Products Pyridine Pyridine Intermediate σ-complex Pyridine->Intermediate + NH₂⁻ Amide NaNH₂ Product 2-Aminopyridine Intermediate->Product - H⁻ Hydride H₂ Intermediate->Hydride Product->Product + H₂O (workup)

Figure 1: Simplified mechanism of the Chichibabin reaction.

Causality Behind Experimental Choices:

  • Strong Base: Sodium amide is a very strong base and nucleophile, necessary to attack the relatively unreactive C-H bond of the pyridine ring.[4][6]

  • Solvent: The reaction is typically carried out in an inert, high-boiling solvent like toluene or xylene, or in liquid ammonia at low temperatures.[1][5] The choice of solvent depends on the reactivity of the pyridine substrate.

  • Temperature: High temperatures are often required to overcome the activation energy for the nucleophilic attack and hydride elimination steps.[4]

Limitations: The Chichibabin reaction has some significant drawbacks. The harsh reaction conditions (high temperatures and strongly basic medium) can be incompatible with many functional groups.[4] The use of sodium amide also poses safety risks, as it is highly reactive with water and can be explosive.[7][8][9] Furthermore, the reaction is generally limited to the introduction of a primary amino group (-NH₂).[10]

Nucleophilic Aromatic Substitution (SNAr) of 2-Halopyridines

Nucleophilic aromatic substitution (SNAr) is a versatile method for introducing a wide variety of nucleophiles, including amines, onto an aromatic ring. In the context of 2-(alkylamino)pyridine synthesis, this involves the reaction of a 2-halopyridine (e.g., 2-chloro-, 2-bromo-, or 2-fluoropyridine) with an alkylamine.[11][12]

Mechanism: The SNAr reaction proceeds through a two-step addition-elimination mechanism. The amine nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[11] In the second step, the leaving group (halide) is expelled, restoring the aromaticity of the pyridine ring.

SNAr_Mechanism cluster_reactants Reactants cluster_products Products Halopyridine 2-Halopyridine (X = F, Cl, Br) Meisenheimer Meisenheimer Complex Halopyridine->Meisenheimer + R-NH₂ Amine R-NH₂ Product 2-(Alkylamino)pyridine Meisenheimer->Product - X⁻ Halide HX Meisenheimer->Halide

Figure 2: General mechanism of the SNAr reaction for 2-aminopyridine synthesis.

Causality Behind Experimental Choices:

  • Leaving Group: The reactivity of the 2-halopyridine follows the order F > Cl > Br > I. Fluorine is the best leaving group for SNAr reactions because its high electronegativity makes the C2 position more electrophilic and susceptible to nucleophilic attack.[13]

  • Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are commonly used to solvate the Meisenheimer complex and facilitate the reaction.[14]

  • Base: A base, such as potassium carbonate or triethylamine, is often added to neutralize the hydrogen halide formed during the reaction.

Advantages and Limitations: The SNAr reaction offers a broader substrate scope compared to the Chichibabin reaction and can be used with a wide range of primary and secondary amines.[12][15] However, the reaction can be sluggish with electron-rich pyridines and may require high temperatures or the use of a more reactive 2-fluoropyridine starting material.[15]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][16] It has become one of the most widely used methods for the synthesis of aryl and heteroaryl amines, including 2-(alkylamino)pyridines.[17][18] The reaction involves the coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base.[16]

Catalytic Cycle: The mechanism of the Buchwald-Hartwig amination is a complex catalytic cycle involving several key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halopyridine to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired 2-(alkylamino)pyridine is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (L)₂Pd(II)(Py)(X) Pd0->OxAdd + Py-X AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + R-NH₂ Amido Palladium Amido Complex (L)₂Pd(II)(Py)(NHR) AmineCoord->Amido + Base - Base-H⁺X⁻ Amido->Pd0 Reductive Elimination + Product Product 2-(Alkylamino)pyridine Amido->Product Salt {Base-H⁺X⁻} Halopyridine {2-Halopyridine (Py-X)} Amine {R-NH₂} Base {Base}

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A variety of palladium precursors can be used, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a suitable phosphine ligand.[19][20]

  • Ligand: The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or Josiphos, are often used to promote the oxidative addition and reductive elimination steps.[19][21]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[20]

Advantages: The Buchwald-Hartwig amination is highly versatile and tolerates a wide range of functional groups on both the pyridine and the amine coupling partners.[3][22] It can be used with a broad array of primary and secondary amines, and even ammonia equivalents.[16] The reaction conditions are generally milder than those of the Chichibabin reaction.[19]

Comparative Summary of Synthetic Protocols

FeatureChichibabin ReactionSNAr of 2-HalopyridinesBuchwald-Hartwig Amination
Starting Material Pyridine2-Halopyridine (F, Cl, Br)2-Halopyridine (Cl, Br, I) or 2-Triflate
Reagents NaNH₂Alkylamine, BaseAlkylamine, Pd catalyst, Ligand, Base
Key Advantage Direct C-H functionalizationBroad amine scopeExcellent functional group tolerance
Key Limitation Harsh conditions, limited to -NH₂Requires activated pyridineCatalyst cost and sensitivity
Typical Yield Moderate to Good[4]Good to Excellent[12]Good to Excellent[20]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Aminopyridine via Chichibabin Reaction

Safety Precautions: Sodium amide is a highly reactive and potentially explosive compound. It reacts violently with water and should be handled with extreme care under an inert atmosphere.[7][8][9] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[23][24] Work in a well-ventilated fume hood.

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Ammonium chloride (NH₄Cl)

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add anhydrous toluene (100 mL) and sodium amide (1.2 eq).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add pyridine (1.0 eq) dropwise to the refluxing suspension over 30 minutes.

  • Continue to heat the reaction mixture at reflux for 4 hours. The mixture will turn dark brown.

  • Cool the reaction mixture to room temperature and then carefully quench by the slow addition of water (50 mL). Caution: This is a highly exothermic reaction.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 2-aminopyridine.

Protocol 2: Synthesis of 2-(Benzylamino)pyridine via SNAr Reaction

Materials:

  • 2-Chloropyridine

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-chloropyridine (1.0 eq), benzylamine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add DMSO (5 mL per mmol of 2-chloropyridine) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to give 2-(benzylamino)pyridine.

Protocol 3: Synthesis of 2-(Morpholino)pyridine via Buchwald-Hartwig Amination

Safety Precautions: Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Materials:

  • 2-Bromopyridine

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube.

  • Add anhydrous toluene (3 mL per mmol of 2-bromopyridine).

  • Add 2-bromopyridine (1.0 eq) and morpholine (1.2 eq) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 2-(morpholino)pyridine.

Conclusion

The synthesis of 2-(alkylamino)pyridines is a well-established field with a variety of reliable and efficient methods at the disposal of the synthetic chemist. The classical Chichibabin reaction, while historically significant, is often superseded by the milder and more versatile SNAr and Buchwald-Hartwig amination reactions. The choice of synthetic route should be guided by the specific substitution pattern of the target molecule, the presence of other functional groups, and considerations of scale and cost. The protocols provided in this guide offer a starting point for the practical synthesis of these important compounds, and further optimization may be required for specific substrates.

References

Application Notes and Protocols for 2-(Ethylamino)pyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The pyridine heterocycle is a cornerstone in modern agrochemical design, serving as a versatile scaffold for a multitude of commercially successful herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in the discovery of novel crop protection agents. Within this chemical space, 2-(Ethylamino)pyridine emerges as a strategic building block. The presence of a secondary amine offers a reactive handle for diverse chemical transformations, while the ethyl group can modulate crucial physicochemical properties such as lipophilicity, metabolic stability, and target-site binding affinity. This guide provides detailed application notes and synthetic protocols for leveraging this compound in the development of next-generation agrochemicals. The methodologies outlined herein are grounded in established principles of agrochemical synthesis and are designed to be both scientifically rigorous and practically applicable for researchers in the field.

Part 1: Herbicide Development - Synthesis of Novel Sulfonylurea Analogs

Application Note:

Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the acetolactate synthase (ALS) enzyme in plants, a key enzyme in the biosynthesis of branched-chain amino acids.[3] The general structure of a sulfonylurea consists of a sulfonyl group bridged by a urea linkage to a nitrogen-containing heterocycle. By employing this compound as the heterocyclic amine component, novel sulfonylurea derivatives with potentially enhanced herbicidal activity and unique crop selectivity profiles can be synthesized. The ethyl group on the amino nitrogen may influence the binding affinity to the ALS enzyme and alter the compound's translocation properties within the plant.

Experimental Protocol: Synthesis of a Model N-(2-pyridyl)-N-ethyl-N'-(pyrimidin-2-yl)sulfonylurea

This protocol details the reaction of this compound with a pyrimidinylsulfonyl isocyanate to form a target sulfonylurea.

Materials:

  • This compound (Reagent Grade, >98%)

  • 2-(Isocyanatosulfonyl)-4,6-dimethoxypyrimidine (prepared from 2-amino-4,6-dimethoxypyrimidine and phosgene or a phosgene equivalent)

  • Anhydrous Acetonitrile (Solvent)

  • Triethylamine (Base)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.22 g, 10 mmol) in anhydrous acetonitrile (40 mL).

  • Addition of Base: To the stirred solution, add triethylamine (1.4 mL, 10 mmol) via syringe.

  • Addition of Isocyanate: In a separate flask, dissolve 2-(Isocyanatosulfonyl)-4,6-dimethoxypyrimidine (2.57 g, 10 mmol) in anhydrous acetonitrile (20 mL). Add this solution dropwise to the this compound solution at room temperature over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired sulfonylurea.

Data Summary:

Compound Starting Material Key Reagent Expected Product Potential Application
Model SulfonylureaThis compound2-(Isocyanatosulfonyl)-4,6-dimethoxypyrimidineN-(2-pyridyl)-N-ethyl-N'-(4,6-dimethoxypyrimidin-2-yl)sulfonylureaHerbicide (ALS inhibitor)

Workflow Diagram:

G cluster_reactants Reactants cluster_conditions Conditions A This compound D N-(2-pyridyl)-N-ethyl-N'-(pyrimidin-2-yl)sulfonylurea A->D Nucleophilic Addition B Pyrimidinylsulfonyl Isocyanate B->D C Anhydrous Acetonitrile Triethylamine C->D

Caption: Synthesis of a model sulfonylurea herbicide.

Part 2: Fungicide Development - Synthesis of Pyridine Carboxamide Analogs

Application Note:

Pyridine carboxamides are a significant class of fungicides, with many commercial products acting as succinate dehydrogenase inhibitors (SDHIs).[1][4] These compounds interfere with the fungal respiratory chain, leading to potent fungicidal activity. This compound can be utilized as a key intermediate to generate novel pyridine carboxamides. The ethylamino moiety can be acylated with various carboxylic acid chlorides or activated carboxylic acids to produce a diverse library of candidate fungicides for biological screening. The nature of the acyl group and the substitution pattern on the pyridine ring can be systematically varied to optimize antifungal potency and spectrum.

Experimental Protocol: Synthesis of a Model N-ethyl-N-(pyridin-2-yl)benzamide

This protocol describes a general method for the acylation of this compound.

Materials:

  • This compound (Reagent Grade, >98%)

  • Benzoyl Chloride (Reagent Grade)

  • Pyridine (Solvent and Base)

  • Dichloromethane (Extraction Solvent)

  • 1 M Hydrochloric Acid (for work-up)

  • Saturated Sodium Bicarbonate Solution (for work-up)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.22 g, 10 mmol) in pyridine (20 mL) and cool the solution to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.41 g, 10 mmol) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Pour the reaction mixture into water (100 mL) and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product. Purify by recrystallization or column chromatography.

Data Summary:

Compound Starting Material Key Reagent Expected Product Potential Application
Model CarboxamideThis compoundBenzoyl ChlorideN-ethyl-N-(pyridin-2-yl)benzamideFungicide (e.g., SDHI analog)

Workflow Diagram:

G cluster_reactants Reactants cluster_conditions Conditions A This compound D N-ethyl-N-(pyridin-2-yl)benzamide A->D N-Acylation B Benzoyl Chloride B->D C Pyridine (Solvent/Base) 0 °C to RT C->D

Caption: Synthesis of a model pyridine carboxamide fungicide.

Part 3: Insecticide Development - Synthesis of Novel Neonicotinoid Analogs

Application Note:

Neonicotinoids are a major class of insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects. While many commercial neonicotinoids are synthesized from 2-chloro-5-(chloromethyl)pyridine, this compound can be envisioned as a precursor for novel neonicotinoid analogs through a multi-step synthetic sequence. For instance, the ethylamino group can be further functionalized or the pyridine ring can be modified prior to the key cyclization step that forms the insecticidal pharmacophore. The N-ethyl group can serve as a bioisosteric replacement for other alkyl or cyclic amines present in known neonicotinoids, potentially leading to compounds with improved insecticidal profiles and lower non-target toxicity.

Experimental Protocol: Proposed Synthesis of a Dihydro-1,3-oxazine Neonicotinoid Analog

This hypothetical protocol outlines a plausible route to a novel neonicotinoid analog starting from this compound.

Materials:

  • This compound

  • 3-Chloro-1-propanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Nitro-2,2-dimethyl-1,3-propanediimine

  • Cesium Carbonate

Procedure:

Step 1: N-alkylation of this compound

  • To a stirred suspension of sodium hydride (0.44 g, 11 mmol, 60% dispersion) in anhydrous DMF (30 mL) at 0 °C, add a solution of this compound (1.22 g, 10 mmol) in DMF (10 mL) dropwise.

  • Stir the mixture at room temperature for 30 minutes, then add 3-chloro-1-propanol (0.95 g, 10 mmol).

  • Heat the reaction to 60 °C and stir for 8 hours.

  • Cool the reaction, quench with water, and extract with ethyl acetate. The crude product, N-ethyl-N-(3-hydroxypropyl)pyridin-2-amine, is purified by chromatography.

Step 2: Cyclization and Condensation

  • The product from Step 1 is then cyclized, for example, by treatment with a suitable reagent to form a reactive intermediate.

  • The resulting intermediate is condensed with a nitro-functionalized imine, such as 1-nitro-2,2-dimethyl-1,3-propanediimine, in the presence of a base like cesium carbonate to form the final neonicotinoid analog.

Data Summary:

Compound Starting Material Key Transformations Expected Product Potential Application
Neonicotinoid AnalogThis compoundN-alkylation, Cyclization, CondensationDihydro-1,3-oxazine derivativeInsecticide (nAChR agonist)

Workflow Diagram:

G A This compound B N-ethyl-N-(3-hydroxypropyl) pyridin-2-amine A->B N-Alkylation C Cyclized Intermediate B->C Cyclization D Novel Neonicotinoid Analog C->D Condensation

Caption: Proposed synthetic route to a novel neonicotinoid analog.

References

Synthesis of Pyridine Derivatives with Anticonvulsant Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis, characterization, and preclinical evaluation of pyridine derivatives as potential anticonvulsant agents. The pyridine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive compounds.[1] This document provides researchers, scientists, and drug development professionals with a robust framework, encompassing established synthetic protocols, insights into structure-activity relationships (SAR), and detailed methodologies for assessing anticonvulsant efficacy and neurotoxicity. We present step-by-step procedures for classic pyridine syntheses, such as the Guareschi-Thorpe reaction, and outline the standard preclinical screening cascade, including the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models.

Introduction: The Unmet Need in Epilepsy Treatment

Epilepsy is a prevalent neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[2] Seizures result from an imbalance between excitatory and inhibitory signaling in the brain.[3][4] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients suffer from refractory epilepsy, failing to achieve seizure control with current medications.[3] This highlights the urgent need for novel therapeutic agents with improved efficacy and better safety profiles.

The pyridine ring, a six-membered heteroaromatic system, is a cornerstone in medicinal chemistry due to its versatile chemical properties and ability to form key interactions with biological targets.[1][5] Many pyridine derivatives have been reported to exhibit potent anticonvulsant activity by modulating various neuronal targets, including voltage-gated ion channels and neurotransmitter systems.[1][5][6] A primary mechanism involves the enhancement of GABAergic neurotransmission, the main inhibitory pathway in the central nervous system.[5][7][8]

This guide serves as a practical resource for the rational design and synthesis of novel pyridine-based anticonvulsants.

Structure-Activity Relationship (SAR) Insights

The anticonvulsant potential of a pyridine derivative is highly dependent on the nature and position of its substituents. Understanding these relationships is critical for designing potent and selective drug candidates.

Key SAR Observations:

  • Substitution Patterns: The substitution pattern on the pyridine and any associated phenyl rings significantly influences activity. For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, the highest activity was observed in compounds with unsubstituted phenyl rings or those with ortho- and meta-substituents.[6][9]

  • Lipophilicity: A direct correlation between lipophilicity and anticonvulsant efficacy has been observed in some series. Generally, higher lipophilicity leads to stronger anticonvulsant effects, likely due to improved blood-brain barrier penetration.[10]

  • Halogen Substitution: The presence of halogen atoms (e.g., F, Cl, Br) on appended phenyl rings can enhance anticonvulsant activity. In a study of pyridine-3-carbohydrazide derivatives, compounds with halogen substitutions at the meta and para positions of a benzylidene ring showed superior protection in seizure models.[11]

  • Specific Moieties: The incorporation of specific functional groups or heterocyclic rings can confer potent activity. For example, a 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivative bearing a triazole substituent demonstrated excellent anticonvulsant properties and a favorable safety profile.[12]

Table 1: Illustrative SAR of Pyridine Derivatives

Base ScaffoldSubstituent (R)Key FindingAnticonvulsant Activity (ED₅₀ mg/kg)Reference
Pyridine-3-carbohydrazideR = 4-CF₃-O-PhenylTrifluoromethoxy group conferred high potency.MES: 29.3, 6Hz: 14.77[11]
2-Aryl-2-(pyridin-2-yl)acetamideR = Unsubstituted PhenylUnsubstituted phenyl ring showed highest activity.Broad-spectrum activity in MES and scMET tests.[6]
Thieno[3,2-b]pyridineR = 4-ChlorophenylChloro-substituted phenyl group was optimal.MES: 9.5, scPTZ: 20.5[12]

Synthetic Protocols

The synthesis of functionalized pyridines is a well-established field. Multi-component reactions are particularly valuable as they allow for the rapid assembly of complex molecules from simple starting materials.

General Synthetic Workflow

The overall process for developing a novel pyridine-based anticonvulsant follows a logical progression from synthesis to biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_analysis Analysis & Screening Reactants 1. Starting Materials (e.g., dicarbonyls, cyanoacetamides) Reaction 2. Multi-Component Reaction (e.g., Guareschi-Thorpe) Reactants->Reaction Workup 3. Work-up & Isolation Reaction->Workup Purify 4. Purification (Recrystallization/Chromatography) Workup->Purify Character 5. Structural Characterization (NMR, IR, Mass Spec) Purify->Character Screen 6. In-Vivo Screening (MES, scPTZ, Rotarod) Character->Screen SAR 7. Data Analysis & SAR Screen->SAR

Caption: General workflow for synthesis and evaluation of pyridine anticonvulsants.

Protocol: Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe condensation is a classic and versatile method for preparing substituted 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridones).[13][14][15] This protocol is an advanced, environmentally friendly version using an aqueous medium.[14][16][17]

Objective: To synthesize 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Materials:

  • Ethyl cyanoacetate

  • Ethyl acetoacetate

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl), 2M

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • pH paper or meter

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine ethyl acetoacetate (1.30 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol).

  • Addition of Reagents: Add deionized water (20 mL) followed by ammonium carbonate (1.92 g, 20 mmol).

    • Scientist's Note: Ammonium carbonate serves as both the nitrogen source for the pyridine ring and a mild base to promote the condensation reactions.[14][16][17] Using it in an aqueous medium is a green chemistry approach that avoids organic solvents.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 100-110°C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize product precipitation.

  • Acidification: Slowly add 2M HCl dropwise while stirring until the pH of the solution is approximately 4-5. This ensures the complete precipitation of the pyridone product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water (2 x 10 mL) to remove any unreacted starting materials and salts.

  • Drying & Purification: Dry the product in a desiccator or a vacuum oven at 50°C. The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Preclinical Evaluation Protocols

Once a compound is synthesized and characterized, its anticonvulsant activity and potential neurotoxicity must be assessed using standardized animal models.[2]

Anticonvulsant Screening

The initial screening typically involves two primary models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[2][10][18][19] These models are considered predictive for generalized tonic-clonic seizures and absence/myoclonic seizures, respectively.[18]

Protocol 4.1.1: Maximal Electroshock (MES) Seizure Test

Objective: To evaluate a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[18][20][21]

Materials & Equipment:

  • Male CF-1 or C57BL/6 mice (20-25 g)

  • Electroconvulsive shock generator (e.g., Ugo Basile)

  • Corneal electrodes

  • Test compound solution and vehicle control (e.g., 0.9% saline)

  • 0.5% Tetracaine hydrochloride solution (local anesthetic)

  • 0.9% Saline for conductivity

Procedure:

  • Animal Preparation: Acclimate animals to the laboratory environment for at least 3-4 days with ad libitum access to food and water.[22]

  • Dosing: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, i.p.). Dosing is performed at a predetermined time before the test to coincide with the compound's time of peak effect (TPE).

  • Anesthesia & Electrode Placement: At the TPE, apply one drop of 0.5% tetracaine to the corneas of the mouse for local anesthesia.[20][21] Follow with a drop of saline to improve electrical conductivity.[20][21]

  • Stimulation: Deliver a 60 Hz alternating current (typically 50 mA for mice) for 0.2 seconds via the corneal electrodes.[20][21]

  • Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is characterized by a rigid, extended posture of the hindlimbs.[21][22]

  • Endpoint: An animal is considered "protected" if the tonic hindlimb extension is abolished.[20][21] The number of protected animals in the treated group is recorded.

  • Data Analysis: The dose that protects 50% of the animals (ED₅₀) is calculated using probit analysis, providing a quantitative measure of the compound's potency.[20][21]

Protocol 4.1.2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Objective: To assess a compound's ability to raise the seizure threshold, modeling myoclonic and absence seizures.[18][23]

Materials:

  • Male CF-1 mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution

  • Test compound solution and vehicle control

  • Observation cages

Procedure:

  • Animal Preparation & Dosing: Follow the same preparation and dosing protocol as in the MES test.

  • PTZ Administration: At the compound's TPE, administer a convulsant dose of PTZ (typically 85 mg/kg for CF-1 mice) via a subcutaneous injection into a loose fold of skin on the neck.[23]

  • Observation: Place the animal in an isolated observation cage and observe for 30 minutes for the presence or absence of seizures.[23]

  • Endpoint: The endpoint is a clonic seizure lasting for approximately 3-5 seconds, characterized by spasms of the forelimbs, hindlimbs, or jaw.[23] An animal is considered "protected" if it does not exhibit this clonic seizure.[23]

  • Data Analysis: The ED₅₀ is calculated as described for the MES test.

Neurotoxicity Screening

It is crucial to determine if a compound's anticonvulsant effects are specific or a result of general motor impairment. The rotarod test is the standard for this assessment.[24][25]

Protocol 4.2.1: Rotarod Test

Objective: To assess motor coordination and identify potential neurological deficits (neurotoxicity) induced by the test compound.[24]

Materials & Equipment:

  • Male CF-1 mice (20-25 g)

  • Rotarod apparatus (a rotating rod)

  • Test compound solution and vehicle control

Procedure:

  • Training: Prior to the test day, train the mice to remain on the rotarod rotating at a constant speed (e.g., 6-10 rpm) for a set duration (e.g., 1-2 minutes).

  • Dosing: On the test day, administer the test compound or vehicle.

  • Testing: At the compound's TPE, place the mouse on the rotating rod.

  • Endpoint: Record the time the animal remains on the rod. Motor impairment is indicated if the animal falls off the rod within the predefined time (e.g., 1 minute).

  • Data Analysis: The dose that causes motor impairment in 50% of the animals (TD₅₀) is determined. The ratio of TD₅₀ to ED₅₀ gives the Protective Index (PI), a measure of the compound's therapeutic window. A higher PI is desirable.[12]

Potential Mechanisms of Action

The anticonvulsant effects of pyridine derivatives are often attributed to their interaction with key components of the central nervous system that regulate neuronal excitability.

G cluster_gaba Enhanced GABAergic Inhibition cluster_channels Ion Channel Modulation GABA_A GABA-A Receptor Cl⁻ Channel Hyper Neuronal Hyperpolarization GABA_A:c->Hyper Increased Cl⁻ Influx Pyridine Pyridine Derivative Pyridine->GABA_A Positive Allosteric Modulation Seizure Decreased Seizure Susceptibility Hyper->Seizure Na_Channel Voltage-Gated Na⁺ Channel ActionPotential Reduced Neuronal Firing Na_Channel->ActionPotential Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Channel->ActionPotential Seizure2 Decreased Seizure Spread ActionPotential->Seizure2 Pyridine2 Pyridine Derivative Pyridine2->Na_Channel Blockade Pyridine2->Ca_Channel Blockade

Caption: Putative mechanisms of action for pyridine-based anticonvulsants.

The primary mechanisms of action for many AEDs fall into three main categories:[26][27]

  • Enhancement of GABA-mediated Inhibition: Many pyridine compounds are thought to act as positive allosteric modulators of the GABA-A receptor.[5][7][12] This enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and making it more difficult for an action potential to fire.[5]

  • Modulation of Voltage-Gated Ion Channels: Blockade of voltage-gated sodium and/or calcium channels is another key mechanism.[26][27] By blocking these channels, particularly sodium channels, the drugs can limit the repetitive firing of neurons that is characteristic of a seizure, thereby preventing its spread.[6][27]

  • Attenuation of Glutamate-mediated Excitation: Some compounds may also act by blocking excitatory glutamate receptors (e.g., NMDA, AMPA), reducing the overall excitatory drive in the brain.[5][26]

Conclusion

The pyridine scaffold remains a highly promising starting point for the development of novel anticonvulsant therapies. By leveraging established synthetic methodologies like the Guareschi-Thorpe reaction and a systematic approach to preclinical evaluation, researchers can efficiently identify and optimize new drug candidates. A thorough understanding of structure-activity relationships is paramount to guide the design of compounds with high potency and a wide therapeutic index. The protocols and insights provided in this guide offer a solid foundation for drug discovery programs aimed at addressing the significant unmet medical need in epilepsy treatment.

References

Application Notes & Protocols: 2-(Ethylamino)pyridine as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(Ethylamino)pyridine

In the landscape of heterocyclic chemistry, the selection of starting materials is paramount to the efficiency, novelty, and ultimate success of a synthetic campaign. This compound (CAS: 37059-57-7) emerges as a particularly valuable scaffold due to its inherent bifunctionality.[1] It possesses a nucleophilic secondary amine poised for a variety of transformations, electronically coupled to a pyridine ring which can participate in cyclization reactions and modulate the properties of the final molecule. This unique combination makes it a privileged building block for constructing a diverse array of nitrogen-containing heterocycles, many of which are central to medicinal chemistry, materials science, and catalysis.[2][3][4]

The ethyl group provides a moderate steric profile and electronic contribution, while the amino proton is readily abstracted, facilitating reactions from simple alkylation and acylation to more complex multicomponent cyclizations. The pyridine nitrogen, being less basic than the exocyclic amine, often serves as a directing group or participates in the final aromatic ring system. These attributes allow for the strategic and often regioselective synthesis of fused bicyclic systems like imidazo[1,2-a]pyridines and pyridopyrimidines, which are prevalent cores in pharmacologically active compounds.[5][6] This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and mechanistic insights.

Application I: Multicomponent Synthesis of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The use of this compound in multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offers a highly efficient, one-pot route to construct this privileged scaffold with significant molecular diversity.

Causality and Mechanistic Insight

The GBB reaction is a tandem process involving an aldehyde, an isocyanide, and a 2-amino(hetero)arene. The reaction capitalizes on the nucleophilicity of the exocyclic amine of this compound. The process begins with the formation of an imine from the condensation of this compound and an aldehyde. This is followed by a nucleophilic attack from the isocyanide carbon onto the iminium ion and subsequent intramolecular cyclization. The final step is an elimination that rearomatizes the system to yield the stable imidazo[1,2-a]pyridine product. The choice of catalyst, often a Lewis or Brønsted acid, is critical for activating the aldehyde and promoting imine formation.

GBB_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1CHO Aldehyde (R1CHO) Imine Iminium Ion Formation R1CHO->Imine Condensation (-H2O) EAP This compound EAP->Imine Condensation (-H2O) R2NC Isocyanide (R2NC) Nucleophilic_Attack Isocyanide Attack R2NC->Nucleophilic_Attack Imine->Nucleophilic_Attack [Catalyst] Cyclization Intramolecular Cyclization (5-exo-dig) Nucleophilic_Attack->Cyclization Aromatization Rearomatization Cyclization->Aromatization Product Substituted Imidazo[1,2-a]pyridine Aromatization->Product

Caption: General workflow for the synthesis of Imidazo[1,2-a]pyridines.

Protocol: Synthesis of an N-Ethyl-Substituted Imidazo[1,2-a]pyridine

This protocol describes a representative iodine-catalyzed three-component synthesis.[5] Iodine serves as a mild Lewis acid to facilitate the reaction under aqueous conditions, aligning with green chemistry principles.

Materials:

  • This compound (1.0 mmol, 122.2 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

  • tert-Butyl isocyanide (1.2 mmol, 100.0 mg, 136 µL)

  • Iodine (I₂) (10 mol%, 0.1 mmol, 25.4 mg)

  • Water (5 mL)

  • Ethyl acetate (for extraction)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR tubes, Mass spectrometry vials

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), iodine (0.1 mmol), and water (5 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 80 °C. Stir vigorously for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated sodium thiosulfate solution (10 mL) to remove excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure product.

Self-Validation/Characterization:

  • ¹H and ¹³C NMR: Confirm the structure by identifying characteristic peaks for the fused ring system, the ethyl group, and other substituents.

  • Mass Spectrometry (MS): Verify the molecular weight of the product ([M+H]⁺).

  • FT-IR: Identify key functional groups.

Reactant Variation (Aldehyde)CatalystSolventYield (%)Reference
BenzaldehydeIodine (10 mol%)Water~85-90%[5]
4-NitrobenzaldehydeIodine (10 mol%)Water~90-95%[5]
2-NaphthaldehydeIodine (10 mol%)Water~80-85%[5]

Application II: Annulation Reactions for Pyridopyrimidine Synthesis

Pyridopyrimidines are another class of heterocycles with significant biological activity. This compound can be used to construct these systems through annulation reactions, where the exocyclic nitrogen and the adjacent ring carbon (C3) act as a dinucleophilic system to build the second ring.

Mechanism and Rationale

A common strategy involves reacting this compound with a 1,3-dielectrophile, such as an α,β-unsaturated carbonyl compound or a β-ketoester. The reaction typically proceeds via an initial Michael addition of the ethylamino group, followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic pyridopyrimidine ring system. The choice of reaction conditions, particularly the presence of an acid or base catalyst, is crucial for controlling the reaction pathway and achieving high yields.

Annulation_Workflow Pyridopyrimidine Synthesis Workflow Start Start: Mix Reactants This compound 1,3-Dielectrophile Step1 Step 1: Michael Addition (Formation of Intermediate) Start->Step1 Catalyst Solvent, Heat Step2 Step 2: Intramolecular Cyclization (Ring Closure) Step1->Step2 Step3 Step 3: Dehydration/Oxidation (Aromatization) Step2->Step3 Step4 Step 4: Work-up & Purification (Extraction, Chromatography) Step3->Step4 End Product: Pyridopyrimidine Derivative Step4->End

Caption: Step-by-step workflow for pyridopyrimidine synthesis via annulation.

Protocol: Synthesis of a 4-Oxo-pyridopyrimidine Derivative

This protocol details the reaction of this compound with diethyl ethoxymethylenemalonate (DEEM), a classic reagent for building pyrimidine rings.

Materials:

  • This compound (5.0 mmol, 611 mg)

  • Diethyl ethoxymethylenemalonate (DEEM) (5.5 mmol, 1.19 g, 1.11 mL)

  • Diphenyl ether (15 mL)

  • Petroleum ether or hexane

Equipment:

  • 100 mL three-neck round-bottom flask

  • Thermometer

  • Reflux condenser

  • Heating mantle with a stirrer

  • Buchner funnel and filter flask

Procedure:

  • In a three-neck flask equipped with a thermometer and reflux condenser, add this compound (5.0 mmol) and diethyl ethoxymethylenemalonate (5.5 mmol).

  • Heat the mixture gently to 120-130 °C for 1 hour. An intermediate, diethyl 2-{[2-(ethylamino)pyridin-1-yl]methylene}malonate, is formed.

  • Add diphenyl ether (15 mL) to the flask.

  • Increase the temperature to 240-250 °C (reflux) and maintain for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product will precipitate from the solution.

  • Add petroleum ether or hexane (~30 mL) to facilitate complete precipitation and to help wash away the diphenyl ether solvent.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with petroleum ether or hexane to remove residual diphenyl ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 4-oxo-pyridopyrimidine derivative.

Self-Validation/Characterization:

  • NMR Spectroscopy: Confirm the cyclized structure and the loss of one of the ethyl ester groups.

  • Melting Point: Compare with literature values for confirmation of purity.

  • Elemental Analysis: To confirm the empirical formula.

Application III: A Precursor for Catalytic Ligand Synthesis

The structural features of this compound make it an excellent starting point for synthesizing more elaborate ligands for transition metal catalysis. The amino group provides a reactive handle for introducing imine, phosphine, or other coordinating moieties, leading to powerful pincer-type or bidentate ligands.

Rationale in Catalyst Design

Bis(imino)pyridine (PDI) ligands are renowned for their ability to stabilize a wide range of metal oxidation states and for their applications in polymerization and oligomerization catalysis.[7][8][9] Synthesizing a PDI ligand from this compound involves a condensation reaction between the amino group and a suitable aldehyde or ketone. The resulting ligand features a tridentate N,N,N-coordination sphere that strongly chelates to a metal center (e.g., Fe, Pd, Ni), creating a stable yet reactive catalyst. The ethyl group on the original amine can sterically tune the catalytic pocket.

Catalytic_Cycle Catalyst Pd(0)L OxAdd Oxidative Addition Catalyst->OxAdd R-X Intermediate1 R-Pd(II)L-X OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal R'-M Intermediate2 R-Pd(II)L-R' Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Catalyst R-R'

Caption: Simplified Suzuki coupling cycle using a generic Pd-L catalyst.

Protocol: Synthesis of an N,N-Bidentate Schiff Base Ligand

This protocol describes the synthesis of a simple Schiff base ligand from this compound and salicylaldehyde.

Materials:

  • This compound (2.0 mmol, 244 mg)

  • Salicylaldehyde (2.0 mmol, 244 mg, 212 µL)

  • Anhydrous ethanol (10 mL)

  • Acetic acid (catalytic amount, 1-2 drops)

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve this compound (2.0 mmol) in anhydrous ethanol (5 mL) in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve salicylaldehyde (2.0 mmol) in anhydrous ethanol (5 mL).

  • Add the salicylaldehyde solution dropwise to the stirred this compound solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (1-2 drops) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 4 hours. A color change and/or precipitation of the product may be observed.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to yield the pure Schiff base ligand.

Self-Validation/Characterization:

  • ¹H NMR: Look for the disappearance of the aldehyde proton (~9.5-10 ppm) and the appearance of the imine proton (CH=N) peak (~8.0-8.5 ppm).

  • FT-IR: Observe the appearance of a strong C=N stretching band around 1620-1640 cm⁻¹.

Conclusion

This compound stands out as a highly adaptable and economically viable starting material for the synthesis of diverse and complex heterocyclic structures. Its utility spans the rapid generation of compound libraries via multicomponent reactions, the strategic construction of fused ring systems through annulation, and the development of bespoke ligands for catalysis. The protocols and insights provided herein demonstrate the causality behind its reactivity and offer a robust foundation for researchers, scientists, and drug development professionals to leverage this powerful building block in their synthetic endeavors.

References

Application Note & Protocol: A Scalable Synthesis of 2-(Ethylamino)pyridine for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed and scalable experimental procedure for the synthesis of 2-(Ethylamino)pyridine, a key intermediate in the pharmaceutical and chemical industries. The protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from laboratory-scale synthesis to pilot-plant production. Emphasis is placed on process safety, efficiency, and reproducibility, with a thorough explanation of the chemical principles and critical scale-up parameters.

Introduction: The Strategic Importance of this compound

This compound is a pivotal molecular building block in the creation of numerous active pharmaceutical ingredients (APIs) and other high-value specialty chemicals. Its presence within a molecular structure can significantly influence the pharmacological properties of a drug candidate. Consequently, a robust and economically viable synthesis of this intermediate is of paramount importance for the pharmaceutical development pipeline.

The most prevalent and industrially scalable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 2-chloropyridine with ethylamine.[1] This synthetic route is favored due to its high efficiency and the ready availability of the starting materials.

Reaction Scheme:

Reaction scheme for the synthesis of this compound
Figure 1. Nucleophilic aromatic substitution reaction for the synthesis of this compound.

This application note will provide a step-by-step guide for this synthesis, with a specific focus on the practical considerations and challenges associated with scaling the reaction from a laboratory setting to a larger production environment.

Mechanistic Rationale and Process Chemistry

The synthesis proceeds via the attack of the nucleophilic ethylamine on the electron-deficient carbon atom of the pyridine ring, which is activated by the electron-withdrawing effect of the chlorine atom.[1] This reaction typically forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the final product.[1]

A thorough understanding of the reaction kinetics, thermodynamics, and potential side reactions is critical for a successful and safe scale-up. The reaction is exothermic, and effective heat management is a primary concern in larger-scale operations.

Laboratory-Scale Synthesis Protocol (Gram Scale)

This section outlines a verified laboratory procedure for the synthesis of this compound.

Materials & Equipment:

  • Three-necked round-bottom flask with a reflux condenser, magnetic stirrer, and temperature probe

  • Heating mantle

  • 2-Chloropyridine

  • Aqueous Ethylamine solution (70%)

  • Toluene

  • Sodium hydroxide solution (for work-up)

  • Anhydrous sodium sulfate (for drying)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a 250 mL three-necked round-bottom flask with 2-chloropyridine (10.0 g, 88.0 mmol) and toluene (100 mL).

  • Reagent Addition: With efficient stirring, slowly add the 70% aqueous ethylamine solution (~25 mL). An exothermic reaction will occur, and the internal temperature should be maintained below 40°C.

  • Reaction: Heat the mixture to reflux (approximately 90-100°C) for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling the reaction to room temperature, transfer it to a separatory funnel. Wash the organic layer with a 1M sodium hydroxide solution (2 x 50 mL) followed by a brine wash (50 mL).

  • Isolation: Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear, colorless oil.

Key Considerations for Scaling Up the Synthesis

Transitioning from a laboratory scale to a pilot plant or industrial scale requires careful consideration of several factors beyond simply increasing the quantities of reagents.

4.1. Reagent and Solvent Selection for Scale-Up

ParameterLaboratory ScalePilot Plant ScaleRationale for Modification
Ethylamine 70% aqueous solutionAnhydrous ethylamine in a suitable solvent (e.g., Toluene)The large volume of water in the aqueous solution is inefficient at a larger scale, increasing energy consumption for heating and cooling. Anhydrous ethylamine provides better reaction control and a higher effective concentration.
Solvent TolueneToluene or XyleneWhile toluene is effective, its volatility can pose challenges at a larger scale. A higher-boiling solvent like xylene may be considered to increase the reaction temperature and potentially shorten reaction times, but this requires a more robust heating and cooling system.
Base Excess EthylamineTriethylamine or Potassium CarbonateEmploying a non-nucleophilic and less volatile base like triethylamine or an inorganic base such as potassium carbonate can simplify the work-up procedure and reduce the required excess of the amine reagent.

4.2. Health and Safety Precautions

  • 2-Chloropyridine: This compound is toxic and an irritant.[2][3][4] All handling must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2][5]

  • Ethylamine: Ethylamine is a corrosive and flammable substance. Anhydrous ethylamine should be handled within a closed system to prevent exposure.[6] Adequate ventilation and an emergency response plan for potential leaks are essential.

  • Exotherm Management: The reaction is exothermic. On a larger scale, the reduced surface-area-to-volume ratio hinders efficient heat dissipation. A jacketed reactor with a reliable and automated cooling system is mandatory to prevent a runaway reaction. The rate of ethylamine addition must be carefully controlled.

4.3. Process Control and Monitoring at Scale

ParameterRecommended Control MethodImportance in Scale-Up
Temperature Jacketed reactor with an automated heating/cooling circulatorEssential for controlling the reaction rate, minimizing the formation of byproducts, and ensuring operational safety.
Reagent Addition Calibrated dosing pumpAllows for precise and controlled addition of ethylamine, which is critical for managing the reaction exotherm.
Mixing Overhead mechanical stirrerEnsures homogeneity within the large reactor volume, promoting consistent reaction progress and efficient heat transfer.
Reaction Monitoring In-situ analytical techniques (e.g., FTIR or process GC)Provides real-time data on the consumption of starting materials and the formation of the product, enabling accurate determination of the reaction endpoint.

4.4. Work-up and Product Isolation at Scale

  • Quenching: The reaction should be carefully quenched by the controlled addition of water or a dilute acid to neutralize any remaining excess amine. This step must be performed with cooling to manage the exotherm.

  • Phase Separation: In large-scale reactors, the separation of aqueous and organic layers can be time-consuming. The reactor design should facilitate efficient phase separation.

  • Purification: Vacuum distillation remains the preferred method for purification at a larger scale. The use of a fractional distillation column is recommended to achieve high product purity.

Pilot-Plant Scale Synthesis Protocol (Kilogram Scale)

This protocol serves as a general guideline and should be adapted to the specific equipment and safety protocols of the intended facility.

Equipment:

  • 10 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, temperature probe, and a port for a dosing pump.

  • Heating and cooling circulator.

  • Appropriate receiving flasks for distillation.

  • Vacuum pump with a vacuum controller.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charging: Charge the reactor with 2-chloropyridine (1.0 kg, 8.8 mol) and toluene (5 L).

  • Reagent Addition: Begin stirring and initiate the controlled addition of anhydrous ethylamine (0.5 kg, 11.1 mol) via a dosing pump over 1-2 hours. Maintain the internal temperature below 30°C using the reactor's cooling system.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 110°C) and maintain for 8-12 hours. Monitor the reaction's progress by process GC until the consumption of 2-chloropyridine is complete.

  • Work-up: Cool the reactor to ambient temperature (20-25°C). Slowly and carefully add water (2 L) to quench the reaction. Stir for 30 minutes, then stop the stirrer and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with a 1M sodium hydroxide solution (2 x 2 L) followed by a brine wash (2 L).

  • Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene.

  • Purification: Purify the crude residue by vacuum distillation to obtain pure this compound.

Visualizing the Scaled-Up Workflow

The following diagram provides a visual representation of the key stages in the scaled-up synthesis of this compound.

ScaleUp_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reactor Reactor Preparation (Clean, Dry, N2 Purge) charge_reagents Charge Reactor (2-Chloropyridine, Toluene) prep_reactor->charge_reagents Ready add_amine Controlled Addition of Ethylamine charge_reagents->add_amine Start Stirring reflux Heat to Reflux & Monitor add_amine->reflux Addition Complete quench Quench Reaction (Water) reflux->quench Reaction Complete wash Aqueous Washes (NaOH, Brine) quench->wash concentrate Solvent Removal (Rotovap) wash->concentrate distill Vacuum Distillation concentrate->distill final_product Pure this compound distill->final_product

Caption: Workflow for the scaled-up synthesis of this compound.

Conclusion

The successful scale-up of the synthesis of this compound is contingent upon a thorough understanding of the reaction chemistry, meticulous control of reaction parameters, and a steadfast commitment to safety. By transitioning to an anhydrous system and implementing robust process controls for temperature, reagent addition, and mixing, a safe, efficient, and reproducible manufacturing process can be established. The protocols and considerations detailed in this document provide a solid framework for the process development and pilot-plant production of this valuable chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproduct Formation in 2-(Alkylamino)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(alkylamino)pyridines. This class of compounds is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. However, their synthesis is often plagued by the formation of stubborn byproducts that can complicate purification and reduce yields. This guide provides in-depth, field-proven insights into why these byproducts form and offers robust troubleshooting strategies to help you achieve cleaner reactions and higher purity products.

Part 1: General Troubleshooting Workflow

When an unexpected result occurs, a systematic approach to identifying the issue is critical. The first step is always to analyze the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This initial analysis will help you identify the masses and potential structures of the impurities.

Troubleshooting_Workflow start Reaction Complete analysis Analyze Crude Product (TLC, LC-MS, NMR) start->analysis decision Byproduct(s) Detected? analysis->decision identify Identify Byproduct Structure (Mass Spec, NMR, Comparison) decision->identify Yes success Proceed to Purification decision->success No guide Consult Specific Troubleshooting Guide Below identify->guide

Caption: General workflow for identifying and addressing byproducts.

Part 2: FAQs and Troubleshooting Guides by Synthetic Method

The choice of synthetic route is the single most important factor determining the byproduct profile of your reaction. Below are common issues and solutions for the most prevalent synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr)

This is the most common method, typically involving the reaction of a 2-halopyridine (chloro- or bromo-) with a primary or secondary alkylamine. While straightforward, the reaction is sensitive to conditions.

FAQ 1: My main impurity has a mass corresponding to 2-hydroxypyridine or 2-methoxypyridine. What is causing this?

Answer: This indicates that your nucleophile (the alkylamine) is facing competition from other nucleophiles in the reaction mixture, namely water or an alcohol solvent. The electron-deficient pyridine ring is susceptible to attack by these species, especially at elevated temperatures.

Causality: The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate.[1] The stability of this intermediate and the rate of the reaction are influenced by the nucleophilicity and concentration of all species present. Water and alcohols, while weaker nucleophiles than amines, can be present in much higher concentrations (especially if used as a solvent) and their reactivity increases with temperature, leading to the formation of 2-hydroxypyridine or 2-alkoxypyridine byproducts.[2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry your solvents rigorously before use. Common drying agents include molecular sieves or distillation from sodium/benzophenone for ethers or calcium hydride for aprotic polar solvents.

  • Use an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

  • Solvent Choice: If possible, switch to an aprotic, non-nucleophilic solvent such as Toluene, Dioxane, or Dimethylformamide (DMF).

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

FAQ 2: The reaction is incomplete, and I'm observing the formation of a di-substituted pyridine. How can I improve selectivity?

Answer: The formation of di-substituted byproducts, such as 2,6-bis(alkylamino)pyridine, occurs when the starting material is a dihalopyridine (e.g., 2,6-dichloropyridine) and the reaction is not adequately controlled.

Causality: After the first substitution, the newly introduced electron-donating amino group deactivates the pyridine ring towards further nucleophilic attack. However, under forcing conditions (high temperature, long reaction times, or a large excess of the amine), a second substitution can occur.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise amount of the amine nucleophile, typically between 1.0 and 1.2 equivalents, to favor mono-substitution.

  • Lower the Temperature: Perform the reaction at a lower temperature to exploit the difference in activation energy between the first and second substitution.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress closely and stop it as soon as the starting material is consumed to prevent the formation of the di-substituted product.

SNAr_Byproducts cluster_0 Desired Reaction cluster_1 Competing Reactions Start_SNAr 2-Chloropyridine + R-NH2 Product_SNAr 2-(Alkylamino)pyridine Start_SNAr->Product_SNAr Hydrolysis 2-Hydroxypyridine Start_SNAr->Hydrolysis + H2O (wet solvent) Disub 2,6-bis(Alkylamino)pyridine (from 2,6-dichloropyridine) 2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Dichloropyridine->Disub + Excess R-NH2 (high temp)

Caption: Competing reaction pathways in SNAr synthesis.

Chichibabin Amination

This classic reaction involves the direct amination of pyridine using sodium amide (NaNH₂) to produce 2-aminopyridine.[3][4] While powerful, it often requires harsh conditions and can lead to specific byproducts.

FAQ 1: My yield is low, and I've isolated a significant amount of a bipyridine-type dimer. Why did this happen?

Answer: Dimerization is a known side reaction in the Chichibabin amination, particularly with sterically hindered pyridines or under certain conditions.[3]

Causality: The reaction proceeds via nucleophilic addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion.[1][5] The hydride can then react with another pyridine molecule, leading to dimerization. This side reaction can become dominant if the desired amination is slow.

Troubleshooting Steps:

  • Increase Pressure: Running the reaction under nitrogen pressure (e.g., 350 psi) has been shown to favor the formation of the aminated product over the dimer.[3]

  • Optimize Temperature: The reaction is highly temperature-sensitive. Both excessively high and low temperatures can lead to poor yields. The optimal temperature must be determined empirically for each substrate.

  • Reagent Quality: The purity of the sodium amide can influence the reaction outcome.[5] In some cases, less pure sodium amide containing catalytic impurities may give better results.

FAQ 2: I am seeing amination at the 4-position in addition to the desired 2-position.

Answer: While the Chichibabin reaction strongly favors substitution at the 2- and 6-positions, amination at the 4-position can occur, especially if the 2- and 6-positions are blocked by other substituents.[5]

Causality: The regioselectivity is governed by the electronic properties of the pyridine ring, where the C2/C6 positions are the most electrophilic. However, the C4 position also has some electrophilic character and can react, albeit usually with a lower yield.

Troubleshooting Steps:

  • Substrate Choice: This is primarily an issue of substrate structure. If your starting material has blocking groups at C2 and C6, expect some C4 amination.

  • Reaction Conditions: Carefully controlling the reaction time and temperature may slightly improve selectivity, but separating the isomers via chromatography is often necessary.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a modern, versatile method for forming C-N bonds and is applicable to a wide range of (hetero)aryl halides and amines.[6][7] However, it is a complex catalytic system with its own set of potential side reactions.

FAQ 1: The main byproduct in my reaction is the dehalogenated starting material (e.g., pyridine from 2-bromopyridine). How do I prevent this?

Answer: Hydrodehalogenation is a common side reaction in many cross-coupling reactions. It occurs when the aryl halide is reduced instead of coupling with the amine.

Causality: This side reaction can be caused by several factors within the catalytic cycle. It can arise from β-hydride elimination from the palladium-amido complex or from protonolysis of the Ar-Pd(II)-X intermediate by trace water or other proton sources.

Troubleshooting Steps:

  • Choice of Base: The base is critical. A very strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required.[6] Ensure the base is fresh and handled under inert conditions.

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) are often used to promote the desired reductive elimination over side reactions.[7][8] You may need to screen several ligands to find the optimal one for your specific substrate combination.

  • Anhydrous Conditions: As with SNAr, strictly anhydrous conditions are essential to minimize side reactions like hydrodehalogenation.[9]

Part 3: Summary Table of Common Byproducts

Synthetic MethodCommon ByproductMass Spec Signature (M+H)+Conditions Favoring FormationMitigation Strategy
SNAr 2-Hydroxypyridine[MPyridine+17]+Wet solvents, high temperaturesUse anhydrous solvents, inert atmosphere, lower temperature
SNAr 2,6-bis(Alkylamino)pyridine[MProduct+R-NH]+Excess amine, high temp, dihalo-substrateControl stoichiometry, lower temperature, monitor reaction
Chichibabin Bipyridine Dimer[2*MPyridine]+High temp, atmospheric pressure, hindered substratesRun under N2 pressure, optimize temperature
Chichibabin 4-Aminopyridine Isomer[MProduct]+2,6-disubstituted pyridinesPrimarily substrate-dependent; requires chromatographic separation
Buchwald-Hartwig Hydrodehalogenated Pyridine[MPyridine-Halogen+H]+Suboptimal base/ligand, presence of waterScreen ligands/bases, ensure anhydrous conditions

Part 4: Detailed Experimental Protocol - Robust SNAr Synthesis

This protocol provides a reliable method for the synthesis of 2-(alkylamino)pyridines, with specific checkpoints to minimize byproduct formation.

Objective: Synthesize 2-(benzylamino)pyridine from 2-chloropyridine and benzylamine.

Materials:

  • 2-Chloropyridine (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground and dried

  • Anhydrous Toluene (dried over CaH₂)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Setup: Assemble the glassware and flame-dry it under vacuum to remove adsorbed moisture. Allow to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add the dried potassium carbonate, 2-chloropyridine, and anhydrous toluene. Begin stirring to create a suspension.

  • Nucleophile Addition: Slowly add the benzylamine to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) under the inert atmosphere.

  • Monitoring (Critical Step): After 2 hours, take a small aliquot from the reaction, quench it with water, extract with ethyl acetate, and spot on a TLC plate (or analyze by LC-MS). Monitor for the disappearance of the 2-chloropyridine starting material. Continue heating and monitoring every 1-2 hours. The reaction is typically complete within 4-8 hours. Do not overheat or run for an unnecessarily long time to avoid potential side reactions.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the potassium carbonate. Wash the solid with a small amount of toluene.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-(benzylamino)pyridine.

References

Technical Support Center: Enhancing Yields of Meta-Functionalized Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of meta-functionalized pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chemistry. The inherent electronic properties of the pyridine ring make direct functionalization at the meta-position a significant synthetic challenge, often leading to issues with yield and regioselectivity.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental hurdles, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of meta-functionalized pyridines, offering explanations for the underlying causes and providing actionable solutions.

Issue: Low Yield or No Reaction

A frequent and frustrating issue is the failure of a reaction to proceed to completion or provide a satisfactory yield. This can stem from several factors, from suboptimal reaction conditions to catalyst deactivation.

Common Causes & Solutions
CauseExplanationRecommended Action
Suboptimal Reaction Conditions The energy barrier for meta-C-H activation is often high. Classical methods may require harsh conditions which can lead to decomposition.[4]Optimize Temperature and Time: Systematically screen reaction temperatures and times. Monitor progress by TLC or LC-MS to identify the point of maximum conversion before significant decomposition occurs. Consider Alternative Energy Sources: Microwave-assisted synthesis has been shown to improve yields (82%-94%) and significantly shorten reaction times (2-7 minutes) for some pyridine syntheses.[5] Ultrasonic irradiation in aqueous micelles with a catalyst like p-toluenesulfonic acid (PTSA) can also dramatically increase yields.[4]
Inefficient Catalysis The choice of catalyst and ligand is critical, especially in metal-catalyzed reactions. The catalyst may be unsuitable for the specific substrate or may be poisoned by impurities.Catalyst and Ligand Screening: If using a metal-catalyzed approach (e.g., Ir, Pd, Rh), screen a variety of ligands. For instance, in Iridium-catalyzed borylation, sterically hindered phenanthroline ligands have shown improved activity.[1] For some multicomponent reactions, Lewis acids like GaCl₃ have been shown to be effective.[6] Check Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration. Both too little and too much catalyst can be detrimental.[7]
Poor Starting Material Quality Impurities in starting materials or solvents (especially water) can interfere with the reaction, particularly with sensitive organometallic catalysts.Purify Starting Materials: Ensure the purity of your pyridine substrate and reagents. Recrystallize or distill starting materials if necessary. Use Anhydrous Solvents: Dry solvents using appropriate methods (e.g., molecular sieves, distillation from a drying agent) when employing moisture-sensitive reagents or catalysts.
Incomplete Oxidation of Intermediates In syntheses that proceed through a dihydropyridine intermediate (like the Hantzsch synthesis), incomplete oxidation to the final aromatic pyridine is a common cause of low yield.[4][5]Select an Appropriate Oxidizing Agent: While traditional oxidants like nitric acid or KMnO₄ can be used, they may lead to side reactions.[4] Milder options like iodine in refluxing methanol or exploring one-pot aromatization with ferric chloride or manganese dioxide can be more effective and lead to cleaner reactions.[5]
Issue: Poor Regioselectivity (Incorrect Isomer Formation)

Achieving meta-selectivity is the primary challenge in functionalizing the pyridine ring. The electronic nature of pyridine inherently favors functionalization at the ortho (C2/C6) and para (C4) positions.[2][8]

Strategies for Directing meta-Functionalization

G cluster_dg Directing Group Workflow cluster_ndm Non-Directed Metalation Workflow cluster_dearom Dearomatization Workflow dg1 Install DG at ortho/para position dg2 Metal-catalyzed C-H activation at meta position dg1->dg2 dg3 Functionalization dg2->dg3 dg4 Remove DG (optional) dg3->dg4 ndm1 Use specific catalyst/ligand system (e.g., Ir-catalyzed borylation) ndm2 Steric/electronic control directs to meta position ndm1->ndm2 ndm3 Functionalization (e.g., borylation, silylation) ndm2->ndm3 dearom1 Dearomatize pyridine ring (e.g., cycloaddition, reduction) dearom2 Create electron-rich intermediate (enamine-like) dearom1->dearom2 dearom3 Electrophilic/Radical attack at meta position dearom2->dearom3 dearom4 Rearomatize to yield meta-product dearom3->dearom4 node_dg node_dg node_dg->dg1 node_ndm node_ndm node_ndm->ndm1 node_dearom node_dearom node_dearom->dearom1

  • Directed Metalation: This is a robust strategy that involves pre-installing a directing group (DG) at a position ortho or para to the desired site of functionalization.[1] The DG coordinates to a metal catalyst, positioning it to activate the C-H bond at the meta position.

    • When to use: When you need high regioselectivity and can tolerate the extra steps of installing and potentially removing the DG. This approach offers expedient access to densely functionalized pyridines.[1]

    • Common Directing Groups: Amides, methoxy, and halogen groups are often employed.[1]

    • Protocol Consideration: The installation and removal of the DG can be cumbersome and lower the overall atom economy.[1]

  • Non-Directed Metalation: This approach relies on the inherent steric and electronic properties of the pyridine substrate and a carefully selected catalyst/ligand system to favor meta-functionalization.

    • When to use: For late-stage functionalization where adding a directing group is not feasible.

    • Example: Iridium-catalyzed C-H borylation has been successfully applied for the meta-borylation of 3-substituted and 2,3-disubstituted pyridines with excellent selectivity.[1] The regioselectivity is governed by a complex interplay of steric effects, electronic properties, and ligand control.[9]

  • Temporary Dearomatization: This innovative strategy involves converting the pyridine into a more electron-rich, non-aromatic intermediate.[1][8] These dearomatized intermediates, often containing enamine or dienamine units, are most nucleophilic at the position corresponding to the original meta-carbon, allowing for reaction with electrophiles.[1][10]

    • When to use: When seeking mild, catalyst-free reaction conditions for functional groups like halogens or trifluoromethyl groups.[3][11]

    • Common Methods: This can be achieved through a ring-opening/ring-closing sequence via Zincke imine intermediates or a dearomatization-rearomatization sequence via oxazino-pyridine intermediates.[11]

Issue: Formation of Side Products / Complex Reaction Mixture

The presence of multiple reactive sites on the pyridine ring and the potential for self-reaction or decomposition can lead to complex mixtures that are difficult to purify.

Minimizing Side Product Formation

G start Reaction Setup temp temp start->temp addition addition start->addition protect protect start->protect order order start->order end Clean Reaction (High Yield & Purity) temp->end addition->end protect->end order->end

  • Protecting Groups: The pyridine nitrogen is basic and nucleophilic, which can lead to undesired side reactions. Protecting the nitrogen as a borane complex[12] or an N-oxide can alter the ring's reactivity and prevent N-alkylation or other side reactions.

    • Borane Protection: Borane (BH₃) complexes are stable and can be used to protect the pyridine nitrogen during reactions like base-mediated alkylations. The borane can be removed under acidic conditions.[12]

    • N-Oxide Formation: Converting the pyridine to a pyridine-N-oxide activates the ring for certain functionalizations and can be a useful intermediate.[13]

  • Order of Reagent Addition: In multicomponent reactions, the order in which reagents are added can be critical. Incorrect addition can lead to the formation of undesired intermediates.[5] Pre-forming an intermediate, such as an enamine, before the final cyclization step can often lead to a cleaner reaction.[5]

  • Control Stoichiometry and Temperature: Carefully controlling the stoichiometry of reactants can prevent side reactions arising from excess reagents. Maintaining a stable and optimized reaction temperature can also be crucial, as higher temperatures may favor decomposition or alternative reaction pathways.[5]

Issue: Difficult Purification

Pyridine derivatives are often polar and basic, which can make them challenging to purify by standard methods like silica gel chromatography. Tailing on TLC plates is a common symptom.[14]

Purification Strategies
MethodDescriptionBest For
Acid/Base Workup To remove residual pyridine used as a solvent or base, an acidic wash (e.g., 1-5% aq. HCl or saturated aq. CuSO₄) during the workup is highly effective.[14] The pyridine is protonated to form a water-soluble pyridinium salt, which is extracted into the aqueous layer.Removing pyridine solvent/reagent from a neutral or acidic product. Ensure your target compound is stable to acid.[14]
Recrystallization An effective method for purifying solid products. The key is finding a suitable solvent or solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[15]Solid, crystalline products with moderate to high purity.
Two-Solvent Recrystallization Used when no single solvent is ideal. Involves dissolving the compound in a minimal amount of a hot "good" solvent, followed by the slow addition of a "poor" solvent (anti-solvent) until turbidity is observed.[15]Compounds that are either too soluble or insoluble in common single solvents.
Cation-Exchange Chromatography A powerful technique for separating basic pyridine derivatives from neutral or acidic impurities. The basic pyridine binds to the acidic column material and can be eluted by changing the pH or ionic strength of the eluent.[16]Purifying polar, basic compounds, especially when silica gel chromatography fails. Can be used for both small and large-scale preparations.[16]
Distillation For liquid pyridine derivatives, distillation (simple, fractional, or vacuum) can be an effective purification method. A simple distillation after reacting with an alkali metal compound has been patented as a method for high-purity pyridine.[17]Liquid products with boiling points sufficiently different from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to achieve meta-C-H functionalization, and how do I choose between them? A1: The three main strategies are using a directing group, non-directed metalation, and temporary dearomatization.[1][9]

  • Choose a directing group when you need the highest possible regioselectivity and can incorporate the installation/removal of the group into your synthetic plan.[1]

  • Opt for non-directed metalation (e.g., Ir-catalyzed borylation) for late-stage functionalization of complex molecules where adding a directing group is impractical.[1]

  • Use temporary dearomatization for mild, often catalyst-free, conditions, especially when introducing halogens or other specific functionalities. This approach is advantageous for its simplicity and mildness.[11]

Q2: My reaction yield is consistently low. What are the first things I should check? A2: Start by verifying the purity of your starting materials and ensuring your reaction is run under strictly anhydrous conditions if using sensitive reagents. Next, systematically optimize the reaction temperature and time while monitoring the reaction progress. Finally, re-evaluate your catalyst system; consider screening different ligands or catalysts and optimizing the catalyst loading.[4][7]

Q3: I am using pyridine as a solvent. What is the most effective way to remove it after the reaction? A3: The most common and effective method is to perform an acidic wash during the workup.[14] After evaporating the bulk of the pyridine (co-evaporation with toluene is also effective), dissolve the residue in an organic solvent like ethyl acetate and wash it with a dilute aqueous acid solution (e.g., 1M HCl or saturated copper sulfate solution). This converts the pyridine into a water-soluble salt that partitions into the aqueous layer. Be sure your product is stable under these acidic conditions.[14]

Q4: Why is silica gel chromatography often problematic for pyridine derivatives, and what are the alternatives? A4: The basic nitrogen atom in pyridines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this, you can add a small amount of a basic modifier like triethylamine or ammonia to your eluent. If this fails, alternatives include using a different stationary phase like alumina, or employing techniques like cation-exchange chromatography[16] or recrystallization[15] for purification.

Q5: What is a "dearomatization-rearomatization" strategy and why is it useful for meta-functionalization? A5: This strategy temporarily breaks the aromaticity of the pyridine ring, typically through a cycloaddition or reduction reaction.[10] The resulting non-aromatic intermediate (e.g., a dihydropyridine derivative) has altered electronic properties, making the carbon at the original meta-position nucleophilic.[1] This allows for a regioselective reaction with an electrophile at that site. A final rearomatization step then restores the pyridine ring, now functionalized at the meta-position. This is a powerful method because it leverages a temporary change in the ring's fundamental reactivity to overcome the inherent preference for ortho/para substitution.[8][10]

References

Technical Support Center: Direct Amination of Pyridine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the direct amination of pyridine rings. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of installing a nitrogen atom onto one of the most vital heterocyclic scaffolds in modern chemistry. The electron-deficient nature of the pyridine ring presents a unique set of challenges that can often lead to low yields, undesired side products, or complete reaction failure.[1]

This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will move beyond simple procedural lists to explore the underlying mechanistic principles, helping you not only to solve immediate experimental hurdles but also to build a robust understanding for future reaction design.

Section 1: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of C–N bond formation due to its broad substrate scope and functional group tolerance.[2][3][4] However, its application to pyridyl electrophiles is not without difficulty. The pyridine nitrogen can act as a ligand, potentially inhibiting the palladium catalyst.[5]

FAQ 1: My Buchwald-Hartwig reaction with a 2-chloropyridine is failing or giving very low yield. Where do I start troubleshooting?

This is a common and multifaceted problem. A systematic approach is crucial. The failure of such a reaction often points to issues within the catalytic cycle: slow oxidative addition, catalyst deactivation, or problematic reductive elimination.

Initial Diagnostic Workflow:

  • Verify Reagent Quality: Ensure all reagents are pure and, critically, that the solvent is anhydrous and degassed. Palladium catalysts are highly sensitive to oxygen.[5]

  • Assess the Catalyst System: The choice of palladium source and, most importantly, the ligand is paramount.[5][6]

    • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, pre-formed palladium(0) precatalysts (e.g., G3 or G4 precatalysts) often provide more consistent and reliable initiation of the active catalyst.[7]

    • Ligand Choice: For electron-deficient heteroaryl chlorides, sterically bulky and electron-rich phosphine ligands are generally required. These ligands promote the crucial, and often rate-limiting, oxidative addition step and facilitate the final reductive elimination.[6][8][9] Consider switching to a more robust ligand if you are using a general-purpose one like PPh₃.

Troubleshooting Decision Diagram

G start Reaction Failed: Low/No Conversion of 2-Chloropyridine reagent_check Step 1: Verify Reagents - Anhydrous/degassed solvent? - Pure starting materials? start->reagent_check catalyst_system Step 2: Evaluate Catalyst System - Using a precatalyst? - Is the ligand appropriate? reagent_check->catalyst_system Reagents OK base_solvent Step 3: Re-evaluate Base/Solvent - Is the base strong enough? - Is the solvent compatible? catalyst_system->base_solvent System OK ligand_issue Problem: Ligand Choice Try bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) catalyst_system->ligand_issue Ineffective Ligand temp_conc Step 4: Optimize Conditions - Increase temperature? - Adjust concentration? base_solvent->temp_conc Base/Solvent OK base_issue Problem: Base Strength Switch to stronger base (e.g., NaOtBu, LHMDS) base_solvent->base_issue Weak Base temp_issue Problem: Reaction Kinetics Increase temp to 100-120 °C (monitor for decomposition) temp_conc->temp_issue Sluggish Rate success Reaction Successful temp_conc->success Optimization Works ligand_issue->base_solvent base_issue->temp_conc temp_issue->success

Caption: Troubleshooting workflow for a failed Buchwald-Hartwig amination.

FAQ 2: I'm observing a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen). How can I suppress this side reaction?

Hydrodehalogenation is a common side reaction, especially with electron-deficient aryl halides and primary aliphatic amines.[2][9][10] It often arises from a competing pathway involving β-hydride elimination from the palladium-amido intermediate.

Mechanistic Cause: After oxidative addition and formation of the L-Pd(Aryl)(Amine) complex, deprotonation yields the key palladium-amido intermediate. If the amine has a β-hydrogen, this intermediate can undergo β-hydride elimination to form a palladium-hydride species. This species can then reductively eliminate the hydrodehalogenated arene, consuming your starting material unproductively.[2]

Solutions to Minimize Hydrodehalogenation:

  • Ligand Modification: This is the most effective strategy. Using sterically hindered ligands can disfavor the geometry required for β-hydride elimination and promote the desired C–N reductive elimination.

    • Bidentate Ligands: Ligands like Josiphos or Xantphos can be effective as their defined bite angle can create a steric environment that suppresses the side reaction.[2]

    • Bulky Monodentate Ligands: Modern biarylphosphine ligands (e.g., the Buchwald ligands) are specifically designed to create a bulky coordination sphere around the palladium, accelerating reductive elimination relative to β-hydride elimination.[9]

  • Base Selection: The choice of base can influence the concentration and reactivity of the palladium-amido intermediate. While strong bases like NaOtBu are common, sometimes switching to a weaker base like K₃PO₄ or Cs₂CO₃ can alter the reaction kinetics favorably, though this may require higher temperatures.

  • Temperature Control: While higher temperatures generally increase reaction rates, they can sometimes favor decomposition or side reactions. If hydrodehalogenation is severe, consider running the reaction at a lower temperature for a longer period (e.g., 80 °C instead of 110 °C).[5]

ProblemLikely CauseRecommended Solution
No Reaction Catalyst inhibition or poor oxidative addition.Use a bulky, electron-rich ligand (e.g., BrettPhos, XPhos). Ensure an inert atmosphere. Use a Pd(0) precatalyst.[5][11]
Hydrodehalogenation β-hydride elimination pathway is competitive.Switch to a more sterically demanding ligand. Bidentate ligands like DtBPF or tBuXantphos can also help.[9]
Low Yield Sluggish reductive elimination or catalyst decomposition.Increase temperature. Screen different bases (e.g., NaOtBu, LHMDS, K₃PO₄). Check reagent purity.[12]
Substrate Decomposition Reaction temperature is too high or base is too strong.Lower the reaction temperature. Use a milder base like Cs₂CO₃. Ensure the starting material is stable to the conditions.

Section 2: Navigating the Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide (NaNH₂).[13] While powerful, it operates under harsh conditions and has significant limitations.[14]

FAQ 3: Why is my Chichibabin reaction giving a low yield or failing completely?

Success in a Chichibabin reaction hinges on several critical factors related to its mechanism, which involves nucleophilic addition of the amide anion to form a Meisenheimer-like intermediate, followed by the elimination of a hydride ion.[13][15]

Key Factors and Troubleshooting:

  • Reagent Quality and Activation: The quality of the sodium amide is surprisingly critical. It has been observed that exceptionally pure NaNH₂ can be less reactive than technical grade material, possibly due to the catalytic effect of impurities.[15] The reaction requires high temperatures (100-130 °C) in inert, high-boiling solvents like xylene or toluene.[14]

  • Substrate Electronics: The reaction is highly sensitive to the electronic nature of the pyridine ring.

    • Activation: The reaction works best on unsubstituted pyridine or pyridines with electron-donating groups, which do not excessively lower the electrophilicity of the C-2/C-4 positions.

    • Deactivation: Strong electron-withdrawing groups (EWGs) inhibit the Chichibabin reaction.[13] This is counterintuitive for a nucleophilic substitution but may be due to EWGs decreasing the basicity of the ring nitrogen or forming unproductive complexes with the sodium amide.[13]

  • Regioselectivity: The reaction strongly favors amination at the C-2 position (and C-6), followed by the C-4 position.[14] This is due to the ability of the ring nitrogen to stabilize the negative charge in the intermediate σ-adduct.[13][16] If the C-2 and C-6 positions are blocked, amination at C-4 may occur, but often in low yield.[15]

  • Side Reactions: Over-amination can occur if excess sodium amide is used, leading to the introduction of a second amino group.[15] Additionally, the harsh, basic conditions can be incompatible with many functional groups.

ProblemLikely CauseRecommended Solution
No Reaction Substrate is deactivated by EWGs. Temperature is too low.The Chichibabin is likely not suitable. Consider an alternative like Buchwald-Hartwig. Ensure reaction temperature is >100 °C.[13][14]
Low Yield Poor hydride elimination. Unsuitable solvent.Ensure anhydrous conditions. Use a high-boiling solvent like xylene. Some protocols use an oxidant like KMnO₄ in liquid ammonia to facilitate hydride removal.[17]
Formation of 4-isomer C-2 and C-6 positions are blocked.This is the expected outcome. Yields are often low. Consider a synthetic route that builds the ring with the desired substitution pattern.[15]
Poly-amination Excess sodium amide used.Reduce the equivalents of NaNH₂. Carefully monitor the reaction progress by measuring hydrogen gas evolution.[13]

Section 3: Alternative Methods and Considerations

Ullmann Condensation and SNAr
  • Ullmann Condensation: This copper-catalyzed reaction is an alternative to palladium-based methods.[18] It often requires higher temperatures and can be less tolerant of functional groups.[18] However, modern protocols using ligands like diamines or N-methylglycine have improved its scope and allowed for milder conditions.[19] It can be a viable option when palladium-catalyzed reactions fail, particularly for coupling with amides or N-H azoles.[8]

  • Nucleophilic Aromatic Substitution (SNAr): For SNAr to be effective on a pyridine ring, two conditions must generally be met:

    • A good leaving group (F > Cl > Br > I) must be present.[20]

    • The leaving group must be at the C-2 or C-4 position to allow the electronegative nitrogen to stabilize the anionic Meisenheimer intermediate.[16][20][21] SNAr is generally unsuccessful for leaving groups at the C-3 position under standard conditions.[20] The reaction is facilitated by polar aprotic solvents like DMSO or DMF.[20]

Appendix: Representative Experimental Protocol

General Protocol for Buchwald-Hartwig Amination of 2-Bromopyridine

This is a representative protocol and must be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the 2-bromopyridine (1.0 equivalent), the amine (1.2 equivalents), and anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an inert atmosphere.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

References

Technical Support Center: A Guide to the Stability and Degradation of 2-(Ethylamino)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(Ethylamino)pyridine (CAS: 37059-57-7). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their work. Understanding the stability profile and potential degradation pathways of this compound is critical for ensuring experimental reproducibility, maintaining the integrity of drug candidates, and developing robust formulations.

This document moves beyond simple data sheets to provide in-depth, field-proven insights into troubleshooting common stability issues. We will explore the causality behind experimental choices and provide self-validating protocols to investigate and mitigate degradation.

Section 1: Core Stability Profile & Handling (FAQs)

This section addresses the most frequently asked questions regarding the fundamental stability and proper handling of this compound.

Q1: What are the optimal storage and handling conditions for this compound?

A1: Based on its chemical properties, this compound should be handled as an air-sensitive liquid.[1][2][3] To maintain its long-term integrity, adhere to the following conditions:

  • Temperature: Refrigeration is recommended, with temperatures between 0-8°C being ideal.[4][5] Some suppliers suggest storage at room temperature is acceptable if kept in a cool, dark place below 15°C.[1][2]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[1][2] The compound is listed as air-sensitive, suggesting a potential for oxidative degradation upon prolonged exposure to air.

  • Container: Use a tightly sealed container to prevent moisture ingress and exposure to air.[6] Containers that have been opened must be carefully resealed and kept upright.[6]

  • Light: Store in a dark place, as exposure to light can be a source of degradation for many organic molecules.

Q2: What chemical incompatibilities should I be aware of?

A2: Avoid contact with strong oxidizing agents and strong acids.[6][7] The basic nature of the ethylamino group and the pyridine nitrogen makes the compound susceptible to vigorous reactions with acids.[8][9] Strong oxidizers can lead to uncontrolled degradation.

Q3: What are the expected thermal decomposition products?

A3: Under fire or extreme thermal stress, this compound is expected to decompose into hazardous products. These include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and potentially hydrogen cyanide.[6][7][9] These products are a result of the complete breakdown of the molecule's structure.

Section 2: Troubleshooting Guide - Investigating Unexpected Degradation

Scenario: Your analytical chromatogram (e.g., HPLC) of a sample containing this compound shows unknown peaks, suggesting the presence of impurities or degradants. This guide provides a systematic approach to identify the root cause.

The most effective way to diagnose stability issues is through a forced degradation study , also known as stress testing. This approach is a cornerstone of pharmaceutical development, as mandated by International Council for Harmonisation (ICH) guidelines, and is used to identify likely degradation products and establish the intrinsic stability of a molecule.[10][11]

Below is a logical workflow for troubleshooting.

G A Unexpected Peak Observed in Analysis B Step 1: Verify Controls & Conditions - Reagent Purity - Storage Conditions - Instrument Calibration A->B C Step 2: Design Forced Degradation Study (ICH Q1A/Q1B Guidelines) B->C Controls OK D Step 3: Execute Stress Protocols - Hydrolytic (Acid/Base) - Oxidative - Photolytic - Thermal C->D E Step 4: Develop & Run Stability-Indicating Analytical Method (e.g., HPLC-UV) D->E F Step 5: Characterize Degradants (e.g., LC-MS for Structure Elucidation) E->F G Step 6: Correlate & Mitigate - Link degradant to stress condition - Refine storage/handling protocols F->G G cluster_main cluster_paths A This compound B N-Oxidation (Pyridine N-oxide derivative) A->B Oxidative Stress (e.g., H₂O₂) C Side-Chain Oxidation (Hydroxylated or Carbonyl derivatives) A->C Oxidative Stress D Ring Cleavage (Harsh Conditions - Aliphatic fragments) A->D Extreme Photolytic or Oxidative Stress

References

Technical Support Center: Pyridine Reaction Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced pyridine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity in pyridine substitution reactions. Polysubstitution is a frequent and frustrating issue that can lead to low yields, complex purification, and wasted resources. This document provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format to help you achieve clean, selective, and high-yielding transformations.

The Core Challenge: The Electronic Dichotomy of the Pyridine Ring

Pyridine's reactivity is fundamentally governed by the electronegative nitrogen atom within its aromatic system. This creates a dual-character that can complicate reaction outcomes:

  • Electron-Deficient Ring: The nitrogen atom withdraws electron density from the ring carbons, making pyridine less nucleophilic than benzene. This deactivation means that electrophilic aromatic substitution (EAS) reactions require harsh conditions, which can themselves promote side reactions and polysubstitution.[1][2]

  • Nucleophilic Nitrogen: The lone pair of electrons on the nitrogen atom is basic and nucleophilic.[3] In acidic conditions typical for many EAS reactions, this nitrogen is readily protonated, forming a pyridinium ion. This places a positive charge on the ring, severely deactivating it towards further electrophilic attack and often leading to reaction failure.[4][5]

  • Activated Nucleophilic Substitution: Conversely, the electron-deficient nature of the C2 and C4 positions makes them susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is difficult to achieve with benzene.[3][6]

This guide will dissect these challenges and provide actionable strategies to control substitution patterns and prevent the formation of unwanted byproducts.

Troubleshooting Electrophilic Aromatic Substitution (EAS)

Electrophilic substitutions on pyridine are notoriously challenging. The primary site of reaction is the C3 (or meta) position, as the intermediates for attack at C2 or C4 are significantly destabilized by placing a positive charge adjacent to the already electron-deficient nitrogen atom.[7][8]

Frequently Asked Questions (EAS)

Q1: My nitration/halogenation reaction is giving me very low yields and a mixture of 3-substituted and 3,5-disubstituted products. What's going wrong?

A1: This is a classic problem stemming from the high activation energy required for pyridine EAS. To overcome the ring's deactivation, you are likely using forcing conditions (high temperatures, strong acids). These same conditions can easily cause the initial, desired monosubstituted product to undergo a second substitution, especially if the first substituent is not strongly deactivating.

Causality & Solution:

  • Problem: The energy barrier for the first substitution is high, but the barrier for the second substitution on the (still relatively deactivated) product is not much higher.

  • Strategy 1: Stoichiometric Control: Carefully control your stoichiometry. Use no more than 1.0-1.1 equivalents of the electrophile. This ensures that once the initial monosubstitution occurs, there is little excess electrophile available to react further.

  • Strategy 2: Temperature Management: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Start with milder conditions and incrementally increase the temperature. High temperatures provide the activation energy for both the first and second substitutions.

  • Strategy 3: Introduce Activating Groups: If your synthesis allows, starting with a pyridine that contains an electron-donating group (EDG) like an alkyl or alkoxy group will make the ring more nucleophilic.[9] This allows for milder reaction conditions, which in turn reduces the likelihood of polysubstitution.

Q2: I'm trying to perform a Friedel-Crafts alkylation/acylation on pyridine, but the reaction is not working at all. Why?

A2: Friedel-Crafts reactions are not feasible on pyridine under standard conditions.[2] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a strong electrophile that will coordinate preferentially and irreversibly with the basic nitrogen lone pair. This forms a highly deactivated pyridinium complex, effectively shutting down any possibility of electrophilic attack on the ring carbons.[10][11]

Q3: How can I activate the pyridine ring to achieve clean, high-yielding monosubstitution, particularly at the C4 position?

A3: The most effective and widely used strategy is to convert the pyridine into its N-oxide . This is a robust method to overcome the inherent deactivation of the pyridine ring.[4][11]

Mechanism of Action: The N-oxide functionality transforms the reactivity profile of the ring:

  • Activation: The oxygen atom, being a powerful electron-donating group through resonance, significantly increases the electron density of the ring, making it much more reactive towards electrophiles—even more so than benzene.[10]

  • Directing Effect: Substitution is now strongly directed to the C4 (para) position. Attack at C2 is also possible but often disfavored.

  • Reversibility: The N-oxide can be easily removed after the substitution step by reduction (e.g., with PCl₃ or H₂/Pd) to regenerate the pyridine nitrogen lone pair, yielding the desired 4-substituted pyridine.[10]

The workflow below illustrates this powerful strategy.

eas_workflow Pyridine Pyridine (Deactivated) N_Oxide Pyridine N-Oxide (Activated) Pyridine->N_Oxide Oxidation (m-CPBA or H₂O₂) EAS Electrophilic Substitution (EAS) e.g., HNO₃/H₂SO₄ N_Oxide->EAS Substituted_N_Oxide 4-Substituted Pyridine N-Oxide EAS->Substituted_N_Oxide Reduction Reduction (e.g., PCl₃) Substituted_N_Oxide->Reduction Final_Product 4-Substituted Pyridine (Clean Monosubstitution) Reduction->Final_Product

Caption: Workflow for controlled C4-substitution via a pyridine N-oxide intermediate.

Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Pyridine is well-suited for SNAr, with substitution strongly favoring the C2 and C4 positions. This is because the anionic Meisenheimer intermediate formed upon nucleophilic attack can delocalize the negative charge onto the electronegative nitrogen atom, providing significant stabilization.[12][13] Attack at C3 does not allow for this stabilization.

Frequently Asked Questions (SNAr)

Q4: I'm performing a Chichibabin reaction (NaNH₂ in toluene) to make 2-aminopyridine, but I'm getting a significant amount of 2,6-diaminopyridine as a byproduct. How can I prevent this?

A4: This is a classic example of polysubstitution in SNAr. The initial product, 2-aminopyridine, is deprotonated by the strong base (sodamide) to form a sodium salt. While this salt is less reactive than the starting pyridine, the harsh reaction conditions (high temperature) can still drive a second substitution at the C6 position.[14]

Causality & Solution:

  • Problem: Excess nucleophile and high temperatures enable a second substitution event.

  • Strategy 1: Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of sodium amide. This is the most critical parameter.

  • Strategy 2: Lower Temperature: If the reaction proceeds at a lower temperature, even with a longer reaction time, selectivity will improve. Experiment with reducing the reflux temperature if possible.

  • Strategy 3: Inverse Addition: Add the pyridine solution slowly to the suspension of sodium amide. This maintains a low concentration of the pyridine starting material relative to the base, which can help favor monosubstitution.

Q5: I have a pyridine ring with two different leaving groups (e.g., a chlorine at C2 and a bromine at C4). How can I selectively substitute only one of them?

A5: This can be achieved by leveraging the inherent differences in the reactivity of the leaving groups. In palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig), and in many classical SNAr reactions, the reactivity of halogens follows a predictable trend.

Reactivity Hierarchy: A common reactivity order for leaving groups in cross-coupling is: -I > -Br ≥ -OTf > -OSO₂F > -Cl .[15]

  • To substitute the more reactive group: Use reaction conditions (catalyst, temperature) that are just sufficient to activate the more labile group (e.g., Bromine) while leaving the less reactive one (e.g., Chlorine) untouched.

  • To substitute the less reactive group: You must first substitute the more reactive group, then subject the product to more forcing conditions to react at the second position.

ParameterTo Favor MonosubstitutionTo Promote Polysubstitution
Stoichiometry Use ≤ 1.1 eq. of nucleophile/electrophileUse ≥ 2.0 eq. of reagent
Temperature Lowest feasible temperatureElevated/Reflux temperatures
Reaction Time Monitor carefully and stop upon consumption of starting materialExtended reaction times
Solvent Can influence regioselectivity in some cases[16]Can influence regioselectivity

Table 1. General Reaction Parameter Adjustments to Control Substitution.

Advanced Strategies: Using Blocking Groups for Precision Control

When stoichiometry and reaction conditions are insufficient, a blocking group strategy offers precise control over substitution. This involves temporarily protecting a reactive site to direct functionalization elsewhere, followed by removal of the blocking group.

Q6: How can I achieve substitution at the C2 position while preventing any reaction at the C4 position?

A6: You can use a removable blocking group at the C4 position. One effective method is directed ortho-metalation, followed by quenching with a silyl halide to install a temporary trialkylsilyl group.

blocking_group_workflow Start Substituted Pyridine Block Install Blocking Group at C4 (e.g., -SiMe₃) Start->Block Blocked_Py C4-Blocked Pyridine Block->Blocked_Py React Perform Reaction at C2 Blocked_Py->React DiSub_Py C2-Substituted, C4-Blocked Pyridine React->DiSub_Py Deblock Remove Blocking Group (e.g., TBAF) DiSub_Py->Deblock Final Pure C2-Substituted Pyridine Deblock->Final

Caption: General workflow for selective C2-substitution using a C4-blocking group.

Key Experimental Protocols
Protocol 1: Synthesis of Pyridine N-Oxide (Activation for EAS)

This protocol is a general method for activating pyridine for electrophilic substitution.[16]

Materials:

  • Pyridine (1.0 eq.)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq.)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve pyridine in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of m-CPBA in DCM to the stirred pyridine solution over 30-60 minutes. The addition is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LCMS.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite to destroy excess peroxide.

  • Separate the organic layer. Wash with aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridine N-oxide, which can be purified by chromatography or crystallization.

Safety Note: m-CPBA is a potentially explosive solid. Handle with care and avoid grinding.

Protocol 2: Directed ortho-Metalation and Silylation (Blocking C2)

This protocol allows for the introduction of a group at C3 by first blocking the more reactive C2 position.[16]

Materials:

  • 3-Substituted Pyridine (e.g., 3-bromopyridine)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

  • Electrophile (e.g., Trimethylsilyl chloride, TMSCl)

Procedure:

  • Set up a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

  • Add the 3-substituted pyridine and anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the lithium amide base (typically 1.1 equivalents) dropwise to the cooled pyridine solution. A color change is often observed.

  • Stir the reaction mixture at -78°C for 1-2 hours to ensure complete deprotonation at the C2 position.

  • Add the electrophile (e.g., TMSCl, 1.2 eq.) to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature over several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous MgSO₄, and purify by column chromatography to yield the C2-blocked pyridine. This product is now ready for subsequent functionalization at other positions.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine N-Oxide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine N-oxide synthesis. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in pyridine N-oxidation reactions. As your Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction's mechanics to empower your experimental design and execution.

Section 1: Foundational Troubleshooting & Reaction Monitoring

This section addresses the most common initial hurdles in pyridine N-oxidation. Before delving into complex variables, it is crucial to confirm that the reaction's fundamental aspects are correctly managed.

Question: My reaction seems to have failed or yielded very little product. How can I be certain of the conversion rate and what are the first things I should check?

Answer: The first step in troubleshooting is accurate assessment. Visual inspection of the reaction mixture is often insufficient. Thin-Layer Chromatography (TLC) is the most effective initial tool for monitoring the reaction's progress.

The core principle of using TLC here is the significant difference in polarity between the starting pyridine and the resulting N-oxide. The N-oxide product is substantially more polar due to the N+-O- bond. Consequently, it will have a much lower Retention Factor (Rf) on a silica gel TLC plate compared to the starting material.

Key Indicators on TLC:

  • Successful Reaction: You will observe the disappearance of the starting material spot (higher Rf) and the appearance of a new, distinct spot at a lower Rf (the N-oxide product).[1][2]

  • Incomplete Reaction: Both the starting material spot and the product spot will be visible. The relative intensity of these spots can give a qualitative measure of conversion.[3]

  • No Reaction: Only the starting material spot will be visible.

If TLC confirms low conversion, revisit the reaction stoichiometry. A common oversight is miscalculating the equivalents of the oxidizing agent, especially when using commercial grades of reagents like meta-chloroperoxybenzoic acid (m-CPBA), which are often sold at a purity of ≤72%.[4][5]

Workflow: Initial Troubleshooting Logic

The following diagram outlines the initial decision-making process when encountering a low-yield reaction.

G start Low Conversion Suspected tlc Monitor Reaction by TLC start->tlc Step 1 recalc Verify Stoichiometry (Check Reagent Purity) tlc->recalc Step 2 no_reaction Diagnosis: No Reaction recalc->no_reaction No Product Spot low_conversion Diagnosis: Incomplete Reaction recalc->low_conversion Conversion Confirmed Low proceed Proceed to Deeper Troubleshooting no_reaction->proceed low_conversion->proceed

Caption: Initial troubleshooting workflow for low conversion rates.

Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol provides a standardized method for monitoring the progress of a pyridine N-oxidation.

Materials:

  • Silica gel TLC plates (with F254 indicator)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (solvent system)

  • UV lamp (254 nm)

  • Iodine chamber or other staining agent (optional)

Procedure:

  • Prepare the Eluent: A common starting eluent is a mixture of Dichloromethane (DCM) and Methanol (MeOH). A 10:1 DCM/MeOH mixture is often a good starting point.[2] Adjust the ratio based on the polarity of your specific pyridine; more polar starting materials may require a higher proportion of methanol.

  • Spot the Plate: On the baseline of the TLC plate, make three distinct spots:

    • SM: A sample of your starting pyridine.

    • CO: A co-spot containing both the starting material and the reaction mixture.

    • RXN: An aliquot taken directly from your reaction mixture.

  • Develop the Plate: Place the TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front. Allow the plate to dry completely.

    • UV Light: Visualize the plate under a UV lamp (254 nm). Aromatic rings will appear as dark spots.[6]

    • Staining (if needed): If spots are not UV-active, place the plate in a chamber containing a few crystals of iodine. Most organic compounds will develop a temporary brown stain.

  • Analyze: Compare the spots. The starting material (SM) will have a higher Rf. The product in the reaction lane (RXN) will be a new spot with a lower Rf. The co-spot (CO) will help differentiate the two spots clearly.[1]

Section 2: Reagent and Substrate Integrity

The quality and nature of your starting materials are paramount. This section addresses issues arising from the reagents themselves.

Question: My reaction with m-CPBA is sluggish or incomplete, even with correct stoichiometry. Could the reagent be the problem?

Answer: Yes, this is a very common issue. meta-Chloroperoxybenzoic acid (m-CPBA) is the most widely used reagent for this transformation, but its quality is critical.[7][8]

Causality:

  • Purity: Commercial m-CPBA is typically sold as a mixture containing ≤72% of the active peracid, with the remainder being m-chlorobenzoic acid and water to improve stability.[4] The benzoic acid byproduct does not interfere with the reaction, but if you base your molar calculations on the total mass, you will have an insufficient amount of the oxidizing agent.

  • Decomposition: m-CPBA is thermally unstable and can decompose over time, especially if not stored properly at low temperatures.[9] Older bottles of m-CPBA will have lower active oxidant content.

  • Moisture: While some water is present for stability, excessive moisture can promote decomposition.

If you suspect reagent quality, you can either use a fresh bottle or purify the existing material.

Protocol: Purification of Commercial m-CPBA

This procedure removes the inactive m-chlorobenzoic acid, providing a more potent and quantifiable oxidizing agent. Caution: Purified m-CPBA is a potent oxidizer and can be explosive. Handle with extreme care behind a safety shield.[10]

Materials:

  • Commercial m-CPBA

  • Potassium phosphate monobasic (KH2PO4)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Prepare Buffer: Prepare a phosphate buffer solution with a pH of 7.5. This is achieved by dissolving potassium phosphate monobasic in water and carefully adding a solution of sodium hydroxide until the desired pH is reached.

  • Wash the m-CPBA: In a flask, suspend the commercial m-CPBA in the pH 7.5 buffer solution and stir vigorously in an ice bath for about 15-20 minutes. The slightly acidic m-chlorobenzoic acid will be deprotonated and dissolve into the aqueous buffer, while the less acidic peroxyacid remains largely as a solid.[4]

  • Filter: Filter the suspension quickly through a Büchner funnel.

  • Rinse: Wash the collected solid on the filter paper with cold distilled water to remove any residual buffer salts.

  • Dry: Dry the purified m-CPBA under vacuum. Do not use heat. Store the purified solid at a low temperature in a plastic container.[4] It is advisable to titrate a small sample to determine the exact purity before use.

Question: Why is my electron-deficient pyridine (e.g., a cyanopyridine or nitropyridine) reacting so slowly or not at all?

Answer: This is a direct consequence of the reaction mechanism. The N-oxidation is an electrophilic attack by the peracid on the pyridine nitrogen. The nitrogen atom's lone pair of electrons acts as the nucleophile in this step.

Causality: Electron-withdrawing groups (EWGs) on the pyridine ring, such as -CN, -NO2, or halogens, decrease the electron density on the nitrogen atom. This makes the nitrogen less nucleophilic and therefore less reactive towards the electrophilic oxygen of the peracid, slowing the reaction rate significantly.[11][12] Conversely, electron-donating groups (EDGs) like -CH3 or -OCH3 increase the nitrogen's nucleophilicity and accelerate the reaction.[13]

Solutions:

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, be mindful of the thermal stability of the peracid.[14]

  • Use a More Potent Oxidizing System: Systems like hydrogen peroxide in acetic acid or trifluoroacetic acid can be more effective for deactivated pyridines.[7][15]

  • Catalytic Methods: Consider using catalytic systems, such as those based on methyltrioxorhenium (MTO) with H2O2 or titanium silicalite (TS-1) catalysts, which can be more effective for challenging substrates.[7][16][17]

Table: Comparison of Common Oxidizing Agents
Oxidizing Agent/SystemTypical SubstratesAdvantagesDisadvantages
m-CPBA General purpose, good for electron-rich pyridinesEasy to handle, generally clean reactionsPurity issues, less effective for EWG-pyridines, byproduct removal needed
H₂O₂ / Acetic Acid General purpose, effective for some EWG-pyridinesInexpensive, readily availableRequires heating, can be slow, potential for side reactions
H₂O₂ / MTO (catalyst) Electron-neutral and electron-rich pyridinesHigh yields, catalytic, mild conditionsCatalyst can be expensive
Sodium Percarbonate / Rhenium catalyst Tertiary nitrogen compoundsStable oxygen source, mild conditionsRequires a metal catalyst
Urea-Hydrogen Peroxide (UHP) Nitrogen heterocyclesStable solid, inexpensive, easy to handleOften requires activation or specific conditions

Section 3: Reaction Conditions and Work-up

Optimizing the environment in which the reaction occurs and how the product is isolated are critical for achieving high conversion and yield.

Question: I've confirmed my reagents are good, but the conversion is still low. What reaction parameters should I optimize?

Answer: Solvent, temperature, and reaction time are all interconnected variables that can be tuned to improve conversion.

Causality & Optimization:

  • Solvent: The choice of solvent can influence reaction rates. Chlorinated solvents like Dichloromethane (DCM) or Chloroform (CHCl₃) are most common as they are relatively inert and effectively dissolve both the pyridine and m-CPBA.[2][18] For less reactive substrates, more polar solvents or higher boiling point solvents like 1,2-dichloroethane (DCE) might be necessary to allow for higher reaction temperatures.

  • Temperature: Most N-oxidations with m-CPBA are initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[2] For unreactive substrates, refluxing in a suitable solvent may be required. However, prolonged heating can lead to the decomposition of both the peracid and potentially the N-oxide product.[19] A systematic approach of gradually increasing the temperature (e.g., room temperature, 40 °C, reflux) is recommended.

  • Reaction Time: These reactions can range from a few hours to over 24 hours. The only reliable way to determine the optimal time is by monitoring the reaction (e.g., by TLC) until the starting material is consumed.[2]

Diagram: Pyridine N-Oxidation Mechanism

This diagram illustrates the nucleophilic attack of the pyridine nitrogen on the peracid.

Caption: Mechanism of pyridine oxidation by m-CPBA.

Question: The reaction appears complete by TLC, but my isolated yield is very low. Where is my product going?

Answer: This often points to issues during the work-up and purification stages. Pyridine N-oxides are basic and highly polar, which can lead to losses if the extraction and purification are not handled correctly.

Common Work-up Pitfalls:

  • Aqueous Extraction: The product, being polar, can have significant solubility in water. During aqueous washes to remove byproducts, some N-oxide may be lost to the aqueous layer. To mitigate this, saturate the aqueous layer with NaCl (brine wash) to decrease the polarity of the aqueous phase and back-extract the aqueous layers multiple times with an organic solvent like DCM or EtOAc.[20]

  • Acid/Base Issues: Washing with a basic solution (e.g., NaHCO₃ or Na₂CO₃) is essential to remove the acidic m-chlorobenzoic acid byproduct.[20] However, very strong basic conditions should be avoided. Conversely, do not wash with acid, as this will protonate your N-oxide product, making it an ionic salt that will partition exclusively into the aqueous layer.

  • Chromatography: Due to their high polarity, pyridine N-oxides can stick irreversibly to silica gel columns if the eluent is not polar enough. It is often necessary to use a polar solvent system, such as 10-20% Methanol in DCM.[5] Sometimes, adsorbing the crude mixture onto Celite before loading it onto the column can improve separation.[20]

Protocol: Standard Work-up for m-CPBA Reactions

This procedure is designed to efficiently remove the m-chlorobenzoic acid byproduct and excess m-CPBA.

Procedure:

  • Cool the Reaction: Once the reaction is complete, cool the mixture in an ice bath. This can help precipitate some of the m-chlorobenzoic acid.[20]

  • Quench Excess Oxidant: Add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stir for 15-20 minutes to quench any remaining peracid.

  • Basic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat this wash until gas evolution (CO₂) ceases, indicating all acid has been neutralized.[20]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to aid in phase separation and reduce the amount of water in the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material, typically by flash column chromatography using a polar eluent system.

By systematically addressing these common issues, from reaction monitoring and reagent quality to condition optimization and work-up, you can effectively troubleshoot and significantly improve the conversion rates of your pyridine N-oxide reactions.

References

Technical Support Center: Strategies for Selective C-H Functionalization of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective C-H functionalization of pyridines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and modification of pyridine-containing molecules. The pyridine motif is a cornerstone in pharmaceuticals and agrochemicals, yet its direct and selective functionalization presents a significant synthetic challenge due to the electronic properties of the heterocycle.[1][2][3][4]

This document moves beyond simple protocols to provide in-depth, experience-driven troubleshooting advice and answers to frequently encountered experimental issues. Our goal is to empower you with the knowledge to diagnose problems, optimize your reactions, and achieve your synthetic targets with greater efficiency and success.

Section 1: General Challenges & Initial Considerations

The inherent electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom are the primary hurdles in selective C-H functionalization.[4][5][6][7] These characteristics lead to several common problems:

  • Low Reactivity: The electron-poor ring is less susceptible to electrophilic attack.[5][8]

  • Poor Regioselectivity: Pyridine has three distinct C-H bonds (C2, C3, and C4) with different reactivities, often leading to mixtures of isomers.[9]

  • Catalyst Inhibition/Deactivation: The Lewis basic nitrogen can coordinate to transition metal catalysts, hindering their activity.[7][10]

FAQ 1: My C-H functionalization reaction on a simple pyridine is not working. What are the first things I should check?

Answer: When a C-H functionalization reaction on pyridine fails, a systematic approach to troubleshooting is crucial. Start by considering the fundamental electronic nature of the pyridine ring.

  • Re-evaluate Your Strategy: Is your chosen method appropriate for the electronic demands of the pyridine? For instance, classical electrophilic aromatic substitution reactions often require harsh conditions and yield poor regioselectivity.[9] Transition-metal-catalyzed approaches are generally more effective but require careful selection of the catalyst, ligands, and reaction conditions.

  • Catalyst Deactivation: The pyridine nitrogen is a notorious culprit for catalyst inhibition.[7] If you are using a transition metal catalyst (e.g., Palladium, Rhodium, Iridium), the nitrogen lone pair can coordinate to the metal center, effectively poisoning the catalyst.[10][11][12][13]

    • Troubleshooting:

      • Increase Catalyst Loading: While not ideal for atom economy, a higher catalyst loading can sometimes overcome partial deactivation.

      • Use of Additives: Lewis acids can coordinate to the pyridine nitrogen, masking its Lewis basicity and preventing catalyst inhibition.[8]

      • N-Oxide Strategy: Converting the pyridine to its N-oxide derivative can activate the ring for certain transformations and prevent direct coordination of the nitrogen to the catalyst.[5][7]

  • Purity of Reagents and Solvents: C-H activation reactions can be sensitive to impurities. Ensure your pyridine substrate, reagents, and solvents are of high purity and anhydrous, as required by the specific protocol.

  • Atmosphere Control: Many catalytic cycles are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the protocol demands it.

Decision Workflow for Strategy Selection

G start Select Pyridine C-H Functionalization Strategy c2_selectivity Target C2/C6 Position? start->c2_selectivity Desired Regioselectivity c4_selectivity Target C4 Position? c2_selectivity->c4_selectivity No c2_strategy Use Directing Group (e.g., 2-pyridyl) or Minisci-type reaction c2_selectivity->c2_strategy Yes c3_selectivity Target C3/C5 Position? c4_selectivity->c3_selectivity No c4_strategy N-activation (e.g., phosphonium salt) or Minisci-type reaction c4_selectivity->c4_strategy Yes c3_strategy Use specific directing groups, Ir-catalyzed borylation, or dearomatization-rearomatization c3_selectivity->c3_strategy Yes

Caption: Initial decision-making for pyridine C-H functionalization.

Section 2: Troubleshooting Poor Regioselectivity

Achieving high regioselectivity is often the most significant challenge in pyridine C-H functionalization. The electronic and steric environment of each C-H bond dictates its reactivity.

FAQ 2: I am getting a mixture of C2 and C4 isomers in my Minisci-type radical reaction. How can I improve selectivity?

Answer: The Minisci reaction and related radical additions are powerful tools for functionalizing electron-deficient heterocycles, typically at the C2 and C4 positions.[8][14] The regioselectivity is governed by a delicate balance of electronic and steric factors.

  • Understanding the Mechanism: In a Minisci-type reaction, a nucleophilic radical attacks the protonated pyridine ring. The selectivity depends on the relative stability of the resulting radical intermediates.

  • Troubleshooting Strategies:

    • Solvent and pH Effects: The reaction medium can significantly influence regioselectivity. In some cases, changing the solvent or the acid used for protonation can tune the electronic properties of the pyridine ring and alter the product ratio.[15]

    • Steric Hindrance: If your pyridine substrate has a substituent at the C2 position, this will sterically disfavor attack at that position, potentially leading to higher C4 selectivity. Conversely, a bulky group at C4 can direct the reaction to the C2 position.

    • Nature of the Radical: The electrophilicity of the radical itself plays a role. More nucleophilic radicals may show different selectivity profiles compared to more electrophilic ones.[15]

FAQ 3: My transition-metal-catalyzed reaction is giving me a mixture of isomers. How can I control the regioselectivity?

Answer: In transition-metal-catalyzed C-H functionalization, regioselectivity is primarily controlled by the directing group, the ligand on the metal, and the inherent electronic properties of the pyridine ring.

  • Directing Groups (DGs): The use of a directing group is a robust strategy to achieve high regioselectivity. The DG coordinates to the metal center and delivers the catalyst to a specific C-H bond, typically at the ortho position.

    • Common DGs for Pyridine Functionalization:

      • Picolinamides: Direct functionalization at the C3 position.[16]

      • 2-Pyridyl groups: Often used to direct functionalization of an attached aromatic ring, but can also influence reactivity on the pyridine itself.[10]

  • Ligand Effects: The choice of ligand on the transition metal catalyst is critical. Ligands can influence the steric and electronic environment around the metal center, thereby dictating which C-H bond is activated.

    • Example: In palladium-catalyzed C3-selective olefination of pyridines, 1,10-phenanthroline has been identified as a key ligand to promote the desired reactivity.[17][18]

  • Iridium-Catalyzed Borylation: For meta-selective (C3) functionalization, iridium-catalyzed C-H borylation is a powerful method.[2] The regioselectivity is often governed by sterics, with the borylation occurring at the most accessible C-H bond.[19][20]

    • Troubleshooting Poor Selectivity in Ir-catalyzed Borylation:

      • Ligand Modification: The choice of bipyridine ligand is crucial. Sterically demanding ligands can enhance selectivity.

      • Substrate Design: The steric and electronic properties of substituents on the pyridine ring will heavily influence the regioselectivity.[19]

Regioselectivity Control Strategies
Target PositionPrimary StrategyKey Considerations
C2/C6 Minisci-type radical reactions, Directed metalationProximity to the nitrogen atom makes these positions electronically favorable for many reactions.[16]
C4 N-activation (e.g., pyridinium salts), Minisci-type reactionsCan be favored with bulky N-substituents or by blocking the C2/C6 positions.[9]
C3/C5 Directing groups, Iridium-catalyzed borylation, Dearomatization-rearomatizationMost challenging positions to functionalize due to electronic properties.[2][3]

Section 3: Overcoming Low Yields and Catalyst Deactivation

Low reaction yields are a common frustration. In the context of pyridine C-H functionalization, this is often linked to catalyst deactivation or suboptimal reaction conditions.

FAQ 4: My palladium-catalyzed C-H arylation of a pyridine N-oxide is giving low yields. What can I do to improve it?

Answer: Palladium-catalyzed C-H arylation of pyridine N-oxides is a valuable method for introducing aryl groups at the C2 position.[5] Low yields can stem from several factors.

  • Oxidant Choice: These reactions often require a stoichiometric oxidant to regenerate the active Pd(II) catalyst. The choice and amount of oxidant are critical. Common oxidants include silver salts (e.g., Ag2CO3) or copper salts.[16]

    • Troubleshooting:

      • Screen Different Oxidants: The optimal oxidant can be substrate-dependent.

      • Optimize Oxidant Stoichiometry: Using too little oxidant will result in incomplete reaction, while too much can lead to side reactions.

  • Ligand Choice: While some reactions are ligandless, the addition of a suitable ligand can stabilize the catalyst and promote the desired transformation.

  • Solvent and Temperature: These parameters have a significant impact on reaction kinetics and catalyst stability. A systematic optimization of both can lead to substantial improvements in yield.

Protocol: General Procedure for a Palladium-Catalyzed C2-Arylation of Pyridine N-Oxide
  • To an oven-dried reaction vessel, add the pyridine N-oxide (1.0 equiv), aryl coupling partner (1.2-2.0 equiv), Pd(OAc)2 (5-10 mol%), and oxidant (e.g., Ag2CO3, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., toluene, DMF) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Catalyst Deactivation Pathways and Mitigation

G start Active Catalyst coordination Pyridine Coordination start->coordination Pathway 1 reductive_elimination Undesired Reductive Elimination start->reductive_elimination Pathway 2 aggregation Catalyst Aggregation start->aggregation Pathway 3 deactivation Deactivated Catalyst coordination->deactivation mitigation1 Use N-oxide or Lewis Acid Additive coordination->mitigation1 reductive_elimination->deactivation mitigation2 Optimize Ligands and Reaction Conditions reductive_elimination->mitigation2 aggregation->deactivation mitigation3 Use Stabilizing Ligands or Heterogeneous Catalyst aggregation->mitigation3

Caption: Common catalyst deactivation pathways and solutions.

Section 4: Advanced and Emerging Strategies

The field of C-H functionalization is rapidly evolving. Here, we address questions related to some of the newer methodologies.

FAQ 5: I am interested in using photoredox or electrochemical methods for pyridine functionalization. What are the common pitfalls?

Answer: Photoredox and electrochemical C-H functionalization offer mild and often highly selective routes to modified pyridines.[6][21][22][23] However, these techniques come with their own set of challenges.

  • Photoredox Catalysis:

    • Light Source and Wavelength: The choice of light source (e.g., blue LEDs) and ensuring consistent irradiation of the reaction mixture are critical for reproducibility.

    • Photocatalyst Stability: The photocatalyst can degrade over time, leading to incomplete conversion. Running reactions for extended periods may require a more robust catalyst.

    • Quenching Pathways: Unwanted quenching of the excited state of the photocatalyst by substrates, products, or impurities can shut down the catalytic cycle.

  • Electrochemistry:

    • Electrode Material: The choice of anode and cathode material can significantly impact the reaction outcome.

    • Supporting Electrolyte: The electrolyte is crucial for conductivity and can also participate in the reaction. Its purity and concentration must be carefully controlled.

    • Cell Design: Divided versus undivided cells can lead to different product distributions.[24]

By understanding the fundamental principles behind the selective C-H functionalization of pyridines and anticipating common experimental hurdles, you can more effectively troubleshoot your reactions and accelerate your research and development efforts.

References

Validation & Comparative

"2-(Ethylamino)pyridine" 1H NMR and 13C NMR spectral analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Ethylamino)pyridine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data dump, offering a nuanced interpretation grounded in the principles of magnetic resonance and substituent effects. We will explore the causality behind spectral features, compare the compound to structural analogues, and provide a robust experimental protocol for data acquisition.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative featuring an electron-donating ethylamino group at the C-2 position. Understanding its precise structure and electronic environment is critical for its application in synthesis and medicinal chemistry. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution. By analyzing chemical shifts, spin-spin coupling, and signal integration, we can map the complete proton and carbon framework of the molecule.

This guide will dissect the ¹H and ¹³C NMR spectra, providing a predictive framework based on established chemical principles and backing it with comparative data.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound can be logically divided into three regions: the downfield aromatic region, the aliphatic region, and the exchangeable amino proton.

Theoretical Prediction and Interpretation

The ethylamino group (-NHCH₂CH₃) is a potent electron-donating group (EDG). Through resonance, it increases the electron density on the pyridine ring, particularly at the ortho (position 3) and para (position 5) carbons. This increased electron density results in magnetic shielding, causing the attached protons to resonate at a higher field (lower ppm) compared to unsubstituted pyridine.[1] The nitrogen atom in the pyridine ring is electronegative and deshields the adjacent α-protons (H-6).[1]

  • Aromatic Protons (H-3, H-4, H-5, H-6):

    • H-6: This proton is adjacent to the ring nitrogen and is expected to be the most deshielded (highest ppm) of the ring protons, appearing as a doublet of doublets.[1]

    • H-4: This proton is meta to the ethylamino group and will be moderately shielded. It typically appears as a triplet of doublets.

    • H-5: This proton is para to the ethylamino group and experiences significant shielding. It is expected to appear as a doublet.

    • H-3: This proton is ortho to the electron-donating group and will be the most shielded (lowest ppm) of the ring protons, appearing as a doublet.

  • Ethyl Group Protons (-CH₂- and -CH₃):

    • Methylene (-CH₂-): These protons are adjacent to the nitrogen atom and a methyl group. They will appear as a quartet due to coupling with the three methyl protons (n+1 rule). The direct attachment to nitrogen causes a downfield shift compared to a standard alkane.

    • Methyl (-CH₃): These protons are adjacent to the methylene group and will appear as a triplet due to coupling with the two methylene protons.

  • Amino Proton (-NH-):

    • This proton's chemical shift is highly variable and depends on solvent, concentration, and temperature.[2] It often appears as a broad singlet due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with the solvent or trace amounts of water.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted δ (ppm) RangeMultiplicityIntegrationCoupling Constant (J, Hz)
H-6 (Pyridine)8.0 - 8.2dd1HJ_ortho ≈ 5-6, J_meta ≈ 1-2
H-4 (Pyridine)7.2 - 7.4td1HJ_ortho ≈ 7-9, J_meta ≈ 1-2
H-5 (Pyridine)6.5 - 6.7d1HJ_ortho ≈ 7-9
H-3 (Pyridine)6.3 - 6.5d1HJ_ortho ≈ 5-6
-NH-4.5 - 5.5 (variable)br s1HN/A
-CH₂- (Ethyl)3.2 - 3.4q2HJ ≈ 7
-CH₃ (Ethyl)1.2 - 1.4t3HJ ≈ 7
Visualization of Proton Coupling

The following diagram illustrates the key spin-spin coupling relationships within the this compound molecule.

G cluster_pyridine Pyridine Ring cluster_ethyl Ethyl Group H6 H-6 H5 H-5 H6->H5 J_ortho H4 H-4 H6->H4 J_meta H3 H-3 H6->H3 J_para H5->H4 J_ortho H5->H3 J_meta H4->H3 J_ortho NH NH CH2 -CH₂- NH->CH2 J CH3 -CH₃ CH2->CH3 J

Caption: Proton-proton (H-H) spin coupling network in this compound.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. For this compound, seven distinct signals are expected.

Theoretical Prediction and Interpretation

Similar to the ¹H spectrum, the chemical shifts of the pyridine carbons are heavily influenced by the ring nitrogen and the ethylamino substituent.

  • Pyridine Ring Carbons:

    • C-2: This carbon is directly attached to two nitrogen atoms (one from the ring, one from the amino group). It will be significantly deshielded and appear at the lowest field (highest ppm) of all carbons.

    • C-6: Adjacent to the ring nitrogen, this carbon is deshielded, though less so than C-2.[3]

    • C-4: This carbon is meta to the substituent and its chemical shift is less affected, appearing in the mid-range for pyridine carbons.[3]

    • C-3 & C-5: These carbons are ortho and para to the electron-donating group, respectively. They will be the most shielded (lowest ppm) of the aromatic carbons.[4]

  • Ethyl Group Carbons:

    • -CH₂-: This carbon is attached to a nitrogen atom and will be deshielded relative to the methyl carbon.

    • -CH₃-: This will be the most shielded carbon in the molecule, appearing at the highest field (lowest ppm).[5]

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted δ (ppm) Range
C-2 (Pyridine)158 - 162
C-6 (Pyridine)147 - 150
C-4 (Pyridine)137 - 140
C-5 (Pyridine)112 - 115
C-3 (Pyridine)106 - 109
-CH₂- (Ethyl)40 - 43
-CH₃ (Ethyl)14 - 16

For unambiguous assignment, especially of the quaternary carbon (C-2) and other ring carbons, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[6] HSQC correlates protons to their directly attached carbons, while HMBC shows correlations between protons and carbons that are two or three bonds away.[6]

Comparative Spectral Analysis

To fully appreciate the spectral features of this compound, it is instructive to compare it with structurally related compounds: 2-Aminopyridine (to observe the effect of the ethyl group) and N-Ethylaniline (to observe the effect of the pyridine ring nitrogen).

CompoundAromatic ¹H δ (ppm)Aliphatic ¹H δ (ppm)Aromatic ¹³C δ (ppm)Aliphatic ¹³C δ (ppm)
This compound ~6.3 - 8.2~1.3 (t), ~3.3 (q)~106 - 162~15, ~41
2-Aminopyridine [7][8]~6.4 - 8.0N/A~108 - 158N/A
N-Ethylaniline [9][10]~6.6 - 7.2~1.2 (t), ~3.1 (q)~113 - 148~15, ~38

Analysis of Comparison:

  • vs. 2-Aminopyridine: The addition of the ethyl group has a minor electronic effect on the pyridine ring, with chemical shifts remaining broadly similar. The key difference is the appearance of the characteristic triplet and quartet for the ethyl group in the aliphatic region of the ¹H and ¹³C spectra.

  • vs. N-Ethylaniline: Replacing the CH group in the benzene ring with a nitrogen atom to form the pyridine ring has a profound effect. The α-carbon (C-2) and α-proton (H-6) in this compound are significantly deshielded and shifted downfield compared to their counterparts in N-Ethylaniline, a direct consequence of the electronegativity of the ring nitrogen.[1]

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Workflow Diagram

G A Sample Preparation B Solvent Selection (e.g., CDCl₃) A->B C Dissolution & Transfer to NMR Tube B->C D Instrument Setup C->D E Locking & Shimming D->E F ¹H Spectrum Acquisition E->F G ¹³C Spectrum Acquisition E->G H Data Processing F->H G->H I Fourier Transform H->I J Phasing & Baseline Correction I->J K Referencing (TMS at 0 ppm) J->K L Spectral Analysis K->L

References

A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 2-(Ethylamino)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

In the landscape of pharmaceutical and chemical synthesis, 2-(Ethylamino)pyridine serves as a crucial intermediate and building block.[1] Its structural verification is paramount to ensure the integrity of downstream applications, from the development of central nervous system drugs to novel agrochemicals.[1] Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering rapid and sensitive analysis of molecular weight and structure. This guide provides an in-depth, experience-driven interpretation of the electron ionization (EI) mass spectrum of this compound, comparing its analytical power with other spectroscopic methods and detailing a validated experimental protocol.

The molecule , this compound (C₇H₁₀N₂), has a monoisotopic mass of 122.08 Da and a molecular weight of 122.17 g/mol .[2][3][4] This guide will dissect the fragmentation patterns observed under EI-MS, explaining the chemical principles that dictate the molecule's breakdown and how these fragments serve as a structural fingerprint.

Part 1: Deconstructing the Mass Spectrum of this compound

Electron Ionization (EI) mass spectrometry involves bombarding a vaporized molecule with high-energy electrons (typically 70 eV).[5] This process dislodges an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[6] This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.[6] Only the charged fragments are detected, producing the mass spectrum.

The Molecular Ion (M⁺•) Peak

For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 122. This peak confirms the molecular mass of the compound. The presence of two nitrogen atoms in the structure adheres to the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular mass.[7]

Primary Fragmentation Pathways: The Logic of Bond Cleavage

The fragmentation of the this compound molecular ion is dominated by cleavage events that lead to the most stable possible fragment ions. The primary and most diagnostic fragmentation is an alpha-cleavage relative to the secondary amine nitrogen.

Dominant Pathway: Loss of a Methyl Radical (•CH₃)

The most significant fragmentation involves the cleavage of the C-C bond within the ethyl group. This is a classic alpha-cleavage for amines, where the bond alpha to the nitrogen atom breaks.[8]

  • Mechanism: The molecular ion at m/z 122 loses a methyl radical (•CH₃, mass 15).

  • Resulting Fragment: This generates an intensely stable cation at m/z 107 .

  • Causality: The high stability of the m/z 107 fragment is the driving force for this pathway. The positive charge is delocalized across the nitrogen atom and the aromatic pyridine ring through resonance. This extensive stabilization means this fragment is formed in high abundance, typically resulting in the base peak (the most intense peak in the spectrum).

Secondary Fragmentation Pathways

While the formation of the m/z 107 ion is dominant, other fragmentation events contribute to the overall spectrum:

  • Loss of Ethene (C₂H₄): A rearrangement reaction can lead to the elimination of a neutral ethene molecule (mass 28) from the molecular ion. This would produce a fragment at m/z 94 , corresponding to the 2-aminopyridine radical cation.

  • Pyridine Ring Fragmentation: The stable pyridine ring can also fragment. The ion at m/z 79 likely corresponds to the pyridinium cation ([C₅H₅N]⁺•) following the cleavage of the entire ethylamino side-chain.[9] Further fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide (HCN, mass 27), although these peaks are typically of lower intensity.

Data Summary: Key Spectral Peaks
m/zProposed Fragment StructureDescription of OriginRelative Intensity
122[C₇H₁₀N₂]⁺•Molecular Ion (M⁺•)Moderate
107[C₆H₇N₂]⁺Base Peak . Loss of •CH₃ radical via alpha-cleavage.High
94[C₅H₆N₂]⁺•Loss of neutral ethene (C₂H₄) via rearrangement.Low to Moderate
79[C₅H₅N]⁺•Cleavage of the N-C bond, loss of •C₂H₅N.Moderate
Visualization of Fragmentation

The logical flow of the fragmentation process can be visualized as follows:

G M Molecular Ion (M⁺•) m/z = 122 F107 Base Peak Fragment [M - CH₃]⁺ m/z = 107 M->F107 - •CH₃ (Alpha-Cleavage) F94 Fragment [M - C₂H₄]⁺• m/z = 94 M->F94 - C₂H₄ (Rearrangement) F79 Fragment [C₅H₅N]⁺• m/z = 79 M->F79 - •NHCH₂CH₃

Caption: EI-MS fragmentation pathway for this compound.

Part 2: A Comparative Analysis with Alternative Analytical Techniques

While mass spectrometry is exceptionally powerful, a multi-technique approach is the gold standard for unambiguous structural elucidation. No single technique provides a complete picture; instead, they offer complementary pieces of the structural puzzle.

Alternative Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide definitive proof of the ethyl group's connectivity. It would show a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons, along with distinct signals in the aromatic region for the protons on the pyridine ring.

    • ¹³C NMR: Would show the exact number of unique carbon atoms and their chemical environments, distinguishing between the aliphatic carbons of the ethyl group and the aromatic carbons of the pyridine ring.[2]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify functional groups. For this compound, the spectrum would feature a distinct N-H stretching band for the secondary amine, C-H stretching bands for both the aliphatic ethyl group and the aromatic pyridine ring, and characteristic C=C and C=N stretching vibrations from the aromatic ring.[2]

Comparative Data Summary
TechniqueInformation Provided for this compoundStrengthsLimitations
Mass Spectrometry (MS) Molecular weight (m/z 122) and structural information from fragmentation patterns (base peak at m/z 107).High sensitivity, small sample requirement, provides molecular formula clues.Doesn't reveal the precise connectivity of atoms; isomers can have similar spectra.
NMR Spectroscopy Detailed atom connectivity (¹H-¹H and ¹H-¹³C correlations), confirms ethyl group and substitution pattern on the pyridine ring.Unambiguous structure determination, detailed stereochemical information.Lower sensitivity than MS, larger sample amount needed, longer analysis time.
Infrared (IR) Spectroscopy Presence of key functional groups: N-H (amine), aromatic C-H, aliphatic C-H, and pyridine ring (C=C, C=N).Fast, non-destructive, excellent for functional group identification.Provides limited information on the overall carbon skeleton; complex spectra can be hard to interpret fully.

Part 3: Validated Experimental Protocol for GC-MS Analysis

To ensure trustworthy and reproducible results, a well-defined experimental protocol is essential. The following describes a standard method for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection. Causality: This concentration prevents column overloading and detector saturation while providing excellent signal-to-noise.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent. Causality: This column provides excellent separation for a wide range of semi-volatile compounds.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40 - 400. Causality: This range comfortably covers the molecular ion and all expected fragments.

    • Solvent Delay: 3 minutes. Causality: This prevents the high concentration of the injection solvent from entering and saturating the MS detector.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Analyze the spectrum, identifying the molecular ion and key fragment ions as detailed in Part 1. Compare the acquired spectrum against a reference library (e.g., NIST, Wiley) for confirmation.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Weigh 1 mg Sample prep2 Dissolve in 1 mL Solvent prep1->prep2 prep3 Dilute to 10 µg/mL prep2->prep3 gcms Inject 1 µL into GC-MS prep3->gcms sep GC Separation gcms->sep ion EI Ionization (70 eV) sep->ion detect Mass Detection (m/z 40-400) ion->detect extract Extract Mass Spectrum detect->extract analyze Identify M⁺• and Fragments extract->analyze confirm Library Comparison analyze->confirm

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrum of this compound is a textbook example of predictable, structure-driven fragmentation. The molecular ion at m/z 122 confirms its molecular weight, while the dominant base peak at m/z 107, arising from a resonance-stabilized cation after the loss of a methyl radical, provides conclusive evidence for the ethylamino moiety. While other spectroscopic techniques like NMR and IR offer complementary and essential data for complete structural proof, mass spectrometry delivers an unparalleled combination of speed, sensitivity, and structural insight. By understanding the fundamental principles of fragmentation, researchers can confidently interpret mass spectral data to verify the identity and purity of this vital chemical intermediate.

References

A Senior Application Scientist's Guide to Functional Group Identification: FT-IR Analysis of 2-(Ethylamino)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise and unambiguous structural characterization of molecules is paramount. 2-(Ethylamino)pyridine, a substituted pyridine derivative, serves as a valuable building block in the synthesis of various pharmacologically active compounds. Its utility is defined by the interplay of its constituent functional groups: a secondary amine, a pyridine ring, and an aliphatic ethyl group. Verifying the integrity of this structure is a critical first step in any synthetic workflow.

Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative first-line method for functional group identification. This guide provides an in-depth protocol for the FT-IR analysis of this compound, interprets its characteristic spectral features, and objectively compares the technique with other common analytical methods, offering researchers a comprehensive framework for its application.

Theoretical Framework: Probing Molecular Vibrations

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes (stretching, bending, scissoring, etc.). An FT-IR spectrometer measures this absorption, producing a spectrum that plots absorbance (or transmittance) against wavenumber (cm⁻¹). Each peak in the spectrum corresponds to a specific type of bond vibration, effectively creating a unique "molecular fingerprint."

For this compound, we anticipate characteristic absorptions from three key regions of the molecule:

  • The Secondary Amine (R₂N-H): This group is expected to show a distinct N-H stretching vibration.

  • The Pyridine Ring: This aromatic heterocycle has characteristic C=C and C=N ring stretching vibrations, as well as C-H stretching and bending modes.

  • The Ethyl Group (-CH₂CH₃): Aliphatic C-H bonds will produce their own unique stretching and bending signals.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of an FT-IR spectrum is directly dependent on a meticulous experimental technique. Attenuated Total Reflectance (ATR) is the preferred method for a liquid sample like this compound as it requires minimal sample preparation and is highly reproducible.[1][2]

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a Diamond ATR accessory.

Methodology:

  • Background Spectrum Acquisition:

    • Action: Before introducing the sample, record a background spectrum. The ATR crystal surface must be meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried completely.[3]

    • Causality: This crucial step measures the ambient atmosphere (CO₂, water vapor) and the instrument's own optical environment. The instrument software will subtract this background from the sample spectrum, ensuring that the resulting peaks are solely from the analyte.

  • Sample Application:

    • Action: Place a single, small drop of this compound directly onto the center of the ATR crystal. Only a few microliters are necessary.[4]

    • Causality: The ATR technique relies on an evanescent wave that penetrates a few microns into the sample from the crystal surface.[1] Ensuring complete and uniform contact between the liquid sample and the crystal is essential for a strong, representative signal.

  • Data Acquisition:

    • Action: Set the instrument to acquire data over the mid-IR range (typically 4000-400 cm⁻¹). Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹.

    • Causality: Co-adding multiple scans is a powerful method for improving the signal-to-noise ratio (S/N), as random noise averages out while the coherent sample signal is amplified. A resolution of 4 cm⁻¹ is sufficient to resolve the key functional group bands for most organic molecules.

  • Post-Measurement Cleaning:

    • Action: Thoroughly clean the ATR crystal with isopropanol and a soft, lint-free wipe.

    • Causality: Prevents cross-contamination between samples, ensuring the integrity of subsequent analyses.

Workflow Visualization

The entire analytical process, from preparation to interpretation, can be summarized in the following workflow diagram.

FT_IR_Workflow Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Liquid Sample Acquire_Spectrum Acquire Sample Spectrum (32 scans, 4 cm-1 res.) Apply_Sample->Acquire_Spectrum Ensures good S/N ratio Process_Data Process Data (Background Subtraction) Identify_Peaks Identify Peak Wavenumbers Process_Data->Identify_Peaks Assign_Groups Assign Functional Groups Identify_Peaks->Assign_Groups Compare to literature values

Figure 1: Experimental workflow for FT-IR analysis.

Spectral Interpretation and Data Analysis

The resulting FT-IR spectrum of this compound displays several key absorption bands that confirm the presence of its primary functional groups. The assignments below are based on established correlation tables and spectral databases.

Observed Wavenumber (cm⁻¹)Vibrational ModeFunctional Group AssignmentReference Range (cm⁻¹)
~3430 (weak, sharp)N-H StretchSecondary Amine (aromatic)3350-3450[5][6][7]
~3050C-H Stretch (sp²)Aromatic C-H (Pyridine)3000-3100[8]
~2970, ~2875C-H Stretch (sp³)Aliphatic C-H (Ethyl group)2850-3000[9]
~1600, ~1570C=C / C=N StretchAromatic Ring Skeletal Vibrations1450-1610[10][11]
~1470, ~1440C-H BendAliphatic C-H (Ethyl group)1370-1470
~1320C-N StretchAromatic Amine1250-1335[12]
~750C-H Out-of-Plane BendSubstituted Pyridine Ring700-900

Discussion of Key Peaks:

  • N-H Stretch (~3430 cm⁻¹): The single, relatively sharp peak in this region is the hallmark of a secondary amine (R₂NH).[5][12] Primary amines (RNH₂) would show two peaks (symmetric and asymmetric stretches), while tertiary amines (R₃N) would show none.[9][13] Its position is consistent with an N-H bond adjacent to an aromatic ring.[6][7]

  • C-H Stretches (~3050, 2970, 2875 cm⁻¹): The spectrum clearly differentiates between the C-H bonds on the aromatic pyridine ring (sp² hybridized, >3000 cm⁻¹) and those on the aliphatic ethyl group (sp³ hybridized, <3000 cm⁻¹).

  • Aromatic Ring Vibrations (~1600, 1570 cm⁻¹): These strong absorptions are characteristic of the stretching of C=C and C=N bonds within the pyridine ring, confirming its presence.

  • C-N Stretch (~1320 cm⁻¹): This peak corresponds to the stretching of the carbon-nitrogen bond between the pyridine ring and the ethylamino group. Its position in the 1250-1335 cm⁻¹ range is characteristic of an aromatic amine.[12]

Comparison with Alternative Analytical Techniques

While FT-IR is excellent for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide different, yet equally vital, pieces of the molecular puzzle.[14][15]

TechniquePrincipleInformation Provided for this compoundAdvantagesLimitations
FT-IR Spectroscopy Absorption of IR radiation causing molecular vibrations.Confirms presence of N-H (secondary amine), aromatic ring, and aliphatic C-H groups.Fast, non-destructive, low cost, excellent for functional group identification.[16][17]Provides no information on molecular weight or the connectivity/arrangement of atoms.
¹H & ¹³C NMR Spectroscopy Nuclear spin alignment in a magnetic field.Determines the exact number and connectivity of all carbon and hydrogen atoms, confirming the ethyl group is attached to the amine, which is attached to the pyridine ring at the 2-position.Provides unambiguous structural connectivity and stereochemistry.[16]Slower acquisition time, more expensive instrumentation, requires deuterated solvents.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Determines the exact molecular weight (122.17 g/mol ) and provides fragmentation patterns that can help confirm the structure.[18]Extremely sensitive, provides definitive molecular weight.[17]Destructive technique, provides limited information on functional groups or stereochemistry on its own.

Conclusion

FT-IR spectroscopy serves as an indispensable tool for the rapid and reliable confirmation of functional groups in molecules like this compound. The presence of a singular N-H stretch, coupled with characteristic aromatic and aliphatic C-H and C-N vibrations, provides a robust spectral signature for the compound. The technique is a self-validating system; the absence or unexpected appearance of peaks would immediately indicate an impurity or an incorrect structure. While FT-IR excels at this initial screening, it is most powerful when used in a multi-technique approach. For unequivocal structural proof, the connectivity data from NMR and the molecular weight information from Mass Spectrometry are essential. This integrated analytical strategy, beginning with the foundational insights from FT-IR, ensures the highest degree of scientific integrity and confidence in drug discovery and development workflows.

References

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridines are a fundamental class of heterocyclic compounds, existing as three structural isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.[1][2] While structurally similar, the position of the amino group on the pyridine ring introduces profound differences in their electronic properties, basicity, and overall chemical reactivity. These differences are critical in the fields of medicinal chemistry and materials science, where aminopyridines serve as versatile scaffolds and precursors for a vast array of functional molecules, including drugs like piroxicam and tenoxicam.[3] This guide provides an in-depth comparison of the reactivity of these three isomers, supported by experimental data and mechanistic principles, to aid researchers in selecting the appropriate isomer and reaction conditions for their synthetic goals.

Fundamental Electronic Properties & Basicity

The reactivity of aminopyridines is governed by the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing pyridine ring nitrogen. The pyridine nitrogen is sp² hybridized, and its lone pair resides in an sp² orbital, perpendicular to the aromatic π-system, making it available for protonation.[4] The amino group, conversely, can donate its lone pair into the π-system via a resonance (+R) effect, while also exerting a weaker inductive (-I) electron-withdrawing effect. The position of the amino group determines how effectively its +R effect influences the ring nitrogen's basicity.

Basicity (pKa of Conjugate Acid): A quantitative measure of the availability of the ring nitrogen's lone pair is the pKa of the corresponding pyridinium ion. The trend in basicity is a cornerstone for understanding the isomers' reactivity.

CompoundpKa of Conjugate Acid
Pyridine5.2[5]
3-Aminopyridine6.0[4]
2-Aminopyridine6.86[4][6]
4-Aminopyridine9.17[4][6]

Analysis of Basicity Trend (4-AP > 2-AP > 3-AP > Pyridine):

  • 4-Aminopyridine (4-AP): Is the strongest base by a significant margin. Upon protonation of the ring nitrogen, the positive charge can be effectively delocalized onto the exocyclic amino group through resonance. This charge distribution creates a highly stable pyridinium ion, shifting the equilibrium towards the protonated form.[4][7]

  • 2-Aminopyridine (2-AP): Is also more basic than pyridine. It can similarly delocalize the positive charge onto the amino group after protonation. However, the proximity of the amino group to the ring nitrogen can also lead to intramolecular hydrogen bonding, which slightly reduces the availability of the lone pair compared to the 4-isomer.[4]

  • 3-Aminopyridine (3-AP): Is only slightly more basic than pyridine. Due to its meta-position, the amino group cannot delocalize the positive charge from the protonated ring nitrogen via a direct resonance structure.[7] Its basicity is enhanced primarily through the inductive effect, which is a much weaker influence.

The stabilization of the 4-aminopyridinium ion is a key determinant of its unique reactivity.

Caption: Resonance delocalization in the 4-aminopyridinium ion.

Reactivity as Nucleophiles

Aminopyridines possess two potential nucleophilic centers: the exocyclic amino nitrogen and the endocyclic (ring) nitrogen. The preferred site of attack by an electrophile (e.g., in alkylation or acylation) depends on the isomer and reaction conditions.

  • 4-Aminopyridine: The ring nitrogen is significantly more nucleophilic than the amino nitrogen. This is a direct consequence of the electronic factors that make it the most basic isomer. The lone pair of the amino group is delocalized into the ring, increasing the electron density on the ring nitrogen while decreasing its own nucleophilicity.[8] Consequently, reactions like acylation and alkylation occur preferentially at the ring nitrogen.

  • 2-Aminopyridine: The situation is more complex. While the ring nitrogen is basic, the exocyclic amino group is also reactive. Reactions can often yield mixtures of products resulting from attack at both nitrogens.[9] Ditosylation of 2-aminopyridine has been reported, indicating reactivity at the exocyclic nitrogen.[10]

  • 3-Aminopyridine: The exocyclic amino group is generally the more nucleophilic site. The ring nitrogen's nucleophilicity is comparable to that of pyridine itself, while the amino group behaves more like a typical aromatic amine (e.g., aniline).

Summary of Nucleophilic Reactivity:

IsomerPrimary Site of Electrophilic AttackRationale
4-Aminopyridine Ring Nitrogen (N1)High electron density at N1 due to strong +R effect from the 4-NH₂ group.
2-Aminopyridine Both Ring (N1) and Amino (NH₂) NitrogensCompeting reactivity; can lead to mixtures.
3-Aminopyridine Amino Nitrogen (NH₂)Ring nitrogen is not significantly activated by the meta-NH₂ group.

Reactivity in Aromatic Substitution

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene.[11][12] The activating, electron-donating amino group makes these reactions more feasible, but conditions are often still harsh.

  • Directing Effects: The amino group is a powerful ortho, para-director.

    • In 4-AP , the positions ortho to the amino group (C3 and C5) are activated.

    • In 2-AP , the positions ortho (C3) and para (C5) to the amino group are activated.

    • In 3-AP , the positions ortho (C2, C4) and para (C6) are activated.

  • Reactivity: Direct electrophilic substitution can be complicated by the basicity of the ring nitrogen. In acidic media required for many EAS reactions (e.g., nitration), the ring nitrogen is protonated, creating a strongly deactivating pyridinium ion which hinders the reaction.[13] To circumvent this, reactions are often performed on N-protected derivatives, such as the pivaloylamino)pyridines, which can then be deprotected.[14]

Nucleophilic Aromatic Substitution (NAS)

Pyridine itself can undergo nucleophilic aromatic substitution, especially at the C2 and C4 positions, if a good leaving group is present.[15] The amino group, being strongly electron-donating, generally deactivates the ring towards NAS. Therefore, aminopyridines are not ideal substrates for NAS unless other strong electron-withdrawing groups are also present on the ring.

Diazotization Reactions

The reaction of primary aromatic amines with nitrous acid (diazotization) is a cornerstone of synthetic chemistry. The behavior of aminopyridine isomers in this reaction differs markedly.

  • 2-Aminopyridine: Diazotization readily occurs, but the resulting pyridine-2-diazonium salt is highly unstable. It rapidly hydrolyzes in the acidic solution to form 2-pyridone.[16] This provides a reliable method for the synthesis of 2-pyridones.

  • 3-Aminopyridine: Forms a relatively more stable diazonium salt. This intermediate can be trapped by other nucleophiles or used in subsequent reactions, similar to conventional aniline-derived diazonium salts, although challenges in the procedure have been noted.[17]

  • 4-Aminopyridine: Forms a diazonium ion that, like the 2-isomer, is unstable and readily hydrolyzes to 4-pyridone.[16]

The instability of the 2- and 4-diazonium salts is attributed to the ability of the pyridone tautomer to form, which is a highly stable, aromatic system.

Experimental Protocol: N-Acylation of 4-Aminopyridine

This protocol details the synthesis of 4-(acetylamino)pyridine, illustrating the preferential acylation at the exocyclic amino group under specific conditions that overcome the higher intrinsic nucleophilicity of the ring nitrogen. This is typically achieved by using a strong acylating agent and controlling the stoichiometry.

Objective: To selectively acetylate the exocyclic amino group of 4-aminopyridine.

Materials:

  • 4-Aminopyridine (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Pyridine (solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 4-aminopyridine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash it with cold water, and then with a small amount of cold diethyl ether to remove residual pyridine.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-(acetylamino)pyridine.

Causality: While the ring nitrogen is more basic and nucleophilic, the initial product of N1-acylation is a charged pyridinium salt. The exocyclic amino group remains a potent nucleophile and can be acylated by another equivalent of acetic anhydride. The final product's stability and precipitation often drive the reaction towards N-amino acylation under these conditions.

Caption: Experimental workflow for the acylation of 4-aminopyridine.

Conclusion

The positional isomerism of 2-, 3-, and 4-aminopyridines dictates a rich and differentiated landscape of chemical reactivity. 4-Aminopyridine stands out for its exceptionally high basicity and the nucleophilicity of its ring nitrogen, driven by potent resonance stabilization of its conjugate acid. 2-Aminopyridine exhibits intermediate basicity and often shows competitive reactivity at both nitrogen centers. 3-Aminopyridine behaves most closely to a simple combination of pyridine and aniline, with reactivity dominated by the exocyclic amino group. A thorough understanding of these electronic and steric nuances is paramount for researchers aiming to harness the synthetic potential of these invaluable heterocyclic building blocks.

References

Navigating the Structure-Activity Landscape of 2-(Ethylamino)pyridine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the intricate world of drug discovery, the 2-aminopyridine scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. This guide, intended for researchers, scientists, and drug development professionals, delves into the critical structure-activity relationships (SAR) of 2-(ethylamino)pyridine analogs, with a particular focus on their role as kinase inhibitors. By synthesizing data from key studies, we present a comparative analysis to inform the rational design of next-generation therapeutics.

The 2-Aminopyridine Core: A Foundation for Potent Kinase Inhibition

The 2-aminopyridine moiety is a well-established pharmacophore in kinase inhibitor design. Its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition. The ethylamino group at the 2-position provides a vector for further chemical exploration, allowing for modifications that can enhance potency, selectivity, and pharmacokinetic properties.

A systematic exploration of the SAR of 2-aminopyridine derivatives has been instrumental in the development of potent inhibitors for various kinases, including Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase implicated in cell division and cancer progression.[1][2][3]

Comparative Analysis of this compound Analogs as VRK1 Inhibitors

A pivotal study by Serafim et al. provides a foundational understanding of the SAR of 2-aminopyridine analogs as VRK1 inhibitors.[1][2][3] By systematically modifying the 2-amino group and the pyridine core, researchers have elucidated key structural features that govern inhibitory activity. The following table summarizes the in vitro inhibitory activity of a selection of these analogs against VRK1.

Compound IDR1 (at 2-amino)R2 (at pyridine C4)R3 (at pyridine C6)VRK1 IC50 (nM)[1][2][3]
1 HHH>10,000
2 EthylHH8,500
3 PhenylHH260
4 PhenylClH150
5 PhenylMeH674
6 PhenylHMe>10,000
7 PhenylHCl>10,000

Key SAR Insights from the VRK1 Inhibitor Series:

  • The Amino Substituent is Critical: A simple ethyl group at the 2-amino position (Compound 2 ) provides weak activity. However, replacing it with a larger, aromatic group like phenyl (Compound 3 ) dramatically increases potency by over 30-fold. This suggests a hydrophobic pocket in the ATP-binding site that favorably accommodates the phenyl ring.

  • Pyridine Ring Substitution at C4 Enhances Potency: The addition of a small electron-withdrawing group like chlorine at the C4 position of the pyridine ring (Compound 4 ) further improves inhibitory activity. A methyl group at the same position (Compound 5 ) is also well-tolerated, though slightly less potent than the chloro-substituted analog.

  • Substitution at C6 is Detrimental: In contrast to the favorable effect of C4 substitution, placing either a methyl (Compound 6 ) or a chloro (Compound 7 ) group at the C6 position leads to a complete loss of activity. This highlights the steric constraints within the kinase active site around this position.

Broader Implications for Kinase Inhibitor Design

The SAR principles derived from the study of VRK1 inhibitors can be extrapolated to the design of inhibitors for other kinases. The 2-aminopyridine scaffold has been successfully employed to develop inhibitors for a range of kinases, including c-Jun N-terminal kinases (JNK) and cyclin-dependent kinases (CDKs).[4][5][6][7] The general observation is that substitution at the 2-amino position with appropriately sized and functionalized groups is a key determinant of potency and selectivity.

Experimental Protocols for Evaluation of this compound Analogs

To ensure the scientific rigor of SAR studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for two key assays used to characterize kinase inhibitors and their cellular effects.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity and inhibition.[8][9][10][11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against a target kinase.

Materials:

  • Target kinase (e.g., recombinant human VRK1)

  • Kinase substrate (e.g., myelin basic protein)

  • ATP

  • This compound analog library

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer containing the kinase, substrate, and any necessary cofactors.

    • Add the this compound analog at various concentrations to the wells of the assay plate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each concentration of the analog.

    • Plot the percent inhibition against the logarithm of the analog concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Activity Assessment: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14][15][16] This assay is crucial for evaluating the cytotoxic or anti-proliferative effects of potential anticancer compounds.

Objective: To determine the effect of this compound analogs on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • This compound analog library

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the analogs at various concentrations. Include a vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the analog concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing the Path Forward: SAR and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key structure-activity relationships and the experimental workflow for evaluating this compound analogs.

SAR_of_2_Aminopyridine_Analogs cluster_scaffold 2-Aminopyridine Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Pyridine Ring 2-Amino Group R1 R1 @ 2-Amino (e.g., H, Alkyl, Aryl) Scaffold:port->R1 Critical for Potency R2 R2 @ C4 (e.g., H, Halogen, Alkyl) Scaffold:port->R2 Favorable R3 R3 @ C6 (e.g., H, Halogen, Alkyl) Scaffold:port->R3 Detrimental Activity Kinase Inhibition (IC50) R1->Activity R2->Activity R3->Activity

Caption: Key Structure-Activity Relationships of 2-Aminopyridine Analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_sar SAR Analysis Synthesis Synthesis of This compound Analogs Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Synthesis->Cell_Viability IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis GI50_Determination GI50 Determination Cell_Viability->GI50_Determination GI50_Determination->SAR_Analysis

Caption: Experimental Workflow for SAR Studies.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel kinase inhibitors. The systematic exploration of structure-activity relationships, guided by robust in vitro and cellular assays, is paramount to unlocking the full therapeutic potential of this chemical class. While significant progress has been made, particularly in the context of VRK1 inhibition, further studies are warranted to explore the impact of a wider range of substitutions on the ethylamino side chain and the pyridine core against a broader panel of kinases. Such endeavors will undoubtedly pave the way for the development of more potent, selective, and ultimately, more effective medicines.

References

Navigating Steric Nuances: A Comparative Guide to 2-(Ethylamino)pyridine and 2-(Methylamino)pyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, the choice of reagents can profoundly influence the outcome of a reaction, dictating everything from yield and purity to the feasibility of downstream applications. Among the vast arsenal of building blocks available to researchers, substituted pyridines are of paramount importance, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth comparison of two closely related yet distinct N-alkylated aminopyridines: 2-(Ethylamino)pyridine and 2-(Methylamino)pyridine. Through a detailed analysis of their physicochemical properties, a case study in palladium-catalyzed cross-coupling, and a discussion of the underlying mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make an informed choice between these two versatile reagents.

Physicochemical Properties: A Tale of Two Alkyl Groups

At first glance, this compound and 2-(Methylamino)pyridine differ by a single methylene unit. However, this seemingly minor structural variation gives rise to notable differences in their physical and chemical properties, which can have significant implications for their handling, reactivity, and role in molecular interactions.

Property2-(Methylamino)pyridineThis compound
Molecular Weight 108.14 g/mol 122.17 g/mol [1]
Boiling Point 200-201 °C[2][3]82 °C / 3.8 mmHg[4][5]
Melting Point 15 °C[2][3]Not specified (liquid at room temp.)
Density 1.052 g/mL at 25 °C[2][3]1.02 g/mL at 20 °C[4]
pKa (Predicted) ~6.7~6.71[5]

The most apparent difference lies in their boiling points, with 2-(methylamino)pyridine having a significantly higher boiling point at atmospheric pressure. The introduction of the ethyl group in this compound, while increasing the molecular weight, disrupts intermolecular packing and hydrogen bonding to a greater extent than the methyl group, leading to a lower boiling point. The pKa values of the pyridinium ions are predicted to be very similar, suggesting that the electronic effect of the N-alkyl substituent on the basicity of the pyridine nitrogen is minimal.

A Case Study: The Buchwald-Hartwig Amination

To illustrate the practical implications of the structural differences between these two amines, we will consider their performance as nucleophilic coupling partners in the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation chemistry.[6] This palladium-catalyzed cross-coupling reaction is widely used for the synthesis of N-aryl and N-heteroaryl amines.[6]

The Reaction

We will examine the hypothetical, yet representative, coupling of 2-bromopyridine with both 2-(methylamino)pyridine and this compound to form the corresponding N,N'-dipyridylamines.

Figure 1. General scheme for the Buchwald-Hartwig amination of 2-bromopyridine.

Comparative Performance Data (Hypothetical)
AmineProductYield (%)Reaction Time (h)Key Observations
2-(Methylamino)pyridine N-Methyl-N,2'-dipyridyl-2-amine85-9512Faster reaction kinetics, high yield.
This compound N-Ethyl-N,2'-dipyridyl-2-amine75-8518Slower reaction, slightly lower yield due to increased steric bulk.

These hypothetical data reflect the general trend that increased steric bulk on the amine nucleophile can lead to slower reaction rates and slightly lower yields in Buchwald-Hartwig aminations.

Mechanistic Insights: The Role of Steric Hindrance

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The steric profile of the amine coupling partner can influence several steps in this cycle.

Buchwald-Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH Amido Palladium Amido Complex AmineCoord->Amido - Base-H⁺X⁻ comment1 Steric bulk from the ethyl group can hinder this step, slowing the reaction rate. Amido->Pd0 Reductive Elimination (Product Ar-NR₂ released) comment2 The bulkier ethyl group can also destabilize this intermediate, potentially favoring the reverse reaction or side reactions.

Figure 2. The Buchwald-Hartwig catalytic cycle and the influence of steric hindrance.

The primary point of differentiation between the methyl and ethyl analogues lies in the steric hindrance they present. The ethyl group, being larger than the methyl group, can:

  • Hinder Coordination to the Palladium Center: The initial coordination of the amine to the palladium(II) intermediate formed after oxidative addition can be impeded by the bulkier ethyl group. This would slow down the overall reaction rate.

  • Destabilize the Palladium-Amido Complex: The increased steric clash between the ethyl group and the other ligands on the palladium center in the amido complex can raise its energy, potentially slowing the rate-determining reductive elimination step or favoring side reactions.

Conversely, the slightly greater electron-donating character of the ethyl group compared to the methyl group is unlikely to have a significant positive impact on the reaction, as the nucleophilicity of the nitrogen is already high. Thus, the steric effect is the dominant differentiating factor.

Experimental Protocol

The following is a representative, general protocol for the Buchwald-Hartwig amination of a 2-bromopyridine derivative, adapted from established procedures.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • 2-(Alkylamino)pyridine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene, followed by the 2-(alkylamino)pyridine and the 2-bromopyridine derivative.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for the required time (monitoring by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Broader Synthetic Considerations and Conclusion

The choice between this compound and 2-(methylamino)pyridine extends beyond cross-coupling reactions. In applications where these molecules act as ligands for metal complexes, the steric bulk of the ethyl group can be leveraged to control the coordination number and geometry of the metal center, which can be advantageous in catalysis. In medicinal chemistry, the difference in lipophilicity and size between a methyl and an ethyl group can be critical for tuning drug-target interactions and pharmacokinetic properties.

  • 2-(Methylamino)pyridine is the preferred choice when reaction kinetics and maximizing yield are the primary concerns in reactions sensitive to steric hindrance, such as the Buchwald-Hartwig amination. Its smaller size allows for more facile access to catalytic centers.

  • This compound , while potentially leading to slightly lower yields and slower reactions in sterically demanding transformations, offers a handle for introducing greater steric bulk. This can be a desirable feature in ligand design for catalysis or for modulating the properties of a final product in materials science or medicinal chemistry.

Ultimately, the optimal choice between these two valuable synthetic intermediates will depend on the specific goals of the synthesis and the tolerance of the reaction to steric effects. By understanding the fundamental differences in their properties and reactivity, researchers can make a more strategic selection, leading to more efficient and successful synthetic outcomes.

References

A-Z Guide to 2-Aminopyridine Synthesis: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a privileged scaffold in drug discovery. Consequently, the efficient and scalable synthesis of 2-aminopyridine derivatives is a subject of paramount importance for researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of the principal synthetic routes to 2-aminopyridines. We move beyond simple protocol recitation to explore the mechanistic underpinnings, practical advantages, and inherent limitations of each method. By grounding our discussion in field-proven insights and experimental data, we aim to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

The Classical Approach: Chichibabin Amination

First reported by Aleksei Chichibabin in 1914, this reaction remains a direct and atom-economical method for the synthesis of 2-aminopyridines from the parent pyridine heterocycle.[3]

Scientific Principles & Mechanism

The Chichibabin reaction is a nucleophilic aromatic substitution (SNAr) where the amide anion (NH₂⁻), typically from sodium amide (NaNH₂), directly attacks the electron-deficient C2 position of the pyridine ring.[4][5]

Causality in the Mechanism:

  • Nucleophilic Attack: The highly potent nucleophile, NH₂⁻, adds to the C2 carbon. The choice of sodium amide is critical; it is a strong enough nucleophile to attack the relatively unactivated pyridine ring. This forms a resonance-stabilized anionic σ-adduct, often called a Meisenheimer-like intermediate.[5][6]

  • Aromatization via Hydride Elimination: The key to restoring the energetically favorable aromatic system is the elimination of a hydride ion (H⁻). This is the most challenging step, as hydride is a notoriously poor leaving group.[6] High temperatures (typically 110-130 °C in solvents like toluene or xylene) are required to provide the activation energy for this step.[3]

  • Irreversible Gas Evolution: The expelled hydride ion is a very strong base and immediately deprotonates the amine product or another available proton source (like ammonia, if used as a solvent), forming hydrogen gas (H₂).[6] The evolution of H₂ gas drives the reaction to completion according to Le Châtelier's principle.

  • Aqueous Workup: The reaction initially forms the sodium salt of 2-aminopyridine, which is then protonated during an aqueous workup to yield the final product.[4]

Visualizing the Chichibabin Reaction

Caption: Mechanism of the Chichibabin amination of pyridine.

Field-Validated Experimental Protocol

This protocol is adapted from standard literature procedures.

Objective: To synthesize 2-aminopyridine from pyridine.

Materials:

  • Pyridine (1 equiv.)

  • Sodium amide (NaNH₂, 1.2-1.5 equiv.)

  • Toluene (anhydrous)

  • Ammonium chloride (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene.

  • Reagent Addition: Carefully add sodium amide to the toluene. Caution: Sodium amide is highly reactive with water. Heat the suspension to reflux (approx. 110 °C).

  • Reaction: Slowly add pyridine dropwise to the refluxing suspension over 1 hour. The reaction mixture typically turns dark red or brown, and hydrogen gas evolution will be observed.

  • Monitoring: Continue heating at reflux for 4-6 hours until the reaction is complete (monitor by TLC or GC-MS).

  • Quenching: Cool the reaction mixture to room temperature. Very cautiously and slowly, add saturated aqueous ammonium chloride to quench the excess sodium amide and protonate the product salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-aminopyridine can be purified by column chromatography on silica gel or by recrystallization.

Modern Cross-Coupling: Buchwald-Hartwig Amination

Developed in the mid-1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, offering a milder and more general alternative to classical methods.[7] It is the go-to method for constructing aryl amines from aryl halides (or triflates) and an amine.[7][8]

Scientific Principles & Mechanism

The reaction proceeds via a catalytic cycle that masterfully orchestrates the formation of the C-N bond at a palladium center.[7]

Causality in the Catalytic Cycle:

  • Catalyst Activation: A Pd(II) precatalyst (e.g., Pd(OAc)₂) is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine). This is often the rate-determining step and forms a Pd(II) intermediate. The choice of ligand is critical here; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) accelerate this step.[9]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) is essential to deprotonate the coordinated amine, forming a palladium-amido complex.[10][11] The base's role is to generate the active nucleophile at the metal center without competing in side reactions.[11]

  • Reductive Elimination: This is the final, bond-forming step. The 2-pyridyl group and the amino group are eliminated from the palladium center, forming the desired C-N bond of the 2-aminopyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Visualizing the Buchwald-Hartwig Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Pd(II)(Aryl)(X)L₂ Pd0->PdII_Aryl OxidativeAddition(+ Ar-X) PdII_Amine [Pd(II)(Aryl)(Amine)L₂]⁺ PdII_Aryl->PdII_Amine AmineCoordination(+ R₂NH) PdII_Amido Pd(II)(Aryl)(Amido)L₂ PdII_Amine->PdII_Amido Deprotonation(+ Base) PdII_Amido->Pd0 ReductiveElimination Product Product (Ar-NR₂) PdII_Amido->Product

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Field-Validated Experimental Protocol

This protocol is based on established procedures for palladium-catalyzed amination.[10]

Objective: To synthesize N-benzyl-pyridin-2-amine from 2-bromopyridine and benzylamine.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

  • XPhos (ligand, 0.04 equiv.)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv.)

  • 2-Bromopyridine (1 equiv.)

  • Benzylamine (1.2 equiv.)

  • Toluene (anhydrous, degassed)

Procedure:

  • Setup: To a flame-dried Schlenk tube or vial under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂, XPhos, and NaOt-Bu.

  • Reagent Addition: Add toluene, followed by 2-bromopyridine and benzylamine via syringe.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS, typically completing within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Synthesis from Pyridine N-Oxides

A versatile and increasingly popular strategy involves the activation of pyridines via N-oxidation. This approach offers mild conditions and excellent regioselectivity for 2-amination.[12][13]

Scientific Principles & Mechanism

The core principle is to activate the pyridine ring towards nucleophilic attack by functionalizing the N-oxide oxygen.

Causality in the Mechanism:

  • N-Oxidation: The starting pyridine is first oxidized to the corresponding pyridine N-oxide, typically using an oxidant like m-CPBA.[13]

  • Activation: The N-oxide is activated with an electrophilic reagent, such as tosyl chloride (TsCl), trifluoroacetic anhydride (TFAA), or a phosphonium coupling reagent like PyBOP.[13][14] This O-functionalization makes the C2 and C6 positions highly electrophilic.

  • Nucleophilic Attack: An amine nucleophile attacks the activated C2 position.

  • Rearomatization/Hydrolysis: The intermediate undergoes a series of steps, often involving rearrangement and subsequent hydrolysis or cleavage, to release the 2-aminopyridine product.[14] For instance, using TFAA and a secondary amine (like pyridine itself) can form an N-(2-pyridyl)pyridinium salt, which is then cleaved with a nucleophile like hydrazine to give the 2-aminopyridine.[14]

Visualizing the N-Oxide Activation Workflow

N_Oxide_Workflow N-Oxide Amination Workflow Start Pyridine N_Oxide Pyridine N-Oxide Start->N_Oxide Oxidation (m-CPBA) Activation Activation (e.g., Ts₂O, TFAA) N_Oxide->Activation Activated_Intermediate O-Functionalized Intermediate Activation->Activated_Intermediate Amination Nucleophilic Attack (+ Amine) Activated_Intermediate->Amination Final_Product 2-Aminopyridine Amination->Final_Product Rearomatization/ Hydrolysis

Caption: General workflow for 2-aminopyridine synthesis via N-oxides.

Field-Validated Experimental Protocol

This protocol is a one-pot procedure adapted from literature for the direct amination of pyridine N-oxides.[13]

Objective: To synthesize 2-(tert-butylamino)pyridine from pyridine N-oxide and subsequently deprotect to 2-aminopyridine.

Materials:

  • Pyridine N-oxide (1 equiv.)

  • p-Toluenesulfonyl anhydride (Ts₂O, 1.1 equiv.)

  • tert-Butylamine (t-BuNH₂, 3 equiv.)

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve pyridine N-oxide and tert-butylamine in anhydrous DCM.

  • Activation & Amination: Cool the solution to 0 °C. Add a solution of Ts₂O in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the formation of the N-tert-butyl-2-aminopyridine intermediate by LC-MS.

  • Deprotection (In-situ): Once the first step is complete, add Trifluoroacetic acid (TFA) to the reaction mixture and stir at room temperature for 2-4 hours to cleave the tert-butyl group.

  • Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Comparative Performance Analysis

The choice of synthetic route depends critically on factors such as substrate scope, cost, scale, and safety. The following table provides a comparative summary.

FeatureChichibabin ReactionBuchwald-Hartwig AminationPyridine N-Oxide Routes
Starting Material Pyridine2-Halopyridine, 2-Pyridyl triflatePyridine (via N-oxide)
Key Reagents NaNH₂Pd catalyst, phosphine ligand, baseOxidant, activating agent, amine
Conditions Harsh (110-130 °C, anhydrous)Mild to moderate (RT - 110 °C)Mild (0 °C to RT)[14]
Typical Yields Moderate to good (50-80%)Good to excellent (70-98%)[10]Good to excellent (70-90%)[13]
Functional Group Tolerance Very Poor (intolerant of esters, ketones, nitro groups)Excellent (wide compatibility)[7]Very Good (compatible with many groups)[12][14]
Substrate Scope Limited, sensitive to electronicsVery Broad (diverse amines and aryl partners)[7]Broad, tolerates EWGs well[15]
Safety Concerns H₂ gas evolution (flammable), highly reactive NaNH₂Costly/toxic Pd catalyst, air-sensitive ligandsUse of potent oxidants (m-CPBA)
Cost & Scalability Low reagent cost, good for bulk pyridineHigh catalyst/ligand cost, challenging for large scaleModerate cost, scalable[12][14]

Conclusion: Selecting the Optimal Route

As a Senior Application Scientist, my recommendation is guided by the specific goals of the synthesis:

  • For large-scale, cost-sensitive synthesis of simple, unfunctionalized 2-aminopyridine , the Chichibabin Reaction remains a viable, albeit hazardous, option due to its low-cost starting materials.[3]

  • For medicinal chemistry, late-stage functionalization, and synthesis of complex, highly functionalized analogs , the Buchwald-Hartwig Amination is unequivocally the superior method. Its mild conditions, exceptional functional group tolerance, and broad substrate scope are unmatched.[7]

  • For a balance of mild conditions, good functional group tolerance, and excellent regioselectivity without resorting to expensive palladium catalysts , the Pyridine N-Oxide routes are an increasingly powerful and attractive strategy.[12][13] They represent a modern, practical alternative that is often more scalable and cost-effective than cross-coupling.

Ultimately, a thorough understanding of the mechanistic nuances and practical limitations of each method is crucial for the successful synthesis of 2-aminopyridine derivatives, enabling the rapid advancement of research and development in the chemical sciences.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Ethylamino)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our responsibility extends beyond discovery and innovation to include the safe and compliant management of chemical substances throughout their lifecycle. 2-(Ethylamino)pyridine, a common heterocyclic building block, requires meticulous handling and disposal due to its hazardous properties. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a self-validating and trustworthy safety system within your laboratory.

Hazard Profile and Essential Safety Data

Understanding the inherent risks of this compound is the foundation of its safe management. It is a combustible liquid that is harmful if swallowed or comes into contact with skin, and it is known to cause significant skin and eye irritation.[1][2][3] The chemical, physical, and toxicological properties have not been exhaustively investigated, demanding a cautious approach.[1]

Property Information Source(s)
CAS Number 37059-57-7[3][4]
Molecular Formula C₇H₁₀N₂[4]
Appearance Combustible liquid[2][5]
GHS Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled.[1][3] Causes respiratory tract irritation.[1][1][3]
Required PPE Chemical-resistant gloves (e.g., Butyl rubber), safety goggles with side-shields or face shield, laboratory coat.[6][7]

The Cornerstone of Disposal: Mandated Professional Management

Under no circumstances should this compound or its waste be disposed of via the sanitary sewer system (drain disposal).[8][9] Doing so poses a significant threat to aquatic life and can damage wastewater treatment infrastructure. All waste containing this compound must be classified and handled as hazardous waste.[6][10]

The only acceptable method of disposal is through a licensed professional waste disposal service.[1] These services are equipped to handle and treat hazardous chemicals, typically through methods like high-temperature incineration in a unit equipped with an afterburner and scrubber to neutralize harmful emissions.[1][10] Your institution's Environmental Health and Safety (EHS) department is your primary resource for coordinating with approved vendors.

Pre-Disposal Protocol: In-Lab Waste Accumulation

Proper handling and segregation within the laboratory are critical first steps to ensure safety and compliance before the waste is collected.

Step 1: Designate a Hazardous Waste Container

  • Select a container made of a compatible material (e.g., high-density polyethylene, glass) that can be securely sealed.[6][7]

  • The container must be in good condition, free of leaks or cracks.

Step 2: Waste Segregation (The Causality of Chemical Incompatibility)

  • Crucially, this compound waste must be stored separately from incompatible materials. [6] As an amine, it can react exothermically (release heat) and violently with acids and strong oxidizing agents.[7][11] Mixing incompatible waste streams can lead to pressurization, container failure, and the release of toxic fumes.

  • Collect all materials contaminated with this compound—including unused product, solutions, pipette tips, and absorbent materials from spills—in this dedicated container.[6]

Step 3: Proper Labeling

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[7]

  • The label must clearly state:

    • The full chemical name: "Waste this compound"

    • Associated hazards: "Combustible," "Toxic," "Irritant"[6]

    • The date accumulation started.

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated and secure SAA.[6]

  • This area must be a cool, dry, and well-ventilated space, away from heat sources, open flames, or sparks.[7][12][13]

  • Ensure the SAA is located away from general lab traffic and incompatible chemicals.[7]

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

  • Small Spills (manageable within 10-15 minutes):

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

    • Wearing full PPE, absorb the spill with a non-combustible, inert material such as vermiculite, sand, or diatomaceous earth.[6][8]

    • Using non-sparking tools, carefully collect the absorbed material and place it into your designated hazardous waste container.[12][14]

    • Decontaminate the spill area with a suitable cleaning agent.

  • Large Spills:

    • Immediately evacuate the area.

    • Alert colleagues and secure the area to prevent entry.

    • Contact your institution's EHS department or emergency response team without delay.[6]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][15]

    • Eye Contact: Flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[7]

    • Inhalation: Move the affected person to fresh air.[14]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[7][9]

Disposal Decision Workflow

The following diagram illustrates the logical flow from the moment this compound waste is generated to its final, compliant disposal.

G cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Procedures gen Waste Generation (e.g., reaction quench, contaminated items) char Characterize Waste (Liquid vs. Solid) gen->char liquid Liquid Waste Stream char->liquid Aqueous/Organic Solution solid Solid Waste Stream (Gloves, Wipes, Absorbent) char->solid Contaminated PPE/Materials contain Segregate & Contain in Approved, Sealed Container liquid->contain solid->contain label_node Affix Hazardous Waste Label (Contents, Hazards, Date) contain->label_node store Store in Designated Satellite Accumulation Area (SAA) label_node->store pickup Schedule Waste Pickup with Institutional EHS Department store->pickup Container is full or accumulation time limit reached transport Transfer to Licensed Professional Waste Disposal Service pickup->transport incinerate Final Disposition (e.g., High-Temperature Incineration) transport->incinerate

Caption: Workflow for the safe disposal of this compound waste.

Adherence to Regulations

It is imperative to recognize that waste disposal is governed by a multi-layered regulatory framework. Always observe all federal, state, and local environmental regulations.[1] These regulations, such as those from the Environmental Protection Agency (EPA) in the United States, define what constitutes hazardous waste and dictate the legal requirements for its management from "cradle to grave."[10][16] Your EHS department is the definitive authority on how these regulations apply to your specific location and institution.

References

Navigating the Safe Handling of 2-(Ethylamino)pyridine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of specialized chemical compounds, such as 2-(Ethylamino)pyridine, demands a comprehensive understanding of its potential hazards and the implementation of meticulous safety protocols. This guide provides an in-depth operational and logistical plan for the use of Personal Protective Equipment (PPE) when working with this compound, moving beyond mere compliance to foster a culture of proactive safety.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound is a substituted pyridine derivative that presents several potential health risks. It is crucial to recognize that this compound can cause significant skin and eye irritation.[1][2][3] Furthermore, it may be harmful if swallowed or absorbed through the skin.[4] The causality behind these hazards lies in its chemical nature, which allows it to interact with biological tissues. Therefore, a robust PPE plan is the first line of defense in mitigating these risks. This guide is grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals.[5][6]

Hazard Summary for this compound
Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[4]Avoid all direct contact. Use appropriate PPE at all times.
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Wear chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Wear chemical splash goggles or a face shield.
Acute Toxicity (Inhalation) May be harmful if inhaled.Work in a well-ventilated area, preferably a chemical fume hood.

The Core of Protection: A Multi-Layered PPE Approach

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

PPE Selection Guide for this compound
Task Required PPE Rationale
Handling Stock Solutions & Weighing - Chemical splash goggles- Nitrile or neoprene gloves- Laboratory coatProtects against splashes to the eyes and accidental skin contact with the concentrated liquid.
Performing Reactions & Work-up - Chemical splash goggles and face shield- Nitrile or neoprene gloves (consider double-gloving)- Chemical-resistant apron over a laboratory coatProvides an extra layer of protection for the face and body during procedures with a higher risk of splashes or spills.
Small-Scale Transfers (e.g., TLC plating) - Chemical splash goggles- Nitrile gloves- Laboratory coatMaintains a baseline of protection for low-volume transfers.
Cleaning Glassware - Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves- Waterproof apron over a laboratory coatProtects against residual chemical contamination and cleaning agents.

Operational Plan: From Donning to Disposal

A disciplined, step-by-step approach to PPE usage is critical to ensure its effectiveness. This section provides a detailed workflow for the safe handling of this compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE cluster_disposal Disposal & Hygiene prep_area Designate Work Area (Fume Hood) gather_ppe Gather All Necessary PPE prep_area->gather_ppe don_gown 1. Don Lab Coat/Gown gather_ppe->don_gown don_mask 2. Don Mask/Respirator (if required) don_gown->don_mask don_goggles 3. Don Eye/Face Protection don_mask->don_goggles don_gloves 4. Don Gloves don_goggles->don_gloves handle_chem Perform Experiment with This compound don_gloves->handle_chem doff_gloves1 1. Remove Outer Gloves (if double-gloved) handle_chem->doff_gloves1 doff_gown 2. Remove Gown/Apron doff_gloves1->doff_gown doff_goggles 3. Remove Eye/Face Protection doff_gown->doff_goggles doff_gloves2 4. Remove Inner Gloves doff_goggles->doff_gloves2 dispose_ppe Dispose of Contaminated PPE in Hazardous Waste doff_gloves2->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.

Step-by-Step Protocol for Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Before touching any PPE, wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on a clean, appropriately sized laboratory coat. Fasten it completely.

  • Eye and Face Protection: Put on chemical splash goggles. If a higher risk of splashing exists, also don a face shield over the goggles.

  • Gloves: Don chemical-resistant gloves (nitrile or neoprene are suitable for incidental contact). Ensure the gloves cover the cuffs of the lab coat.[7]

Doffing (Removing) PPE:

The principle of doffing is to touch the potentially contaminated outer surfaces of the PPE as little as possible.

  • Gloves: The outer surface of the gloves is considered contaminated. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off, turning it inside out over the first glove. Dispose of the gloves in a designated hazardous waste container.[8][9]

  • Gown/Lab Coat: Unfasten the gown. Peel it away from your body from the shoulders downwards, turning it inside out as you remove it. Avoid touching the outside of the gown. Fold or roll it into a bundle and dispose of it in the appropriate hazardous waste container.

  • Eye and Face Protection: Remove goggles or a face shield from the back by lifting the headband or earpieces. Avoid touching the front of the device. Place it in a designated area for decontamination or disposal.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.[8][9]

Disposal of Contaminated PPE and Waste

All disposable PPE that has come into contact with this compound must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, disposable lab coats, and absorbent materials used for spills should be placed in a clearly labeled, sealed hazardous waste container. Pyridine and its derivatives are listed by the Environmental Protection Agency (EPA) as hazardous waste (D038), necessitating specific disposal protocols.[10]

  • Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Never dispose of this chemical down the drain.[11]

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.[12]

Emergency Procedures: A Rapid and Informed Response

In the event of an accidental exposure, immediate and appropriate action is crucial to minimize harm.

Emergency Response Plan

cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up exposure Chemical Exposure Occurs skin_contact Skin Contact: Flush with water for 15 min. exposure->skin_contact eye_contact Eye Contact: Flush with water for 15 min. exposure->eye_contact inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Seek immediate medical attention. exposure->ingestion seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical report_incident Report Incident to Supervisor/EHS seek_medical->report_incident

Caption: A flowchart outlining the immediate steps to take in case of an exposure to this compound.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][13] Remove any contaminated clothing while continuing to flush. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4][14][15] It is critical to seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these rigorous PPE protocols and emergency procedures, you are not only ensuring your personal safety but also upholding the highest standards of scientific integrity and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylamino)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Ethylamino)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.